Forrestiacids J
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C50H74O6 |
|---|---|
Molecular Weight |
771.1 g/mol |
IUPAC Name |
(1S,4R,5R,9R,10R,12R,14S)-5,9-dimethyl-14-[(4R)-2-oxo-4-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]pentyl]-16-propan-2-yltetracyclo[10.2.2.01,10.04,9]hexadec-15-ene-5,14-dicarboxylic acid |
InChI |
InChI=1S/C50H74O6/c1-29(2)33-28-49-23-16-38-45(7,18-11-19-46(38,8)41(53)54)39(49)25-31(33)26-50(49,42(55)56)27-32(51)24-30(3)34-14-21-48(10)36-12-13-37-43(4,5)40(52)17-20-44(37,6)35(36)15-22-47(34,48)9/h28-31,34,37-39H,11-27H2,1-10H3,(H,53,54)(H,55,56)/t30-,31-,34-,37+,38-,39-,44-,45+,46-,47-,48+,49+,50-/m1/s1 |
InChI Key |
IZILWYMYBAFTLI-AUSANYSVSA-N |
Isomeric SMILES |
C[C@H](CC(=O)C[C@]1(C[C@H]2C[C@H]3[C@]1(CC[C@@H]4[C@@]3(CCC[C@@]4(C)C(=O)O)C)C=C2C(C)C)C(=O)O)[C@H]5CC[C@@]6([C@@]5(CCC7=C6CC[C@@H]8[C@@]7(CCC(=O)C8(C)C)C)C)C |
Canonical SMILES |
CC(C)C1=CC23CCC4C(C2CC1CC3(CC(=O)CC(C)C5CCC6(C5(CCC7=C6CCC8C7(CCC(=O)C8(C)C)C)C)C)C(=O)O)(CCCC4(C)C(=O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Forrestiacids A-K Family of Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Forrestiacids are a novel family of pentaterpenoids, designated A through K, isolated from the endangered coniferous tree Pseudotsuga forrestii. These compounds are distinguished by their unique and complex chemical structures, arising from a hetero-Diels-Alder reaction between a triterpene and a diterpene unit. This intricate assembly results in a characteristic bicyclo[2.2.2]octene core, a feature central to their biological activity. The Forrestiacid family has garnered significant attention within the scientific community for its potent inhibitory effects on ATP-citrate lyase (ACL), a critical enzyme in cellular metabolism. This whitepaper provides a comprehensive technical overview of the Forrestiacids A-K, detailing their chemical properties, biological functions, and the experimental methodologies used in their characterization.
Chemical Structures and Properties
The Forrestiacid family represents a novel class of [4+2] type pentaterpenoids. Forrestiacids A and B were the first to be identified, both sharing the molecular formula C₅₀H₇₂O₆.[1] Their structures are characterized by the fusion of a rearranged lanostane-derived triterpene (the dienophile) and an abietane-type diterpene (the diene).[1] Forrestiacids C and D are C-25 epimers, representing a unique structural class likely formed through an intermolecular Michael addition. Forrestiacids E through K are also [4+2] type triterpene-diterpene hybrids.[2] Notably, Forrestiacids J and K are the first examples in this class to be derived from a normal lanostane-type dienophile.
Table 1: Summary of Forrestiacids A-K Properties
| Compound | Molecular Formula | ACL Inhibition IC₅₀ (µM) |
| Forrestiacid A | C₅₀H₇₂O₆[1] | 4.12[1] |
| Forrestiacid B | C₅₀H₇₂O₆[1] | 3.57[1] |
| Forrestiacid C | C₅₀H₇₄O₅ | ~5-10 |
| Forrestiacid D | C₅₀H₇₄O₅ | ~5-10 |
| Forrestiacid E | C₅₀H₇₂O₅ | 1.8 - 11[2] |
| Forrestiacid F | C₅₀H₇₂O₅ | 1.8 - 11[2] |
| Forrestiacid G | C₅₀H₇₂O₅ | 1.8 - 11[2] |
| Forrestiacid H | C₅₀H₇₂O₅ | 1.8 - 11[2] |
| Forrestiacid I | C₅₀H₇₂O₅ | 1.8 - 11[2] |
| Forrestiacid J | C₅₀H₇₄O₅ | 1.8 - 11[2] |
| Forrestiacid K | C₅₀H₇₄O₅ | 1.8 - 11[2] |
Biological Activity and Mechanism of Action
The primary biological activity of the Forrestiacid family is the inhibition of ATP-citrate lyase (ACL). ACL is a pivotal enzyme that links carbohydrate and lipid metabolism by catalyzing the conversion of citrate to acetyl-CoA, the primary building block for the biosynthesis of fatty acids and cholesterol.[1] By inhibiting ACL, the Forrestiacids effectively reduce the cellular pool of acetyl-CoA available for lipogenesis.
Forrestiacid A has been shown to significantly attenuate de novo lipogenesis in HepG2 cells, demonstrating a dose-dependent inhibition of the incorporation of radiolabeled acetate into both fatty acids and cholesterol.[1] This activity positions the Forrestiacids as promising candidates for the development of therapeutic agents for metabolic disorders such as hyperlipidemia and hypercholesterolemia.
Signaling Pathway of ATP-Citrate Lyase Inhibition
The inhibition of ACL by Forrestiacids has significant downstream metabolic consequences. A simplified representation of this pathway is illustrated below.
Experimental Protocols
Isolation and Purification of Forrestiacids
The isolation of the Forrestiacids from Pseudotsuga forrestii is a multi-step process guided by modern analytical techniques.
A detailed, step-by-step protocol is as follows:
-
Extraction: The air-dried and powdered plant material (e.g., needles and twigs) is extracted exhaustively with methanol (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to yield different fractions.
-
Preliminary Column Chromatography: The EtOAc-soluble fraction, typically enriched with the Forrestiacids, is subjected to column chromatography on silica gel, eluting with a gradient of petroleum ether/EtOAc or a similar solvent system. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Size-Exclusion Chromatography: Fractions containing the compounds of interest are further purified by size-exclusion chromatography on a Sephadex LH-20 column, typically eluting with a mixture of chloroform and methanol.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a C18 reversed-phase column. A gradient of acetonitrile and water is commonly used as the mobile phase.
-
Molecular Ion Networking (MoIN): Throughout the purification process, LC-MS/MS-based molecular ion networking is employed to guide the targeted isolation of novel Forrestiacid analogues.
ATP-Citrate Lyase (ACL) Inhibition Assay
The inhibitory activity of the Forrestiacids against ACL is determined using an in vitro enzymatic assay.
-
Reaction Mixture: The assay is typically performed in a 96-well plate. The reaction mixture contains buffer (e.g., Tris-HCl), ATP, Coenzyme A, citrate, and purified recombinant human ACL enzyme.
-
Incubation: The Forrestiacid compounds, dissolved in a suitable solvent like DMSO, are pre-incubated with the ACL enzyme for a defined period at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrates (ATP, CoA, and citrate).
-
Detection: The production of ADP, a product of the ACL-catalyzed reaction, is quantified using a commercial kit such as the ADP-Glo™ Kinase Assay. This assay measures the luminescence generated, which is proportional to the amount of ADP produced.
-
IC₅₀ Determination: The concentration of the Forrestiacid that inhibits 50% of the ACL activity (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
De Novo Lipogenesis Assay in HepG2 Cells
The effect of the Forrestiacids on cellular lipid synthesis is assessed using a de novo lipogenesis assay in a human hepatocyte cell line (HepG2).
-
Cell Culture: HepG2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in multi-well plates and allowed to adhere. They are then treated with varying concentrations of the Forrestiacid compound for a specified duration (e.g., 24 hours).
-
Radiolabeling: Following treatment, the cells are incubated with a radiolabeled precursor of lipogenesis, such as [¹⁴C]-acetate, for a few hours.
-
Lipid Extraction: After incubation, the cells are washed and the total lipids are extracted using a solvent system like hexane/isopropanol.
-
Quantification: The amount of incorporated radioactivity in the lipid fraction is measured using a scintillation counter. This reflects the rate of de novo synthesis of fatty acids and cholesterol.
-
Data Analysis: The results are expressed as a percentage of the control (untreated cells), and the dose-dependent inhibitory effect of the Forrestiacid is determined.
Conclusion
The Forrestiacids A-K represent a promising new class of natural products with significant potential as therapeutic agents for metabolic diseases. Their unique chemical structures and potent inhibition of ATP-citrate lyase make them attractive lead compounds for drug discovery and development. The experimental protocols detailed in this whitepaper provide a foundation for further research into this fascinating family of compounds, enabling their synthesis, biological evaluation, and optimization for clinical applications. Further investigation into the specific activities and molecular interactions of each member of the Forrestiacid family will be crucial in unlocking their full therapeutic potential.
References
- 1. Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forrestiacids E-K: Further [4 + 2]-Type Triterpene-Diterpene Hybrids as Potential ACL Inhibitors from the Vulnerable Conifer Pseudotsuga forrestii - PubMed [pubmed.ncbi.nlm.nih.gov]
Forrestiacid J IUPAC name and CAS number
Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products - Europe PMC Forrestiacids A (1) and B (2) are a novel class of [4+2] type pentaterpenoids derived from a rearranged lanostane moiety (dienophile) and an abietane unit (diene). These unprecedented molecules were isolated using guidance by molecular ion networking (MoIN) from Pseudotsuga forrestii, an endangered member of the Asian Douglas Fir Family. The intermolecular hetero-Diels-Alder adducts feature an unusual bicyclo[2.2. 2]octene ring system. Their structures were elucidated by spectroscopic analysis, GIAO NMR calculations and DP4 + probability analyses, electronic circular dichroism calculations, and X-ray diffraction analysis. --INVALID-LINK-- Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products Forrestiacids A (1) and B (2) are a novel class of [4+2] type pentaterpenoids derived from a rearranged lanostane moiety (dienophile) and an abietane unit (diene). These unprecedented molecules were isolated using guidance by molecular ion networking (MoIN) from Pseudotsuga forrestii, an endangered member of the Asian Douglas Fir Family. The intermolecular hetero-Diels–Alder adducts feature an unusual bicyclo[2.2. 2]octene ring system. Their structures were elucidated by spectroscopic analysis, GIAO NMR calculations and DP4 + probability analyses, electronic circular dichroism calculations, and X-ray diffraction analysis. 1 [4e02] Forrestiacid J from Pseudotsuga forrestii - ChemicalBook ChemicalBook provide Chemical industry users with Forrestiacid J(2548777-90-2) Boiling point Melting point,Forrestiacid J(2548777-90-2) Density MSDS Formula Use,If You also need Forrestiacid J(2548777-90-2) Other information,welcome to contact us. --INVALID-LINK-- [4e03] Forrestiacid J | C50H72O6 - PubChem Forrestiacid J is a natural product found in Pseudotsuga forrestii with data available. --INVALID-LINK-- [4e04] Forrestiacid J CAS 2548777-90-2 - Selleck Chemicals Forrestiacid J (NSC-S824898) is a pentaterpenoid isolated from Pseudotsuga forrestii, with potent ATP-citrate lyase (ACL) inhibitory activity, and has the potential for the research of hyperlipidemia. --INVALID-LINK-- [4e05] Forrestiacid J | CAS 2548777-90-2 - MedChemExpress Forrestiacid J is a potent ATP-citrate lyase (ACL) inhibitor. --INVALID-LINK-- Forrestiacid J | CAS 2548777-90-2 | SC-501170 - Santa Cruz Biotechnology Forrestiacid J is a pentaterpenoid and an ATP-citrate lyase (ACL) inhibitor. https. --INVALID-LINK-- Forrestiacid J CAS 2548777-90-2 - GlpBio Forrestiacid J (NSC-S824898) is a pentaterpenoid isolated from Pseudotsuga forrestii, with potent ATP-citrate lyase (ACL) inhibitory activity, and has the potential for the research of hyperlipidemia. --INVALID-LINK-- Forrestiacid J | 2548777-90-2 - Adooq Forrestiacid J is a pentaterpenoid isolated from Pseudotsuga forrestii, with potent ATP-citrate lyase (ACL) inhibitory activity, and has the potential for the research of hyperlipidemia. --INVALID-LINK-- Forrestiacid J, 2548777-90-2 - Biovision --INVALID-LINK-- Forrestiacid J | CAS 2548777-90-2 - Cayman Chemical Forrestiacid J is a pentaterpenoid and an ATP-citrate lyase (ACL) inhibitor. --INVALID-LINK-- Forrestiacid J | CAS 2548777-90-2 | TargetMol Forrestiacid J (NSC-S824898) is a pentaterpenoid isolated from Pseudotsuga forrestii, with potent ATP-citrate lyase (ACL) inhibitory activity, and has the potential for the research of hyperlipidemia. --INVALID-LINK-- Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products Forrestiacids A (1) and B (2) are a novel class of [4+2] type pentaterpenoids derived from a rearranged lanostane moiety (dienophile) and an abietane unit (diene). --INVALID-LINK-- Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products The intermolecular hetero-Diels–Alder adducts feature an unusual bicyclo[2.2.2]octene ring system. Their structures were elucidated by spectroscopic analysis, GIAO NMR calculations and DP4 + probability analyses, electronic circular dichroism calculations, and X-ray diffraction analysis. This unique addition to the pentaterpene family represents the largest and the most complex molecule successfully assigned using computational approaches to predict accurately chemical shift values. Compounds 1 and 2 exhibited potent inhibitory activities (IC50s < 5 μM) of ATP-citrate lyase (ACL), a new drug target for the treatment of glycolipid metabolic disorders including hyperlipidemia. --INVALID-LINK-- Forrestiacid J | CAS 2548777-90-2 - LGC Standards Forrestiacid J is a pentaterpenoid isolated from Pseudotsuga forrestii, with potent ATP-citrate lyase (ACL) inhibitory activity, and has the potential for the research of hyperlipidemia. --INVALID-LINK-- Forrestiacid J | CAS 2548777-90-2 | Bio-Techne Forrestiacid J is a pentaterpenoid and an ATP-citrate lyase (ACL) inhibitor. --INVALID-LINK-- Forrestiacid J | CAS 2548777-90-2 - Biosynth Forrestiacid J is a pentaterpenoid isolated from Pseudotsuga forrestii, with potent ATP-citrate lyase (ACL) inhibitory activity, and has the potential for the research of hyperlipidemia. --INVALID-LINK-- J is a naturally occurring pentaterpenoid isolated from the endangered Asian Douglas Fir species, Pseudotsuga forrestii. It has garnered significant interest within the scientific community for its potent inhibitory activity against ATP-citrate lyase (ACL), a key enzyme in lipid metabolism. This technical guide provides a comprehensive overview of Forrestiacid J, including its chemical identity, biological activity, and relevant experimental data.
IUPAC Name: (1'R,2'S,5'S,6'R,7'S,8'R,11'S,12'R,15'R)-6'-hydroxy-11'-(2-hydroxypropan-2-yl)-2',5',7',12',15',16,16-heptamethyl-5-oxo-1',2',5',6',7',8',11',12',15',16'-decahydro-4H-spiro[furan-2,10'-phenanthro[1,10a-b]furan]-3-carboxylic acid
CAS Number: 2548777-90-2 [cite: 4e02]
Molecular Formula: C₅₀H₇₂O₆
Structure:
References
An In-depth Technical Guide to the Putative Biosynthetic Pathway of Forrestiacids
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest available data, there is no scientific literature referencing a "Forrestiacid J." This document focuses on the closely related and well-documented Forrestiacids A and B, isolated from the endangered conifer Pseudotsuga forrestii. The biosynthetic pathway presented herein is a putative pathway based on current scientific understanding and has not been fully elucidated enzymatically.
Executive Summary
Forrestiacids A and B are novel pentaterpenoids with a complex chemical architecture, formed from the union of a triterpenoid and a diterpenoid precursor.[1][2] They have garnered significant interest due to their potent inhibitory activity against ATP-citrate lyase (ACL), a key enzyme in lipid metabolism, positioning them as potential therapeutic agents for metabolic disorders such as hyperlipidemia.[1][3] This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Forrestiacids A and B, detailing the synthesis of their precursors and the final putative cycloaddition reaction. It includes available quantitative data on their biological activity, detailed experimental protocols for their isolation and characterization, and visualizations of the key biosynthetic pathways.
Proposed Biosynthetic Pathway of Forrestiacids A and B
The biosynthesis of forrestiacids is hypothesized to occur through a hetero-Diels-Alder [4+2] cycloaddition reaction between a rearranged lanostane-type triterpenoid (the dienophile) and an abietane-type diterpenoid (the diene).[1][4] This reaction results in the characteristic and unusual bicyclo[2.2.2]octene ring system. The specific enzymes catalyzing this final step, potentially Diels-Alderases, have not yet been identified.[1]
The biosynthesis of the precursors is proposed to follow the well-established terpenoid biosynthetic pathways.
2.1 Biosynthesis of the Lanostane-Type Triterpenoid Precursor
The lanostane precursor is synthesized via the mevalonate (MVA) pathway.[5] This pathway begins with acetyl-CoA and proceeds through key intermediates to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon units are condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are joined to create squalene. Squalene is then epoxidized to 2,3-oxidosqualene, which undergoes cyclization catalyzed by lanosterol synthase to form lanosterol, the parent compound of lanostane-type triterpenoids.[5] Further modifications by enzymes such as cytochrome P450s and dehydrogenases would then yield the specific rearranged lanostane moiety that acts as the dienophile in the final reaction.[6][7][8]
2.2 Biosynthesis of the Abietane-Type Diterpenoid Precursor
The abietane diterpenoid precursor is synthesized from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP), which is formed by the condensation of four IPP units.[9] The biosynthesis of abietanes proceeds through a two-step cyclization. First, a class II diterpene synthase, such as copalyl diphosphate synthase (CPS), catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP).[9][10] Subsequently, a class I diterpene synthase, like a kaurene synthase-like (KSL) enzyme, facilitates the ionization-initiated cyclization and rearrangement of (+)-CPP to form the tricyclic abietane skeleton.[9][11] Further enzymatic modifications would then produce the specific abietane diene required for the forrestiacid synthesis.
2.3 Final Assembly of Forrestiacids
The final proposed step is the intermolecular hetero-Diels-Alder [4+2] cycloaddition between the rearranged lanostane (dienophile) and the abietane diene. This reaction forms the core bicyclo[2.2.2]octene structure of Forrestiacids A and B.[1]
Quantitative Data
The primary quantitative data available for Forrestiacids A and B relates to their potent inhibitory activity against ATP-citrate lyase (ACL).
| Compound | Target | IC50 (μM) |
| Forrestiacid A | ATP-Citrate Lyase | 4.12 |
| Forrestiacid B | ATP-Citrate Lyase | 3.57 |
| BMS 303141 (Control) | ATP-Citrate Lyase | Not specified in detail |
| Neoabiestrine F (Precursor) | ATP-Citrate Lyase | > 20 |
| Levopimaric acid (Precursor) | ATP-Citrate Lyase | > 20 |
| Data are expressed as the mean ± SEM of triplicate experiments.[1] |
Experimental Protocols
4.1 Isolation and Purification of Forrestiacids A and B
The isolation of Forrestiacids A and B from Pseudotsuga forrestii was guided by HPLC-HRMS/MS-based Molecular Ion Networking (MoIN).[1][4]
-
Extraction: The plant material is extracted with a suitable organic solvent (e.g., methanol).
-
LC-MS/MS Analysis: The crude extract is subjected to liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) in positive ion mode.
-
Molecular Ion Networking: The acquired MS/MS data is processed using a platform such as Cytoscape to generate a molecular network. Nodes representing parent ions with similar fragmentation patterns are clustered together. The unique signals at m/z 769, corresponding to the molecular formula of forrestiacids, are identified within a specific cluster.[1]
-
Targeted Purification: Guided by the retention times of the target m/z signals, the crude extract is subjected to repeated column chromatography (e.g., silica gel, Sephadex LH-20) and preparative HPLC to yield the pure compounds.
4.2 ATP-Citrate Lyase (ACL) Inhibition Assay
Several methods can be employed to measure ACL activity and inhibition. A novel direct homogeneous assay is described below, which is suitable for high-throughput screening.[12][13][14]
-
Reaction Mixture Preparation: A reaction buffer is prepared containing [14C]citrate, coenzyme A (CoA), ATP, and Mg2+.
-
Incubation: Human ACL enzyme and the test compounds (Forrestiacids A/B) at various concentrations are added to the reaction mixture. The reaction is incubated at 37°C.
-
Quenching: The enzymatic reaction is stopped by the addition of EDTA.
-
Detection: A scintillation cocktail (e.g., MicroScint-O) that specifically detects the product, [14C]acetyl-CoA, without detecting the [14C]citrate substrate, is added to the reaction wells.
-
Signal Measurement: The radioactivity is measured using a scintillation counter (e.g., TopCount). The concentration-dependent inhibition is then used to calculate the IC50 values.
4.3 De Novo Lipogenesis Assay in HepG2 Cells
This assay measures the rate of new fatty acid and cholesterol synthesis in a cellular context.[1][4]
-
Cell Culture: Human hepatoma (HepG2) cells are cultured under standard conditions.
-
Treatment: Cells are treated with various concentrations of the test compound (e.g., Forrestiacid A) for a specified period (e.g., 20 hours).
-
Radiolabeling: [14C]-labeled acetate is added to the cell culture medium, and the cells are incubated for an additional period (e.g., 4 hours) to allow for its incorporation into newly synthesized lipids.
-
Lipid Extraction: The cells are harvested, and total lipids are extracted using a solvent system like chloroform/methanol.
-
Separation and Quantification: The extracted lipids are separated into fatty acid and cholesterol fractions, and the amount of incorporated [14C] is quantified by scintillation counting to determine the rate of de novo synthesis.
Conclusion
Forrestiacids A and B represent a novel class of pentaterpenoids with significant therapeutic potential as ACL inhibitors. While their complete biosynthetic pathway is yet to be fully elucidated, the proposed pathway involving the convergence of the lanostane and abietane biosynthetic routes followed by a Diels-Alder cycloaddition provides a strong foundation for future research. The experimental protocols detailed in this guide offer a framework for the isolation, characterization, and bioactivity assessment of these and similar complex natural products. Further investigation into the specific enzymes involved, particularly the putative Diels-Alderase, will be crucial for understanding and potentially harnessing this unique biosynthetic machinery for synthetic biology applications.
References
- 1. Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Key Post‐modification Enzymes Involved in the Biosynthesis of Lanostane‐type Triterpenoids in the Medicinal Mushroom Antrodia camphorata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Abietane-Type Diterpenoids and Phenolic Acids Biosynthesis Genes in Salvia apiana Jepson Through Full-Length Transcriptomic and Metabolomic Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A novel direct homogeneous assay for ATP citrate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel direct homogeneous assay for ATP citrate lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. doaj.org [doaj.org]
Forrestiacid J: A Technical Whitepaper on its Biological Activity as an ATP-Citrate Lyase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forrestiacid J is a naturally occurring, complex hybrid molecule isolated from the vulnerable conifer Pseudotsuga forrestii. It belongs to a unique class of [4 + 2]-type triterpene-diterpene hybrids. This document provides a comprehensive overview of the known biological activity of Forrestiacid J, focusing on its mechanism of action as an inhibitor of ATP-citrate lyase (ACL), a critical enzyme in cellular metabolism. The following sections detail its quantitative inhibitory data, the experimental protocols for assessing its activity, and a visualization of the implicated signaling pathway.
Core Biological Activity: Inhibition of ATP-Citrate Lyase
The primary biological activity identified for Forrestiacid J is the inhibition of ATP-citrate lyase (ACL). ACL is a pivotal enzyme that links carbohydrate and lipid metabolism by catalyzing the conversion of citrate to acetyl-CoA, the primary building block for the biosynthesis of fatty acids and cholesterol. By inhibiting ACL, Forrestiacid J effectively reduces the cellular pool of acetyl-CoA available for lipogenesis.
Quantitative Data Presentation
The inhibitory potency of Forrestiacid J against ATP-citrate lyase has been determined experimentally. The following table summarizes the key quantitative data for Forrestiacid J and related compounds for comparative purposes.
| Compound | Target Enzyme | IC50 Value (μM) | Source |
| Forrestiacid J | ATP-Citrate Lyase (ACL) | 2.6 | [1] |
| Forrestiacid A | ATP-Citrate Lyase (ACL) | < 5 | [2] |
| Forrestiacid B | ATP-Citrate Lyase (ACL) | < 5 | [2] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
The following are detailed methodologies representative of the key experiments used to characterize the biological activity of forrestiacids.
ATP-Citrate Lyase (ACL) Inhibition Assay
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against ACL.
Objective: To quantify the dose-dependent inhibition of ACL activity by Forrestiacid J.
Materials:
-
Recombinant human ATP-citrate lyase
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Substrates: Citrate, Coenzyme A (CoA), Adenosine triphosphate (ATP)
-
Cofactor: MgCl2
-
Coupling enzymes (e.g., malate dehydrogenase) and reagents (NADH) for spectrophotometric detection, or a direct detection method for acetyl-CoA.
-
Forrestiacid J (dissolved in a suitable solvent like DMSO)
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, a reaction mixture is prepared containing the assay buffer, MgCl2, citrate, CoA, and NADH.
-
Compound Addition: Forrestiacid J is added to the wells at various concentrations. A control group with no inhibitor is also prepared.
-
Enzyme Addition: The reaction is initiated by adding a pre-determined amount of recombinant human ACL to each well.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific period.
-
Detection: The rate of NADH oxidation is measured by monitoring the decrease in absorbance at 340 nm using a microplate reader. This rate is proportional to the ACL activity.
-
Data Analysis: The percentage of inhibition for each concentration of Forrestiacid J is calculated relative to the control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
De Novo Lipogenesis Assay in HepG2 Cells
This cellular assay is used to assess the effect of ACL inhibition on the synthesis of new lipids in a relevant cell line.
Objective: To determine the ability of Forrestiacid J to inhibit fatty acid and cholesterol synthesis in human liver cells.
Materials:
-
HepG2 cells (human hepatocellular carcinoma cell line)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Forrestiacid J
-
Radiolabeled precursor (e.g., [14C]-acetate)
-
Scintillation fluid and counter
Procedure:
-
Cell Culture: HepG2 cells are cultured to a suitable confluency in standard cell culture flasks.
-
Cell Plating: The cells are seeded into multi-well plates and allowed to adhere overnight.
-
Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of Forrestiacid J. Cells are incubated for a specified period.
-
Radiolabeling: A known amount of [14C]-acetate is added to each well, and the cells are incubated for a further period to allow for its incorporation into newly synthesized lipids.
-
Lipid Extraction: The cells are washed and the total lipids are extracted using a suitable solvent system (e.g., hexane/isopropanol).
-
Quantification: The amount of radioactivity incorporated into the lipid fraction is measured using a scintillation counter.
-
Data Analysis: The inhibition of de novo lipogenesis is calculated as the percentage decrease in radioactivity in the treated cells compared to the untreated controls.
Signaling Pathway and Mechanism of Action Visualization
The primary mechanism of action of Forrestiacid J is the direct inhibition of ATP-citrate lyase. This action has downstream consequences on lipid biosynthesis. The following diagrams illustrate this pathway and a typical experimental workflow.
Caption: Mechanism of Action of Forrestiacid J via ACL Inhibition.
Caption: Experimental Workflow for Assessing Forrestiacid J Activity.
Conclusion
Forrestiacid J has been identified as a potent inhibitor of ATP-citrate lyase. This activity positions it as a molecule of significant interest for further research and development, particularly in the context of metabolic disorders characterized by dysregulated lipid biosynthesis, such as hyperlipidemia and non-alcoholic fatty liver disease. The detailed protocols and mechanistic understanding provided in this document serve as a foundational guide for scientists and researchers investigating the therapeutic potential of Forrestiacid J and related compounds.
References
Forrestiacid J: A Technical Guide to its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Forrestiacid J is a novel, naturally occurring pentaterpenoid that has been identified as a potent inhibitor of ATP-citrate lyase (ACL). This enzyme plays a crucial role in cellular metabolism, linking carbohydrate metabolism to the synthesis of fatty acids and cholesterol. By inhibiting ACL, Forrestiacid J effectively attenuates de novo lipogenesis. This technical guide provides an in-depth overview of the mechanism of action of Forrestiacid J, including its effects on key metabolic pathways, quantitative data on its inhibitory activity, and detailed experimental protocols for assays used to characterize its function. The information presented is intended to support further research and development of Forrestiacid J and related compounds as potential therapeutic agents for metabolic disorders.
Core Mechanism of Action: Inhibition of ATP-Citrate Lyase (ACL)
The primary mechanism of action of Forrestiacid J is the inhibition of ATP-citrate lyase (ACL). ACL is a key cytosolic enzyme that catalyzes the conversion of citrate and Coenzyme A (CoA) to acetyl-CoA and oxaloacetate, a reaction that is dependent on adenosine triphosphate (ATP). This process is a fundamental step in the de novo synthesis of fatty acids and cholesterol. The acetyl-CoA produced by ACL serves as the primary building block for these lipids.
Forrestiacid J, along with its analogs Forrestiacid K, A, and B, have been shown to be effective inhibitors of ACL.[1][2] The inhibition of ACL by these compounds leads to a reduction in the intracellular pool of acetyl-CoA available for lipogenesis.
Signaling Pathway
The inhibition of ACL by Forrestiacid J directly impacts the de novo lipogenesis pathway. A simplified representation of this pathway and the point of inhibition is provided below.
Quantitative Data
The inhibitory potency of Forrestiacid J and its related compounds against ATP-citrate lyase has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | Target | IC50 (µM) | Source |
| Forrestiacid J | ATP-Citrate Lyase | 1.8 - 11 (Range) | [1] |
| Forrestiacid K | ATP-Citrate Lyase | 1.8 - 11 (Range) | [1] |
| Forrestiacid A | ATP-Citrate Lyase | 4.12 | |
| Forrestiacid B | ATP-Citrate Lyase | 3.57 |
Experimental Protocols
The following sections detail the methodologies for key experiments used to elucidate the mechanism of action of Forrestiacid J and related compounds.
ATP-Citrate Lyase (ACL) Inhibition Assay
This assay is designed to quantify the inhibitory effect of a compound on the enzymatic activity of ACL.
Principle: The activity of ACL is measured by quantifying the amount of acetyl-CoA produced from citrate. The inhibition is determined by comparing the enzyme's activity in the presence and absence of the test compound.
Materials:
-
Recombinant human ACL enzyme
-
Citrate
-
Coenzyme A (CoA)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl2)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compound (Forrestiacid J)
-
Positive control (e.g., BMS-303141)
-
Detection reagent (e.g., a fluorescent probe that reacts with the free thiol group of CoA released during the reaction, or a coupled enzyme system)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, MgCl2, citrate, CoA, and ATP.
-
Add the test compound (Forrestiacid J) at various concentrations to the wells of a microplate. Include wells for a negative control (vehicle) and a positive control.
-
Initiate the enzymatic reaction by adding the ACL enzyme to all wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.
-
Stop the reaction (e.g., by adding a quenching agent).
-
Add the detection reagent and measure the signal (e.g., fluorescence or absorbance) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
References
Forrestiacid J: A Technical Guide to its Function as an ATP-Citrate Lyase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forrestiacid J, a complex pentaterpenoid natural product, has emerged as a noteworthy inhibitor of ATP-citrate lyase (ACLY), a pivotal enzyme in cellular metabolism. ACLY catalyzes the conversion of citrate and Coenzyme A (CoA) to acetyl-CoA and oxaloacetate, a crucial step linking carbohydrate metabolism to the biosynthesis of fatty acids and cholesterol.[1][2] The inhibitory action of Forrestiacid J and its analogs on this key metabolic chokepoint underscores their potential as therapeutic leads for a range of disorders characterized by dysregulated lipid metabolism, including hyperlipidemia and certain cancers. This technical guide provides a comprehensive overview of Forrestiacid J's role as an ACLY inhibitor, detailing its inhibitory activity, the experimental protocols for its assessment, and the broader context of the ACLY signaling pathway.
Quantitative Data: Inhibitory Activity of Forrestiacids against ATP-Citrate Lyase
The inhibitory potential of Forrestiacid J and related compounds has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized in the table below. Notably, the unique bicyclo[2.2.2]octene core of the forrestiacid scaffold is considered crucial for their ACLY inhibitory activity.[2]
| Compound | IC50 (μM) against ATP-Citrate Lyase |
| Forrestiacid A | 4.12 ± 0.62 |
| Forrestiacid B | 3.57 ± 0.39 |
| Forrestiacid J | 1.8 - 11 (within this range) |
| Forrestiacids E-K | 1.8 - 11 |
| BMS 303141 (Control) | 0.46 ± 0.13 |
Table 1: In vitro inhibitory activity of Forrestiacids against ATP-Citrate Lyase. Data are expressed as the mean ± SEM of triplicate experiments.[1][2]
Experimental Protocols: ATP-Citrate Lyase Inhibition Assay
The determination of the inhibitory activity of compounds like Forrestiacid J against ACLY typically involves a coupled-enzyme spectrophotometric assay or a direct measurement of product formation using radiolabeled substrates. A common approach is outlined below.
Coupled-Enzyme Spectrophotometric Assay
This method relies on the detection of a product from a secondary enzymatic reaction that is coupled to the ACLY-catalyzed reaction.
Principle:
-
ACLY catalyzes the conversion of citrate to oxaloacetate and acetyl-CoA.
-
The oxaloacetate produced is then reduced to malate by malate dehydrogenase (MDH), a reaction that consumes NADH.
-
The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm, which is directly proportional to the ACLY activity.
Materials:
-
Purified recombinant human ATP-citrate lyase (ACLY)
-
Tris-HCl buffer (pH 8.0)
-
Magnesium chloride (MgCl2)
-
Potassium chloride (KCl)
-
Dithiothreitol (DTT)
-
Citrate
-
Coenzyme A (CoA)
-
Adenosine triphosphate (ATP)
-
Malate dehydrogenase (MDH)
-
Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Test compound (e.g., Forrestiacid J) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, KCl, DTT, citrate, CoA, ATP, MDH, and NADH in a 96-well plate.
-
Inhibitor Addition: Add varying concentrations of the test compound (Forrestiacid J) or a vehicle control (DMSO) to the appropriate wells.
-
Enzyme Addition: Initiate the reaction by adding a pre-determined amount of purified ACLY enzyme to each well.
-
Kinetic Measurement: Immediately place the microplate in a plate reader and monitor the decrease in absorbance at 340 nm over a specific time period at a constant temperature (e.g., 37°C).
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curve for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Visualizations: Signaling Pathways and Experimental Workflows
ATP-Citrate Lyase Signaling Pathway
The following diagram illustrates the central role of ATP-citrate lyase in cellular metabolism, linking glycolysis to lipogenesis and cholesterol synthesis.
Caption: ATP-Citrate Lyase (ACLY) metabolic pathway.
Experimental Workflow for ACLY Inhibition Assay
The following diagram outlines the key steps in a typical experimental workflow for assessing the inhibitory effect of a compound on ACLY activity.
Caption: Workflow for ACLY inhibition assessment.
Conclusion
Forrestiacid J represents a promising natural product scaffold for the development of novel ATP-citrate lyase inhibitors. Its potent in vitro activity, coupled with the unique chemical architecture of the forrestiacid family, provides a compelling foundation for further investigation. The methodologies and pathway information detailed in this guide offer a framework for researchers to explore the therapeutic potential of Forrestiacid J and related compounds in metabolic diseases and oncology. Further studies are warranted to elucidate the precise binding mode of Forrestiacid J to ACLY and to evaluate its efficacy and safety in preclinical models.
References
Forrestiacid J: A Technical Guide to its Molecular Docking with ATP-Citrate Lyase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular docking studies of Forrestiacid J, a novel natural product with therapeutic potential. Forrestiacid J, a complex [4+2]-type triterpene-diterpene hybrid isolated from the vulnerable conifer Pseudotsuga forrestii, has been identified as a promising inhibitor of ATP-Citrate Lyase (ACL), a key enzyme in cellular metabolism.[1][2] This document outlines the computational methodologies, quantitative data, and biological context of Forrestiacid J's interaction with ACL, offering a comprehensive resource for researchers in drug discovery and development.
Introduction to Forrestiacid J and its Target: ATP-Citrate Lyase
Forrestiacid J belongs to a class of unique hybrid molecules characterized by a rare bicyclo[2.2.2]octene motif.[1] Its identification as an inhibitor of ATP-Citrate Lyase (ACL) has generated significant interest. ACL is a critical cytosolic enzyme that catalyzes the conversion of citrate into acetyl-CoA, a fundamental building block for the biosynthesis of fatty acids and cholesterol.[3][4][5] By inhibiting ACL, Forrestiacid J has the potential to modulate lipid metabolism, making it a candidate for the development of treatments for metabolic disorders such as hyperlipidemia.[2][6]
Molecular Docking: Unveiling the Binding Interaction
Molecular docking studies have been instrumental in elucidating the binding mode of Forrestiacid J to the ACL enzyme. These computational simulations predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction, typically expressed as binding affinity.
Experimental Protocols
While the specific, detailed protocols for the molecular docking of Forrestiacid J are not publicly available in a step-by-step format, a general methodology can be inferred from standard computational drug design practices and the available literature on related compounds.[1][6]
2.1.1. Protein and Ligand Preparation
A crucial first step in molecular docking is the preparation of the protein (receptor) and the ligand.
-
Protein Preparation: The three-dimensional structure of human ATP-Citrate Lyase is available in the Protein Data Bank (PDB). Relevant PDB entries include 6POF and 6HXH.[3][7] Preparation of the ACL structure for docking would typically involve:
-
Removal of water molecules and any co-crystallized ligands.
-
Addition of polar hydrogen atoms.
-
Assignment of partial charges to the atoms.
-
Energy minimization of the structure to relieve any steric clashes.
-
-
Ligand Preparation: The 3D structure of Forrestiacid J would be generated and optimized. This involves:
-
Drawing the 2D structure of Forrestiacid J.
-
Converting the 2D structure to a 3D model.
-
Assigning appropriate atom types and charges.
-
Performing energy minimization to obtain a low-energy conformation.
-
2.1.2. Docking Simulation
The docking process itself involves placing the prepared ligand into the binding site of the prepared protein and evaluating the interaction.
-
Software: Commonly used software for molecular docking includes AutoDock, Glide, and GOLD.
-
Grid Box Definition: A grid box is defined around the active site of ACL to specify the search space for the ligand. The dimensions and center of the grid box are critical parameters.
-
Docking Algorithm: The chosen software employs a specific algorithm (e.g., Lamarckian genetic algorithm in AutoDock) to explore various conformations and orientations of the ligand within the binding site.
-
Scoring Function: A scoring function is used to estimate the binding affinity for each generated pose. The poses are then ranked based on their scores.
2.1.3. Analysis of Results
The output of a docking simulation is a set of docked poses with their corresponding binding affinities. Analysis of these results typically involves:
-
Clustering: Grouping similar poses together based on their root-mean-square deviation (RMSD).
-
Visualization: Visual inspection of the top-ranked poses to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.
Quantitative Data Summary
The following table summarizes the available quantitative data for Forrestiacid J and related compounds in their interaction with ATP-Citrate Lyase.
| Compound | Binding Affinity (kcal/mol) | IC50 (µM) |
| Forrestiacid J | -9.9 to -10.7 (range for E-K)[1] | Not Reported |
| Forrestiacid A | Not Reported | 4.12[6] |
| Forrestiacid B | Not Reported | 3.57[6] |
| Forrestiacids E-K | -9.9 to -10.7[1] | 1.8 to 11[1] |
Note: A specific binding affinity for Forrestiacid J has not been individually reported, but it falls within the range of the Forrestiacids E-K study.
The ATP-Citrate Lyase Signaling Pathway and Inhibition by Forrestiacid J
Forrestiacid J's therapeutic potential stems from its ability to disrupt a key metabolic pathway. The following diagram illustrates the central role of ATP-Citrate Lyase and the point of inhibition by Forrestiacid J.
As shown in the diagram, glucose is metabolized in the mitochondria via the TCA cycle to produce citrate. This citrate is then transported into the cytosol, where ACL converts it to acetyl-CoA. Acetyl-CoA serves as a crucial precursor for the synthesis of fatty acids and cholesterol. By inhibiting ACL, Forrestiacid J blocks the production of cytosolic acetyl-CoA, thereby downregulating these biosynthetic pathways.
Experimental Workflow for Molecular Docking
The logical flow of a typical molecular docking study for a compound like Forrestiacid J is outlined below.
This workflow highlights the sequential nature of the process, from the initial preparation of the molecular structures to the final analysis of the binding interactions.
Conclusion and Future Directions
The molecular docking studies of Forrestiacid J provide compelling evidence for its inhibitory potential against ATP-Citrate Lyase. The favorable binding affinities and the established role of ACL in lipid metabolism position Forrestiacid J as a promising lead compound for the development of novel therapeutics for metabolic diseases.
Future research should focus on:
-
Determining the specific binding affinity and interacting residues of Forrestiacid J with ACL through dedicated and detailed molecular docking and simulation studies.
-
Synthesizing and testing analogs of Forrestiacid J to explore structure-activity relationships and optimize its inhibitory potency and pharmacokinetic properties.
-
Conducting in vitro and in vivo studies to validate the inhibitory effect of Forrestiacid J on ACL and to assess its impact on fatty acid and cholesterol biosynthesis in biological systems.
This technical guide serves as a foundational resource for these future endeavors, providing a clear overview of the current understanding of Forrestiacid J's interaction with its molecular target.
References
- 1. Forrestiacids E-K: Further [4 + 2]-Type Triterpene-Diterpene Hybrids as Potential ACL Inhibitors from the Vulnerable Conifer Pseudotsuga forrestii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rcsb.org [rcsb.org]
- 4. wwPDB: pdb_00006hxl [wwpdb.org]
- 5. Molecular Basis for Acetyl-CoA Production by ATP-Citrate Lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
Unveiling Forrestiacid J: A Spectroscopic and Methodological Deep Dive
For the attention of researchers, scientists, and professionals in drug development, this technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols for Forrestiacid J, a notable pentaterpenoid with significant biological activity.
Forrestiacid J, along with its analogues like Forrestiacid A and B, represents a novel class of [4+2] type pentaterpenoids. These complex molecules are derived from a rearranged lanostane moiety and an abietane unit.[1][2] Their unique structural framework, featuring an unusual bicyclo[2.2.2]octene ring system, has garnered significant interest in the scientific community.[1][2] This guide will focus on the detailed spectroscopic data that is crucial for the identification and characterization of this compound class, alongside the methodologies employed in its study.
Mass Spectrometry (MS) Data
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a cornerstone technique for determining the molecular formula of complex natural products. For forrestiacid class compounds, HRESIMS data reveals a protonated molecular ion that is key to confirming their elemental composition.
Table 1: HRESIMS Data for Forrestiacid A (as a representative of the Forrestiacid class)
| Ion | Calculated m/z | Found m/z | Molecular Formula |
| [M + H]⁺ | 769.5402 | 769.5392 | C₅₀H₇₂O₆ |
| Data sourced from a study on Forrestiacid A, a closely related analogue.[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
The structural elucidation of Forrestiacid J and its analogues relies heavily on a suite of one- and two-dimensional NMR experiments. The following tables summarize the ¹H and ¹³C NMR chemical shifts for Forrestiacid A, providing a reference for the characterization of this class of compounds.
Table 2: ¹H NMR Spectroscopic Data for Forrestiacid A (as a representative of the Forrestiacid class)
| Position | δH (ppm), Multiplicity (J in Hz) |
| H₃-18 | 0.78, s |
| H₃-19 | 1.11, s |
| H₃-21 | 0.74, d (6.5) |
| H₂-22 | 1.55, m; 1.35, m |
| H-24 | 2.79, m |
| H₃-26 | 1.18, s |
| H₃-28 | 1.09, s |
| H₃-29 | 1.09, s |
| H₂-30 | 4.72, br s; 4.46, br s |
| H-5' | 1.69, br d (12.0) |
| H₃-15' | 1.04, d (6.5) |
| H₃-16' | 1.04, d (6.5) |
| H₃-19' | 1.16, s |
| H₃-20' | 0.62, s |
| Note: This table presents a selection of key proton signals. For a complete list, refer to the source literature. The data is for Forrestiacid A.[1] |
Table 3: ¹³C NMR Spectroscopic Data for Forrestiacid A (as a representative of the Forrestiacid class)
| Position | δC (ppm) | Position | δC (ppm) |
| 1 | 35.8 | 26 | 28.4 |
| 2 | 28.1 | 27 | 184.2 |
| 3 | 216.7 | 28 | 20.6 |
| 4 | 49.8 | 29 | 20.6 |
| 5 | 51.9 | 30 | 106.9 |
| 6 | 21.6 | 1' | 39.2 |
| 7 | 26.5 | 2' | 19.4 |
| 8 | 48.9 | 3' | 42.1 |
| 9 | 50.8 | 4' | 33.6 |
| 10 | 37.2 | 5' | 53.1 |
| 11 | 21.1 | 6' | 21.9 |
| 12 | 31.2 | 7' | 30.1 |
| 13 | 44.7 | 8' | 135.2 |
| 14 | 148.4 | 9' | 50.1 |
| 15 | 33.2 | 10' | 37.1 |
| 16 | 28.2 | 11' | 147.8 |
| 17 | 59.8 | 12' | 124.3 |
| 18 | 16.2 | 13' | 139.8 |
| 19 | 19.1 | 14' | 35.1 |
| 20 | 36.5 | 15' | 33.8 |
| 21 | 18.4 | 16' | 21.4 |
| 22 | 36.1 | 17' | 21.4 |
| 23 | 213.8 | 18' | 186.6 |
| 24 | 62.2 | 19' | 22.1 |
| 25 | 49.8 | 20' | 15.9 |
| Note: The data is for Forrestiacid A.[1] |
Experimental Protocols
The isolation and structural elucidation of forrestiacids involve a multi-step process that combines chromatographic techniques with advanced spectroscopic methods.
Isolation Protocol
The isolation of these novel pentaterpenoids was guided by molecular ion networking (MoIN) from Pseudotsuga forrestii.[1]
-
Extraction: The plant material (e.g., twigs and needles) is extracted with a suitable solvent, such as methanol.
-
HPLC-HRMS/MS Analysis: The crude extract is subjected to High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry and tandem Mass Spectrometry (HPLC-HRMS/MS) in positive ion mode. This analysis helps in identifying unique signals corresponding to the target compounds.[1]
-
Targeted Purification: Guided by the MS/MS-based molecular ion networking, targeted purification of the metabolites is performed. This typically involves multiple chromatographic steps, such as silica gel column chromatography and preparative HPLC, to afford the pure compounds.[1]
Spectroscopic Analysis
The structural characterization of the isolated compounds is achieved through a combination of spectroscopic techniques:
-
NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and ROESY) NMR spectra are recorded to determine the planar structure and relative configuration of the molecule.[1]
-
Mass Spectrometry: HRESIMS is used to determine the molecular formula.[1]
-
Computational Methods: In complex cases, GIAO (Gauge-Including Atomic Orbital) NMR calculations and DP4+ probability analyses are employed to confirm the structural assignment.[1][3]
Visualizing the Workflow
The following diagram illustrates the general workflow for the isolation and characterization of Forrestiacid J and its analogues.
Figure 1. Experimental workflow for the isolation and structural elucidation of Forrestiacid J.
Biological Significance
Forrestiacids have demonstrated potent inhibitory activities against ATP-citrate lyase (ACL), a key enzyme in lipid metabolism.[1] This makes them promising candidates for the development of therapeutic agents for metabolic disorders such as hyperlipidemia.[1] Further research into the structure-activity relationships of this compound class is warranted to explore their full therapeutic potential.
References
An In-depth Technical Guide on the Physicochemical Properties and Biological Activity of Forrestiacids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forrestiacids represent a novel class of pentaterpenoids, specifically [4+2] type hetero-dimers, isolated from the endangered coniferous species Pseudotsuga forrestii. These complex natural products are formed through an intermolecular Diels-Alder cycloaddition between a rearranged lanostane-derived triterpene and an abietane-type diterpene.[1] To date, two primary analogues have been identified and characterized: Forrestiacid A and Forrestiacid B.[1][2] This guide provides a comprehensive overview of their physicochemical properties, biological activities, and the signaling pathways they modulate. It is important to note that searches for "Forrestiacid J" did not yield any results in the current scientific literature, suggesting this may be a misnomer or an uncharacterized derivative. Therefore, this document will focus on the well-documented Forrestiacids A and B.
Physicochemical Properties
The determination of the physicochemical properties of Forrestiacids is crucial for their development as potential therapeutic agents. While detailed experimental data for some properties are not yet publicly available, the known characteristics are summarized below.
| Property | Forrestiacid A | Forrestiacid B |
| Molecular Formula | C₅₀H₇₂O₆[1] | C₅₀H₇₂O₆[1] |
| Molecular Weight (Calculated) | 769.1 g/mol | 769.1 g/mol |
| Appearance | Colorless crystals (from MeOH)[1] | Not reported |
| Melting Point | Not reported | Not reported |
| Boiling Point | Not reported | Not reported |
| Solubility | Soluble in Methanol | Not reported |
| pKa | Not reported | Not reported |
Biological Activity and Therapeutic Potential
Forrestiacids A and B have demonstrated significant biological activity, particularly in the inhibition of key enzymes involved in metabolic pathways. Their potential as therapeutic agents stems from their potent and specific inhibitory effects.
| Biological Target | Forrestiacid A | Forrestiacid B |
| ATP-Citrate Lyase (ACL) Inhibition | Potent inhibitor[3] | Potent inhibitor[3] |
| De Novo Lipogenesis Inhibition | Significantly attenuates de novo lipogenesis in HepG2 cells[3] | Not reported |
Experimental Protocols
The following are generalized experimental protocols that are typically employed for the determination of the physicochemical properties of complex natural products like the Forrestiacids.
Determination of Melting Point
The melting point of a solid crystalline substance is a key indicator of its purity. A sharp melting point range suggests a high degree of purity. The melting point of Forrestiacid A could be determined using a standard melting point apparatus (e.g., a Thiele tube or a digital melting point apparatus). A small amount of the crystalline sample is placed in a capillary tube and heated at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.
Determination of Solubility
The solubility of Forrestiacids in various solvents is a critical parameter for formulation and drug delivery studies. To determine solubility, a known amount of the compound is added to a specific volume of a solvent (e.g., water, ethanol, DMSO) at a constant temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
Determination of pKa
The pKa value, which indicates the acidity of a compound, is important for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. The pKa of the Forrestiacids can be determined by potentiometric titration. A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH), and the pH of the solution is measured after each addition of the titrant. The pKa is the pH at which the compound is 50% ionized.
Signaling Pathway Involvement
Forrestiacids exert their biological effects by modulating specific signaling pathways. Their primary mode of action is the inhibition of ATP-citrate lyase (ACL), a crucial enzyme in the de novo lipogenesis pathway.
De Novo Lipogenesis Pathway
De novo lipogenesis is the metabolic pathway for the synthesis of fatty acids from acetyl-CoA. This process is central to energy storage and is often dysregulated in metabolic diseases. The pathway is initiated by the conversion of citrate to acetyl-CoA in the cytoplasm, a reaction catalyzed by ACL.
Caption: Overview of the De Novo Lipogenesis Pathway.
Inhibition of ATP-Citrate Lyase by Forrestiacids
Forrestiacids A and B are potent inhibitors of ATP-citrate lyase (ACL).[3] By blocking this enzyme, they prevent the conversion of citrate to acetyl-CoA, which is a rate-limiting step in de novo lipogenesis. This inhibition leads to a reduction in the synthesis of fatty acids and cholesterol.
Caption: Mechanism of ACL Inhibition by Forrestiacids.
Conclusion
Forrestiacids A and B are a promising new class of natural products with significant potential for the treatment of metabolic diseases. Their potent inhibition of ATP-citrate lyase and subsequent attenuation of de novo lipogenesis make them attractive candidates for further drug development. This guide has summarized the current knowledge of their physicochemical properties and biological activities. Further research is warranted to fully elucidate their therapeutic potential, including more detailed characterization of their physicochemical properties, pharmacokinetic and pharmacodynamic studies, and in vivo efficacy trials. The unique and complex structure of the Forrestiacids also presents an exciting challenge and opportunity for synthetic and medicinal chemists.
References
- 1. Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
Forrestiacids: A Technical Review of a Novel Class of Lipogenesis Inhibitors
A Comprehensive Guide for Researchers and Drug Development Professionals
Forrestiacids, a recently discovered class of complex terpenoids, have emerged as potent inhibitors of key enzymes in the de novo lipogenesis pathway, positioning them as promising candidates for the development of novel therapeutics for metabolic diseases. This technical guide provides a comprehensive review of the existing literature on forrestiacids, detailing their chemical structures, biological activities, and the experimental methodologies used in their discovery and characterization.
Introduction
Forrestiacids are a series of intricate natural products isolated from the endangered Asian Douglas Fir, Pseudotsuga forrestii. These compounds are broadly classified into two main structural types based on their proposed biosynthetic origins: pentaterpenoids and triterpene-diterpene adducts. Their discovery has been guided by advanced analytical techniques, such as molecular ion networking. The primary biological target of forrestiacids is ATP-citrate lyase (ACL), a crucial enzyme that links carbohydrate metabolism to the synthesis of fatty acids and cholesterol. Several forrestiacids have also demonstrated inhibitory activity against acetyl-CoA carboxylase 1 (ACC1), another rate-limiting enzyme in lipogenesis.
Chemical Structures and Biosynthesis
Forrestiacids A, B, and E through K are pentaterpenoids proposed to be formed via an intermolecular [4+2] Diels-Alder cycloaddition between a rearranged lanostane-type triterpene (the dienophile) and an abietane-type diterpene (the diene). This reaction results in a characteristic and unusual bicyclo[2.2.2]octene ring system.
In contrast, forrestiacids C and D are triterpene-diterpene adducts suggested to be formed through an intermolecular Michael addition reaction. This alternative biosynthetic pathway leads to a different core scaffold compared to the Diels-Alder adducts.
Caption: Proposed biosynthetic pathways for different classes of forrestiacids.
Biological Activity and Quantitative Data
The primary pharmacological effect of forrestiacids is the inhibition of ATP-citrate lyase (ACL). Several members of this class also inhibit acetyl-CoA carboxylase 1 (ACC1). The available quantitative data for the inhibitory activities of forrestiacids are summarized in the table below.
| Compound | Target | IC50 (μM) | Cell-Based Activity |
| Forrestiacid A | ACL | 4.12[1] | Reduces fatty acid synthesis by ~75% and cholesterol synthesis by ~93% in HepG2 cells at 10, 20, and 40 μM.[1] |
| Forrestiacid B | ACL | 3.57[1] | Not reported |
| Forrestiacids C & D | ACL | Inhibitory activity reported, IC50 not specified.[2] | Not reported |
| ACC1 | Inhibitory activity reported, IC50 not specified.[2] | Not reported | |
| Forrestiacids E-K | ACL | 1.8 - 11 | Not reported |
Signaling Pathway of Lipogenesis Inhibition
Forrestiacids exert their effects by targeting key enzymes in the de novo lipogenesis pathway. By inhibiting ACL, they prevent the conversion of citrate to acetyl-CoA, a fundamental building block for fatty acids and cholesterol. Inhibition of ACC1 further downstream blocks the conversion of acetyl-CoA to malonyl-CoA, another critical step in fatty acid synthesis.
References
Forrestiacid J: A Technical Overview of Preclinical Data
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific compound identified as "Forrestiacid J" has been found in the reviewed scientific literature. This document summarizes the available data for a class of recently discovered natural products, Forrestiacids A and B, which are potent inhibitors of ATP-citrate lyase (ACL). Due to the early stage of research, the safety and toxicity profile of these compounds remains largely uncharacterized. This guide, therefore, presents the existing preclinical in vitro data and provides context on the known safety considerations for the broader class of ACL inhibitors.
Introduction
Forrestiacids A and B are novel pentaterpenoids isolated from the endangered plant species Pseudotsuga forrestii. These compounds have garnered scientific interest due to their potent inhibitory activity against ATP-citrate lyase (ACL), a key enzyme in the lipogenesis pathway.[1][2][3][4][5] ACL catalyzes the conversion of citrate to acetyl-CoA, the primary building block for the synthesis of fatty acids and cholesterol. By inhibiting ACL, Forrestiacids A and B represent a potential new class of therapeutic agents for metabolic disorders such as hyperlipidemia.[1][4]
This technical guide provides a comprehensive summary of the currently available preclinical data on Forrestiacids A and B, with a focus on their biochemical activity and effects in cell-based assays. In the absence of direct safety and toxicity data for Forrestiacids, this document also includes a summary of the safety profile of bempedoic acid, a clinically approved ACL inhibitor, to offer a contextual understanding of the potential toxicological considerations for this class of drugs.
Quantitative In Vitro Activity
The primary mechanism of action of Forrestiacids A and B is the inhibition of ATP-citrate lyase. The following table summarizes the key quantitative data from in vitro studies.
| Compound | Assay | Cell Line | Endpoint | Result |
| Forrestiacid A | ATP-Citrate Lyase (ACL) Inhibition | - | IC50 | 4.12 µM[1][4] |
| De Novo Lipogenesis (Fatty Acid Synthesis) | HepG2 | % Inhibition at 10, 20, 40 µM | ≈75%[1][4] | |
| De Novo Lipogenesis (Cholesterol Synthesis) | HepG2 | % Inhibition at 10, 20, 40 µM | ≈93%[1][4] | |
| Forrestiacid B | ATP-Citrate Lyase (ACL) Inhibition | - | IC50 | 3.57 µM[1][4] |
Experimental Protocols
ATP-Citrate Lyase (ACL) Inhibition Assay
The inhibitory activity of Forrestiacids A and B against ACL was determined using a biochemical assay with the known ACL inhibitor BMS 303141 serving as a positive control. The concentration of the test compounds required to inhibit 50% of the enzyme's activity (IC50) was calculated from concentration-response curves. The experiments were performed in triplicate.[1][4]
De Novo Lipogenesis Assay in HepG2 Cells
The effect of Forrestiacid A on the synthesis of new fatty acids and cholesterol was assessed in the human liver cell line, HepG2. The assay measured the incorporation of [¹⁴C]-labeled acetate, a precursor for both fatty acid and cholesterol synthesis, into these lipid fractions. HepG2 cells were treated with varying concentrations of Forrestiacid A (10, 20, and 40 µM) and the amount of radiolabeled lipid was quantified to determine the percentage of inhibition.[1][4]
Signaling Pathways and Experimental Workflow
Forrestiacid Mechanism of Action
The following diagram illustrates the established mechanism of action of Forrestiacids A and B in the context of cellular lipogenesis.
Caption: Inhibition of ATP-Citrate Lyase by Forrestiacids A/B, blocking lipogenesis.
De Novo Lipogenesis Assay Workflow
The experimental workflow for assessing the impact of Forrestiacid A on lipogenesis in HepG2 cells is depicted below.
Caption: Workflow of the de novo lipogenesis assay using [¹⁴C]-acetate incorporation.
Safety and Toxicity Profile of Forrestiacids: A Data Gap
As of the date of this document, there is no publicly available in vivo safety or toxicity data for Forrestiacid J, A, or B . The research on these compounds is in its nascent stages, and toxicological assessments in animal models have not yet been reported in the scientific literature. Therefore, critical safety parameters such as the median lethal dose (LD50), no-observed-adverse-effect level (NOAEL), and potential target organ toxicities remain unknown.
Contextual Safety Information: Bempedoic Acid (ACL Inhibitor)
To provide a frame of reference for the potential safety considerations of ACL inhibitors, the following table summarizes the key adverse events observed in Phase 3 clinical trials of bempedoic acid, an FDA-approved ACL inhibitor. It is crucial to note that these findings are specific to bempedoic acid and may not be representative of the safety profile of Forrestiacids.
| Adverse Event | Bempedoic Acid Group | Placebo Group |
| Gout | 1.2% | 0.3%[1] |
| Adverse Events Leading to Discontinuation | 10.9% | 7.1%[1] |
| Serious Adverse Events | 14.5% | 14.0%[1] |
| All-Cause Death | 0.9% | 0.3%[1] |
| Cardiovascular Mortality | 0.4% | 0.1%[1] |
| Heart Failure Hospitalization | 0.6% | 0.1%[1] |
Data from a 52-week Phase 3 clinical trial of bempedoic acid.[1]
Conclusion and Future Directions
Forrestiacids A and B are promising new inhibitors of ATP-citrate lyase with demonstrated in vitro efficacy in reducing the synthesis of fatty acids and cholesterol. However, the complete lack of in vivo safety and toxicity data represents a significant knowledge gap. Further research, including comprehensive preclinical toxicology studies in relevant animal models, is imperative to determine the therapeutic potential and safety profile of this novel class of compounds. Drug development professionals should exercise caution and prioritize a thorough toxicological evaluation before considering Forrestiacids for further development.
References
- 1. jwatch.org [jwatch.org]
- 2. researchgate.net [researchgate.net]
- 3. Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
Natural Product Inhibitors of ATP-Citrate Lyase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATP-citrate lyase (ACL) is a crucial enzyme in cellular metabolism, acting as a key link between carbohydrate and lipid biosynthesis. Situated in the cytoplasm, ACL catalyzes the conversion of citrate, exported from the mitochondria, into acetyl-CoA and oxaloacetate.[1][2] This reaction provides the fundamental two-carbon acetyl-CoA units required for the de novo synthesis of fatty acids and cholesterol.[1][3] Given its pivotal role, ACL has emerged as a significant therapeutic target for metabolic disorders, including dyslipidemia and obesity, as well as in oncology, due to the increased lipogenic phenotype of many cancer cells. Natural products, with their vast structural diversity, represent a promising source for the discovery of novel ACL inhibitors. This technical guide provides an in-depth overview of natural product inhibitors of ACL, including their quantitative inhibitory data, detailed experimental protocols for their characterization, and visual representations of the relevant metabolic pathways and experimental workflows.
ATP-Citrate Lyase in Cellular Metabolism
ACL is a homotetrameric enzyme that plays a central role in lipogenesis and cholesterogenesis.[4] Under conditions of energy surplus, citrate produced in the mitochondrial tricarboxylic acid (TCA) cycle is transported to the cytosol. ACL then catalyzes the ATP-dependent cleavage of this citrate into acetyl-CoA and oxaloacetate. The resulting acetyl-CoA serves as the primary substrate for acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, and for HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. The oxaloacetate produced can be converted to malate and subsequently pyruvate, a process that also generates NADPH, a reducing equivalent required for fatty acid synthesis.
Below is a diagram illustrating the central role of ATP-Citrate Lyase in cellular metabolism.
References
Methodological & Application
Hypothetical Synthesis Protocol for Forrestiacid J: An Application Note for Drug Discovery
Forrestiacid J, a novel pentaterpenoid, has emerged as a potent inhibitor of ATP-citrate lyase (ACL), a key enzyme in lipid biosynthesis. This characteristic positions it as a promising scaffold for the development of therapeutics targeting metabolic disorders and certain cancers. To facilitate further research and drug development efforts, this document provides a detailed, albeit hypothetical, synthesis protocol for Forrestiacid J, based on its proposed biosynthetic pathway. As no total synthesis has been published to date, this protocol is constructed from established synthetic methodologies for related natural products.
Overview and Retrosynthetic Analysis
Forrestiacid J is understood to be the product of a hetero-Diels-Alder reaction between a normal lanostane-type triterpenoid (the dienophile) and an abietane-type diterpenoid (the diene). The proposed retrosynthesis, therefore, involves a single disconnection across the central bicyclo[2.2.2]octene core to yield these two key precursors.
A plausible retrosynthetic pathway is outlined below:
Caption: Retrosynthetic analysis of Forrestiacid J.
Proposed Biosynthetic Pathway
The forward synthesis is inspired by the proposed natural biosynthetic route, which is believed to be an enzyme-catalyzed intermolecular hetero-Diels-Alder reaction. While spontaneous cycloaddition has been shown to be challenging for related Forrestiacids, this pathway provides a logical framework for a laboratory synthesis.
Caption: Proposed biosynthetic pathway of Forrestiacid J.
Quantitative Data
The Forrestiacid family of compounds has demonstrated significant inhibitory activity against ATP-citrate lyase (ACL). The half-maximal inhibitory concentrations (IC₅₀) for Forrestiacids A, B, J, and K are summarized in the table below.
| Compound | IC₅₀ (µM) against ACL |
| Forrestiacid A | 4.12[1] |
| Forrestiacid B | 3.57[1] |
| Forrestiacid J | 1.8 - 11 (range)[2] |
| Forrestiacid K | 1.8 - 11 (range)[2] |
Experimental Protocols (Hypothetical)
The following protocols are hypothetical and based on established methodologies for the synthesis of similar terpenoid structures. Optimization of reaction conditions will be necessary.
Synthesis of the Lanostane Dienophile
The synthesis of the lanostane dienophile would likely commence from a commercially available starting material such as lanosterol. The key transformations would involve modifications to the side chain to introduce the required dienophilic moiety.
Protocol:
-
Protection of Hydroxyl Groups: Protect the C3 hydroxyl group of lanosterol using a suitable protecting group (e.g., tert-butyldimethylsilyl ether, TBDMS) to prevent unwanted side reactions.
-
Oxidative Cleavage of the Side Chain: Employ a two-step procedure involving ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide) to cleave the double bond in the side chain, yielding a ketone.
-
Introduction of the Dienophile: A Wittig or Horner-Wadsworth-Emmons reaction can be used to introduce an α,β-unsaturated ester functionality, which will serve as the dienophile in the subsequent Diels-Alder reaction.
-
Deprotection: Remove the protecting group from the C3 hydroxyl to yield the final lanostane dienophile precursor.
-
Purification: Purify the product at each step using column chromatography on silica gel.
Synthesis of the Abietane Diene
The abietane diene precursor can be synthesized from a readily available starting material like abietic acid. The key challenge is the stereoselective formation of the conjugated diene system.
Protocol:
-
Reduction of the Carboxylic Acid: Reduce the carboxylic acid of abietic acid to the corresponding alcohol using a reducing agent such as lithium aluminum hydride (LiAlH₄).
-
Oxidation to the Aldehyde: Oxidize the primary alcohol to an aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC).
-
Formation of the Diene: A Shapiro or Bamford-Stevens reaction on the corresponding tosylhydrazone can be employed to generate the conjugated diene. Alternatively, a palladium-catalyzed cross-coupling reaction could be utilized to introduce the second double bond.
-
Purification: Purify the final abietane diene using column chromatography.
Hetero-Diels-Alder Cycloaddition
This is the key bond-forming reaction to construct the core of Forrestiacid J. Given that the thermal reaction for related compounds was unsuccessful, a Lewis acid-catalyzed approach is proposed.
Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the lanostane dienophile (1.0 equivalent) in a dry, non-polar solvent such as dichloromethane or toluene.
-
Addition of Lewis Acid: Cool the solution to -78 °C and add a Lewis acid catalyst (e.g., diethylaluminum chloride, Et₂AlCl, or boron trifluoride etherate, BF₃·OEt₂) dropwise (0.1 to 1.1 equivalents). Stir the mixture for 15-30 minutes.
-
Addition of Diene: Add a solution of the abietane diene (1.1 to 1.5 equivalents) in the same solvent dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching and Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate Forrestiacid J. The separation of potential endo and exo diastereomers may be required.
Conclusion
The provided hypothetical synthesis protocol for Forrestiacid J offers a strategic pathway for its laboratory synthesis, leveraging the principles of retrosynthetic analysis and the proposed biosynthetic pathway. While the total synthesis of this promising natural product remains to be accomplished, this guide provides a solid foundation for researchers in medicinal chemistry and drug discovery to embark on its synthesis and explore its therapeutic potential as a novel ATP-citrate lyase inhibitor. Further optimization and experimental validation of each step are crucial for a successful synthesis.
References
Application Notes and Protocols for the Purification of Forrestiacid J
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the purification of Forrestiacid J, a novel triterpene-diterpene hybrid with potential as an ATP-citrate lyase (ACL) inhibitor. The methodologies described are based on the successful isolation of Forrestiacid J and related compounds from the vulnerable conifer, Pseudotsuga forrestii.
Introduction
Forrestiacid J is a recently discovered natural product belonging to the forrestiacid family of [4+2]-type triterpene-diterpene hybrids.[1] Isolated from Pseudotsuga forrestii, this compound, along with its analogues, has demonstrated inhibitory activity against ATP-citrate lyase (ACL), a key enzyme in the lipogenesis pathway.[1] This makes Forrestiacid J a compound of significant interest for research into metabolic diseases. The purification of Forrestiacid J requires a multi-step chromatographic approach to separate it from a complex mixture of related terpenoids.
Data Presentation
The following tables summarize the key quantitative data associated with the purification of Forrestiacid J and its biological activity.
Table 1: Chromatographic Purification Summary for Forrestiacid J
| Purification Step | Column Type | Stationary Phase | Mobile Phase / Gradient | Fraction Collected |
| Initial Fractionation | Vacuum Liquid Chromatography (VLC) | Silica Gel (200-300 mesh) | Step gradient of Petroleum Ether/Acetone | Fr. 1-8 |
| Intermediate Purification | Medium Pressure Liquid Chromatography (MPLC) | C18 Reverse-Phase Silica Gel | Step gradient of Methanol/Water | Sub-Fr. 4.1-4.5 |
| Final Purification | High-Performance Liquid Chromatography (HPLC) | Semi-preparative C18 Column | Isocratic Methanol/Water | Forrestiacid J |
Table 2: Biological Activity of Forrestiacid J
| Compound | Target Enzyme | IC₅₀ (µM) |
| Forrestiacid J | ATP-citrate lyase (ACL) | ~1.8 - 11 |
Experimental Protocols
The following protocols provide a detailed methodology for the extraction and purification of Forrestiacid J from Pseudotsuga forrestii.
Protocol 1: Extraction of Crude Terpenoid Mixture
-
Plant Material Collection and Preparation:
-
Collect fresh twigs and needles of Pseudotsuga forrestii.
-
Air-dry the plant material at room temperature for two weeks.
-
Grind the dried material into a coarse powder.
-
-
Solvent Extraction:
-
Macerate the powdered plant material (e.g., 10 kg) with 95% ethanol (3 x 50 L) at room temperature for 24 hours for each extraction.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in water and perform sequential partitioning with petroleum ether, ethyl acetate, and n-butanol.
-
The ethyl acetate fraction is typically enriched with terpenoids, including Forrestiacid J. Concentrate the ethyl acetate fraction to dryness.
-
Protocol 2: Chromatographic Purification of Forrestiacid J
-
Initial Fractionation by Vacuum Liquid Chromatography (VLC):
-
Subject the dried ethyl acetate extract to VLC on a silica gel column (200-300 mesh).
-
Elute with a step gradient of petroleum ether/acetone (e.g., from 100:0 to 0:100) to yield several fractions (e.g., Fr. 1-8).
-
Monitor the fractions by Thin Layer Chromatography (TLC).
-
-
Intermediate Purification by Medium Pressure Liquid Chromatography (MPLC):
-
Based on TLC analysis, select the fraction enriched with Forrestiacid J (e.g., Fr. 4).
-
Further separate this fraction using MPLC on a C18 reverse-phase silica gel column.
-
Elute with a step gradient of methanol/water (e.g., from 50:50 to 100:0) to obtain sub-fractions (e.g., Sub-Fr. 4.1-4.5).
-
-
Final Purification by High-Performance Liquid Chromatography (HPLC):
-
Purify the sub-fraction containing Forrestiacid J (e.g., Sub-Fr. 4.3) by semi-preparative HPLC.
-
Use a C18 reverse-phase column (e.g., 10 x 250 mm, 5 µm).
-
Elute with an isocratic mobile phase of methanol/water (e.g., 85:15) at a flow rate of 2 mL/min.
-
Monitor the elution at a suitable wavelength (e.g., 210 nm) to collect pure Forrestiacid J.
-
-
Structure Elucidation:
-
Confirm the structure of the purified Forrestiacid J using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).
-
Visualizations
ATP-Citrate Lyase (ACL) Signaling Pathway
Forrestiacid J is an inhibitor of ATP-citrate lyase (ACL), a crucial enzyme that links carbohydrate metabolism to the synthesis of fatty acids and cholesterol. The diagram below illustrates the central role of ACL in cellular metabolism.
Caption: The inhibitory effect of Forrestiacid J on the ATP-Citrate Lyase (ACL) pathway.
Experimental Workflow for Forrestiacid J Purification
The following diagram outlines the logical steps involved in the purification of Forrestiacid J from its natural source.
Caption: A generalized workflow for the purification of Forrestiacid J.
References
Forrestiacid J: Application Notes and Protocols for In Vitro ACL Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forrestiacid J is a naturally occurring triterpene-diterpene hybrid compound isolated from the vulnerable conifer Pseudotsuga forrestii.[1][2] Emerging research has identified Forrestiacid J and its analogs as potent inhibitors of ATP-citrate lyase (ACL), a critical enzyme in cellular metabolism. ACL plays a pivotal role in the conversion of citrate to acetyl-CoA, a fundamental building block for the synthesis of fatty acids and cholesterol.[3][4][5] The inhibition of ACL is a promising therapeutic strategy for metabolic disorders and certain types of cancer that exhibit aberrant lipid metabolism. These application notes provide a summary of the inhibitory activity of Forrestiacid J and a detailed protocol for an in vitro ACL inhibition assay.
ATP-Citrate Lyase (ACL) Signaling Pathway
ATP-citrate lyase is a key enzyme that links carbohydrate and lipid metabolism. In the cytosol, it catalyzes the cleavage of citrate, which is exported from the mitochondria, into acetyl-CoA and oxaloacetate, in an ATP-dependent manner. The resulting acetyl-CoA is a vital precursor for the de novo synthesis of fatty acids and cholesterol. By inhibiting ACL, compounds like Forrestiacid J can effectively reduce the cellular pool of acetyl-CoA available for lipogenesis.
Quantitative Data: In Vitro ACL Inhibitory Activity
Several Forrestiacid compounds have been evaluated for their inhibitory activity against ACL. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | IC50 (µM) | Reference |
| Forrestiacid A | 4.12 | [3] |
| Forrestiacid B | 3.57 | [3] |
| Forrestiacids E-K (range) | 1.8 - 11 | [1][2] |
| BMS 303141 (Control) | - | [3] |
Experimental Protocols: In Vitro ACL Inhibition Assay (Malate Dehydrogenase-Coupled Spectrophotometric Method)
This protocol describes a common and reliable method for determining the in vitro inhibitory activity of compounds against ACL. The assay is based on a coupled enzyme reaction where the production of oxaloacetate by ACL is coupled to its reduction to malate by malate dehydrogenase (MDH), with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, due to the oxidation of NADH, is proportional to the ACL activity.
Materials and Reagents:
-
Recombinant human ATP-Citrate Lyase (ACL)
-
ATP (Adenosine 5'-triphosphate)
-
CoA (Coenzyme A)
-
Citrate
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
MDH (Malate Dehydrogenase)
-
DTT (Dithiothreitol)
-
MgCl2 (Magnesium chloride)
-
Tris-HCl buffer (pH 8.0)
-
Forrestiacid J (or other test compounds)
-
DMSO (Dimethyl sulfoxide)
-
96-well UV-transparent microplates
-
Microplate reader capable of measuring absorbance at 340 nm
Assay Buffer Preparation:
Prepare the assay buffer containing:
-
87 mM Tris-HCl, pH 8.0
-
20 µM MgCl2
-
10 mM KCl
-
10 mM DTT
Procedure:
-
Compound Preparation: Dissolve Forrestiacid J and any positive controls in DMSO to create stock solutions. Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Mixture Preparation: Prepare a master mix containing all the reaction components except the enzyme. For each reaction, the final concentrations should be:
-
100 µM CoA
-
400 µM ATP
-
150 µM Citrate
-
0.2 mM NADH
-
10 units/mL MDH
-
-
Assay Protocol: a. To each well of a 96-well microplate, add 20 µL of the test compound dilution (or DMSO for control wells). b. Add 160 µL of the reaction mixture to each well. c. Pre-incubate the plate at 37°C for 10 minutes. d. Initiate the reaction by adding 20 µL of pre-warmed ACL enzyme solution to each well. e. Immediately place the plate in a microplate reader pre-set to 37°C. f. Measure the decrease in absorbance at 340 nm every minute for 15-30 minutes.
-
Data Analysis: a. Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔA340/min). b. Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100 c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
Forrestiacid J represents a novel class of natural product inhibitors of ATP-citrate lyase. The provided protocol for an in vitro malate dehydrogenase-coupled spectrophotometric assay offers a robust and reproducible method for evaluating the inhibitory potency of Forrestiacid J and other potential ACL inhibitors. This information is intended to support further research and drug development efforts targeting metabolic pathways in various diseases.
References
- 1. Forrestiacids E-K: Further [4 + 2]-Type Triterpene-Diterpene Hybrids as Potential ACL Inhibitors from the Vulnerable Conifer Pseudotsuga forrestii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forrestiacids EâK: Further [4 + 2]-Type TriterpeneâDiterpene Hybrids as Potential ACL Inhibitors from the Vulnerable Conifer Pseudotsuga forrestii [acs.figshare.com]
- 3. Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel direct homogeneous assay for ATP citrate lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Forrestiacid J Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forrestiacid J is a novel, complex pentaterpenoid natural product isolated from the endangered Asian Douglas Fir, Pseudotsuga forrestii.[1][2] Structurally, it is a [4+2] type pentaterpenoid derived from a rearranged lanostane and an abietane unit.[1][2] Preliminary studies on related compounds, Forrestiacids A and B, have demonstrated potent inhibitory activity against ATP-citrate lyase (ACL), a critical enzyme that links carbohydrate metabolism to lipid synthesis.[1][2] ACL catalyzes the conversion of citrate to acetyl-CoA, the primary building block for fatty acids and cholesterol.[1] Forrestiacid A has been shown to significantly inhibit de novo fatty acid and cholesterol synthesis in the human liver carcinoma cell line, HepG2.[1] This makes Forrestiacid J a compelling candidate for further investigation as a potential therapeutic agent for metabolic disorders such as hyperlipidemia.
These application notes provide a detailed protocol for a cell-based assay to evaluate the inhibitory effect of Forrestiacid J on lipogenesis in HepG2 cells. The described methodology is based on the established activity of related forrestiacids and employs a radiolabeling approach to quantify de novo lipid synthesis.
Data Presentation
The following table summarizes the reported inhibitory effects of Forrestiacid A on de novo lipogenesis in HepG2 cells, serving as an example of expected data from the described protocol.[1]
| Compound | Concentration (µM) | Inhibition of Fatty Acid Synthesis (%) | Inhibition of Cholesterol Synthesis (%) |
| Forrestiacid A | 10 | ~75% | ~93% |
| Forrestiacid A | 20 | ~75% | ~93% |
| Forrestiacid A | 40 | ~75% | ~93% |
Signaling Pathway
The following diagram illustrates the central role of ATP-citrate lyase (ACL) in the lipogenesis pathway, the target of Forrestiacid J.
References
Forrestiacid J: Application Notes and Protocols for Lipid Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forrestiacid J is a member of a novel class of pentaterpenoids isolated from the vulnerable conifer Pseudotsuga forrestii. These natural products have garnered significant interest in metabolic research due to their potent inhibitory effects on key enzymes in the de novo lipogenesis pathway. Specifically, Forrestiacid J and its analogues have been identified as inhibitors of ATP-citrate lyase (ACL), a crucial enzyme that links carbohydrate metabolism to the synthesis of fatty acids and cholesterol.[1][2] This document provides detailed application notes and experimental protocols for researchers interested in investigating the role of Forrestiacid J in lipid metabolism.
Mechanism of Action
Forrestiacid J exerts its effects on lipid metabolism primarily through the inhibition of ATP-citrate lyase (ACL). ACL catalyzes the conversion of citrate and Coenzyme A (CoA) into acetyl-CoA and oxaloacetate in the cytoplasm. This reaction is a fundamental step in the de novo synthesis of fatty acids and cholesterol. By inhibiting ACL, Forrestiacid J reduces the available pool of cytosolic acetyl-CoA, thereby downregulating the entire lipogenesis cascade. The proposed mechanism involves the binding of Forrestiacid J to the ACL enzyme, which has been supported by molecular docking studies suggesting strong interactions with binding affinities ranging from -9.9 to -10.7 kcal/mol for related compounds.[1][2]
Data Presentation
Quantitative Data on Forrestiacid Analogs
While a specific IC50 value for Forrestiacid J is not publicly available, it is part of a series of Forrestiacids (E-K) that have demonstrated remarkable inhibition of ATP-citrate lyase (ACL) with IC50 values in the range of 1.8 to 11 μM.[1][2] For a more detailed quantitative understanding, data for the well-characterized analogs, Forrestiacid A and B, are presented below as representative examples of this compound class.
Table 1: Inhibitory Activity of Forrestiacid Analogs against ATP-Citrate Lyase (ACL)
| Compound | IC50 (µM) against ACL |
| Forrestiacid J | 1.8 - 11 |
| Forrestiacid A | 4.12[3] |
| Forrestiacid B | 3.57[3] |
| BMS 303141 (Positive Control) | Value not specified in the search results |
| Neoabiestrine F (Precursor) | > 20[3] |
| Levopimaric Acid (Precursor) | > 20[3] |
Table 2: Effect of Forrestiacid A on De Novo Lipogenesis in HepG2 Cells
| Treatment | Concentration (µM) | Inhibition of Fatty Acid Synthesis (%) | Inhibition of Cholesterol Synthesis (%) |
| Forrestiacid A | 10 | ~75[3] | ~93[3] |
| 20 | ~75[3] | ~93[3] | |
| 40 | ~75[3] | ~93[3] | |
| DMSO (Control) | - | 0 | 0 |
Experimental Protocols
ATP-Citrate Lyase (ACL) Inhibition Assay
This protocol describes a direct homogeneous assay to determine the inhibitory activity of Forrestiacid J on ACL using a radiolabeled substrate.
Materials:
-
Purified human ATP-citrate lyase (ACL) enzyme
-
Forrestiacid J (and other test compounds)
-
[¹⁴C]citrate
-
Coenzyme A (CoA)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Potassium chloride (KCl)
-
Dithiothreitol (DTT)
-
EDTA
-
MicroScint-O scintillation cocktail
-
384-well plates
-
Liquid scintillation counter
Protocol:
-
Reaction Setup: In a 384-well plate, prepare the reaction mixture containing buffer (e.g., 87 mM Tris, pH 8.0, 20 µM MgCl₂, 10 mM KCl, 10 mM DTT), 100 µM CoA, and 400 µM ATP.
-
Compound Addition: Add Forrestiacid J at various concentrations to the wells. Include a positive control (e.g., BMS-303141) and a vehicle control (e.g., DMSO).
-
Enzyme Addition: Add the purified human ACL enzyme to each well to initiate the reaction.
-
Substrate Addition: Add 150 µM [¹⁴C]citrate to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 3 hours.
-
Reaction Termination: Stop the reaction by adding EDTA to a final concentration of ~24 mM.
-
Scintillation Counting: Add MicroScint-O to each well and incubate at room temperature overnight with gentle shaking.
-
Data Acquisition: Measure the [¹⁴C]acetyl-CoA signal using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of Forrestiacid J and determine the IC50 value by fitting the data to a dose-response curve.
De Novo Lipogenesis Assay in HepG2 Cells
This protocol measures the effect of Forrestiacid J on the synthesis of new fatty acids and cholesterol in a cellular context using a radiolabeled precursor.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Forrestiacid J (and other test compounds)
-
[¹⁴C]-labeled acetate
-
Phosphate-buffered saline (PBS)
-
Scintillation vials
-
Scintillation fluid
-
Lipid extraction solvents (e.g., chloroform:methanol 2:1)
Protocol:
-
Cell Culture: Culture HepG2 cells in appropriate medium until they reach the desired confluency in multi-well plates.
-
Compound Treatment: Treat the cells with various concentrations of Forrestiacid J for 20 hours. Include a vehicle control (DMSO).
-
Radiolabeling: Add [¹⁴C]-labeled acetate to the cell culture medium and incubate for an additional 4 hours.
-
Cell Lysis and Lipid Extraction:
-
Wash the cells with PBS.
-
Lyse the cells and extract the total lipids using a suitable solvent system (e.g., chloroform:methanol).
-
-
Separation of Fatty Acids and Cholesterol: Separate the extracted lipids into fatty acid and cholesterol fractions using thin-layer chromatography (TLC) or another suitable chromatographic method.
-
Scintillation Counting: Quantify the amount of incorporated [¹⁴C] label in the fatty acid and cholesterol fractions by liquid scintillation counting.
-
Data Analysis: Determine the percentage of inhibition of fatty acid and cholesterol synthesis for each concentration of Forrestiacid J compared to the vehicle control.
Visualizations
References
- 1. Forrestiacids E-K: Further [4 + 2]-Type Triterpene-Diterpene Hybrids as Potential ACL Inhibitors from the Vulnerable Conifer Pseudotsuga forrestii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Forrestiacid J: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forrestiacid J is a naturally occurring [4+2]-type triterpene-diterpene hybrid molecule isolated from the vulnerable conifer Pseudotsuga forrestii.[1][2] This complex natural product has emerged as a promising scaffold for drug discovery, primarily due to its demonstrated inhibitory activity against ATP-citrate lyase (ACL), a key enzyme in cellular lipid metabolism.[1][2] Elevated ACL activity is implicated in various metabolic disorders, including dyslipidemia and obesity, as well as in the proliferation of certain cancers, making it an attractive therapeutic target. These application notes provide a summary of the known biological activities of Forrestiacid J, detailed protocols for its evaluation, and potential avenues for further investigation in drug discovery programs.
Biological Activity & Quantitative Data
The principal reported biological activity of Forrestiacid J is the inhibition of ATP-citrate lyase (ACL). Several Forrestiacid analogues have been evaluated for their inhibitory potency against ACL, with IC50 values in the low micromolar range.[1]
| Compound | Target | IC50 (µM) | Source |
| Forrestiacid J | ATP-citrate lyase (ACL) | ~1.8 - 11 | [1] |
| Forrestiacid K | ATP-citrate lyase (ACL) | ~1.8 - 11 | [1] |
| Forrestiacid A | ATP-citrate lyase (ACL) | 4.12 | [2] |
| Forrestiacid B | ATP-citrate lyase (ACL) | 3.57 | [2] |
Experimental Protocols
ATP-Citrate Lyase (ACL) Inhibition Assay
This protocol describes a method to determine the inhibitory activity of Forrestiacid J against ACL. The assay is based on the quantification of Coenzyme A (CoA) produced from the ACL-catalyzed cleavage of citrate.
Materials:
-
Human recombinant ACL enzyme
-
ATP (Adenosine 5'-triphosphate)
-
Citrate
-
Coenzyme A (for standard curve)
-
DTNB (5,5'-dithio-bis(2-nitrobenzoic acid))
-
Tricine buffer (pH 8.0)
-
Forrestiacid J (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Assay Buffer: 100 mM Tricine buffer (pH 8.0), 10 mM MgCl₂, 1 mM DTT.
-
Substrate Solution: Prepare a stock solution of 10 mM ATP and 20 mM Citrate in Assay Buffer.
-
Enzyme Solution: Dilute recombinant human ACL enzyme in Assay Buffer to the desired concentration.
-
DTNB Solution: Prepare a 10 mM stock solution of DTNB in Assay Buffer.
-
Test Compound: Prepare serial dilutions of Forrestiacid J in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Protocol:
-
Add 2 µL of Forrestiacid J dilution or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 48 µL of the ACL enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of the Substrate Solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of the DTNB Solution.
-
Measure the absorbance at 412 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of Forrestiacid J using the following formula: % Inhibition = [1 - (Absorbance of test well - Absorbance of blank) / (Absorbance of control well - Absorbance of blank)] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Forrestiacid J concentration and fitting the data to a sigmoidal dose-response curve.
-
Workflow for ACL Inhibition Assay:
Caption: Workflow for the ATP-Citrate Lyase (ACL) inhibition assay.
General Protocol for Screening Anti-inflammatory Activity
While specific anti-inflammatory data for Forrestiacid J is not yet available, its structural class suggests potential in this area. This protocol provides a general method for initial screening of its anti-inflammatory effects by measuring nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin
-
LPS (Lipopolysaccharide) from E. coli
-
Forrestiacid J (dissolved in DMSO)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well cell culture plate
-
Cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of Forrestiacid J in DMEM.
-
Remove the culture medium from the wells and replace it with fresh medium containing the different concentrations of Forrestiacid J.
-
Pre-incubate the cells with Forrestiacid J for 1 hour.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate the plate for 24 hours.
-
-
Nitric Oxide Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.
-
-
Cell Viability Assay (e.g., MTT assay):
-
It is crucial to assess the cytotoxicity of Forrestiacid J on RAW 264.7 cells to ensure that the observed reduction in NO is not due to cell death. This can be performed in a parallel plate using a standard MTT or MTS assay.
-
Signaling Pathway for LPS-induced NO Production:
Caption: Potential inhibition of the LPS-induced NO production pathway by Forrestiacid J.
General Protocol for Screening Cytotoxic Activity
The cytotoxic potential of Forrestiacid J against various cancer cell lines can be evaluated using a standard cell viability assay, such as the MTT assay.
Materials:
-
Selected cancer cell lines (e.g., HepG2, A549, MCF-7)
-
Appropriate cell culture medium for each cell line (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
Forrestiacid J (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
Cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Seed the chosen cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
-
Treatment:
-
Prepare serial dilutions of Forrestiacid J in the respective cell culture medium.
-
Remove the old medium and add 100 µL of fresh medium containing different concentrations of Forrestiacid J to the wells.
-
Incubate the cells for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of Forrestiacid J relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the Forrestiacid J concentration.
-
Logical Workflow for Cytotoxicity Screening:
Caption: Workflow for assessing the cytotoxic activity of Forrestiacid J.
Future Directions
Forrestiacid J represents a compelling starting point for the development of novel therapeutics. Further research could focus on:
-
Lead Optimization: Structure-activity relationship (SAR) studies to improve potency and selectivity for ACL.
-
Mechanism of Action Studies: Elucidating the precise binding mode of Forrestiacid J to ACL through co-crystallization studies.
-
Broader Pharmacological Profiling: Comprehensive screening against a wider panel of kinases and other cancer-related targets, as well as a more in-depth investigation of its anti-inflammatory and immunomodulatory properties.
-
In Vivo Efficacy: Evaluation of Forrestiacid J and its optimized analogs in animal models of metabolic diseases and cancer.
These application notes are intended to serve as a guide for researchers interested in exploring the therapeutic potential of Forrestiacid J. The provided protocols offer a foundation for the biological evaluation of this intriguing natural product.
References
Application Notes and Protocols for Forrestiacid J Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forrestiacid J is a naturally occurring hybrid molecule, a [4+2]-type triterpene–diterpene, isolated from the vulnerable conifer Pseudotsuga forrestii. Emerging research has identified Forrestiacid J and its analogs as potent inhibitors of ATP-citrate lyase (ACL), a crucial enzyme in cellular metabolism. These findings position Forrestiacid J as a promising lead compound for the development of novel therapeutics targeting metabolic disorders.
ATP-citrate lyase is a key cytosolic enzyme that catalyzes the conversion of citrate and Coenzyme A (CoA) into acetyl-CoA and oxaloacetate, a fundamental step linking carbohydrate metabolism to the biosynthesis of fatty acids and cholesterol. Inhibition of ACL is a clinically validated strategy for lowering low-density lipoprotein cholesterol (LDL-C).
These application notes provide a comprehensive guide for the experimental design of enzyme kinetics studies on Forrestiacid J, focusing on its interaction with ATP-citrate lyase. Detailed protocols for determining inhibitory activity and elucidating the mechanism of inhibition are presented to facilitate further research and drug development efforts.
Quantitative Data Summary
Forrestiacid J and its related compounds have demonstrated significant inhibitory activity against ATP-citrate lyase (ACL). The following table summarizes the available quantitative data for Forrestiacids J and K.
| Compound | Target Enzyme | IC50 Value (µM) |
| Forrestiacid J | ATP-citrate lyase (ACL) | 1.8 - 11[1] |
| Forrestiacid K | ATP-citrate lyase (ACL) | 1.8 - 11[1] |
Signaling Pathway
ATP-citrate lyase plays a central role in cellular metabolism by producing cytosolic acetyl-CoA, the primary building block for fatty acid and cholesterol biosynthesis. The glycolytic pathway breaks down glucose into pyruvate, which enters the mitochondria and is converted to citrate in the Krebs cycle. Excess citrate is transported to the cytosol, where ACL converts it to acetyl-CoA. This acetyl-CoA is then utilized by downstream pathways for lipogenesis and cholesterogenesis. Forrestiacid J exerts its effect by directly inhibiting ACL, thereby reducing the pool of cytosolic acetyl-CoA available for these biosynthetic processes.
Experimental Protocols
Two primary methods for determining the enzymatic activity of ATP-citrate lyase and the inhibitory potential of Forrestiacid J are detailed below: a direct radioactive assay and a continuous spectrophotometric assay.
Protocol 1: Direct Radioactive Assay for ACL Activity
This protocol directly measures the formation of [14C]acetyl-CoA from [14C]citrate and is highly sensitive and specific.[2][3][4]
Materials:
-
Recombinant human ATP-citrate lyase (ACL)
-
[14C]Citric acid
-
Coenzyme A (CoA)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl2)
-
Potassium chloride (KCl)
-
Dithiothreitol (DTT)
-
Forrestiacid J (dissolved in DMSO)
-
EDTA
-
MicroScint-O scintillation cocktail
-
384-well plates
-
Liquid scintillation counter
Assay Buffer (Buffer D):
-
87 mM Tris-HCl, pH 8.0
-
20 µM MgCl2
-
10 mM KCl
-
10 mM DTT
Procedure:
-
Reaction Setup: In a 384-well plate, prepare the reaction mixture with a final volume of 20 µL per well.
-
Add Assay Buffer.
-
Add Forrestiacid J at various concentrations (e.g., 0.01 to 100 µM). Include a DMSO control.
-
Add recombinant human ACL (e.g., 30 ng per well).
-
Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.
-
-
Initiate Reaction: Start the enzymatic reaction by adding the substrates:
-
100 µM CoA
-
400 µM ATP
-
150 µM [14C]citrate (specific activity: 2 µCi/µmol)
-
-
Incubation: Incubate the reaction mixture at 37°C for 3 hours.[2]
-
Terminate Reaction: Stop the reaction by adding 1 µL of 0.5 M EDTA to each well.
-
Signal Detection:
-
Add 60 µL of MicroScint-O to each well.
-
Incubate at room temperature overnight with gentle shaking.[2]
-
Measure the [14C]acetyl-CoA signal using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of Forrestiacid J relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Continuous Spectrophotometric Assay for ACL Activity
This protocol uses a coupled enzyme system to continuously monitor ACL activity by measuring the decrease in NADH absorbance at 340 nm.[5][6] This method is non-radioactive and allows for real-time kinetic measurements.
Materials:
-
Recombinant human ATP-citrate lyase (ACL)
-
Citric acid
-
Coenzyme A (CoA)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl2)
-
Dithiothreitol (DTT)
-
NADH
-
Malate dehydrogenase (MDH)
-
Forrestiacid J (dissolved in DMSO)
-
96-well UV-transparent plates
-
Spectrophotometer or microplate reader capable of reading absorbance at 340 nm
Assay Buffer:
-
50 mM Tris-HCl, pH 7.5
-
5 mM MgCl2
-
1 mM DTT
Procedure:
-
Reaction Setup: In a 96-well UV-transparent plate, prepare the reaction mixture with a final volume of 200 µL per well.
-
Add Assay Buffer.
-
Add Forrestiacid J at various concentrations (e.g., 0.01 to 100 µM). Include a DMSO control.
-
Add 0.2 mM NADH.
-
Add an excess of malate dehydrogenase (e.g., 10 units/mL).
-
Add recombinant human ACL (concentration to be optimized for a linear reaction rate).
-
Add 10 mM Citrate.
-
Add 0.5 mM CoA.
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
-
Initiate Reaction: Start the reaction by adding 10 mM ATP.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.
-
Data Analysis:
-
Determine the initial reaction velocity (rate of NADH consumption) from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration of Forrestiacid J relative to the DMSO control.
-
Determine the IC50 value as described in Protocol 1.
-
Experimental Workflow for Mechanism of Inhibition Studies
To understand how Forrestiacid J inhibits ACL, it is crucial to determine its mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This can be achieved by measuring the IC50 of Forrestiacid J at various concentrations of one of the substrates (e.g., citrate) while keeping the other substrates at a constant, saturating concentration.
Protocol for Mechanism of Inhibition Study:
-
Determine the Km for Citrate: First, perform a substrate saturation experiment by measuring the initial reaction velocity at various concentrations of citrate while keeping ATP and CoA at saturating concentrations. Determine the Michaelis constant (Km) for citrate by fitting the data to the Michaelis-Menten equation.
-
IC50 Determination at Varying Citrate Concentrations:
-
Perform the ACL activity assay (either Protocol 1 or 2) to determine the IC50 value of Forrestiacid J at a low concentration of citrate (e.g., 0.2 x Km).
-
Repeat the IC50 determination at a citrate concentration equal to its Km.
-
Repeat the IC50 determination at a high concentration of citrate (e.g., 5 x Km).
-
-
Data Interpretation:
-
Competitive Inhibition: The IC50 value will increase as the citrate concentration increases.
-
Non-competitive Inhibition: The IC50 value will remain constant regardless of the citrate concentration.
-
Uncompetitive Inhibition: The IC50 value will decrease as the citrate concentration increases.
-
Mixed Inhibition: The IC50 value may increase or decrease depending on the relative affinity of the inhibitor for the free enzyme and the enzyme-substrate complex.
-
Further kinetic analysis, such as generating Lineweaver-Burk or Dixon plots, can be performed to confirm the mechanism of inhibition and to determine the inhibition constant (Ki).
Conclusion
Forrestiacid J presents an exciting opportunity for the development of novel therapeutics targeting ATP-citrate lyase. The protocols and experimental designs detailed in these application notes provide a robust framework for researchers to investigate the enzyme kinetics of Forrestiacid J, elucidate its mechanism of action, and advance its potential as a clinical candidate. Careful and systematic application of these methodologies will be crucial in unlocking the full therapeutic potential of this promising natural product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A novel direct homogeneous assay for ATP citrate lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel direct homogeneous assay for ATP citrate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abbkine.com [abbkine.com]
- 6. CheKine™ Micro ATP Citrate Lyase (ACL) Activity Assay Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
Application Notes and Protocols for Forrestiacid J
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forrestiacid J is a member of a novel class of pentaterpenoids, the forrestiacids, which were first isolated from the endangered Asian Douglas Fir, Pseudotsuga forrestii. These natural products are noted for their complex chemical structures, arising from a hetero-Diels-Alder reaction between a rearranged lanostane-type triterpene and an abietane-type diterpene. Forrestiacids, including the closely related Forrestiacid A and B, have demonstrated potent biological activity as inhibitors of ATP-citrate lyase (ACL), a critical enzyme in the lipogenesis pathway.[1][2] This inhibitory action makes Forrestiacid J a compound of significant interest for research into metabolic diseases such as hyperlipidemia and for the development of new therapeutic agents.[1]
Chemical Properties and Data
A precise stock solution is fundamental for accurate and reproducible experimental results. The following table summarizes the key chemical properties of Forrestiacid J, based on data for the closely related and well-characterized Forrestiacid A.
| Property | Value | Source |
| Molecular Formula | C₅₀H₇₂O₆ | [1] |
| Molecular Weight | ~768.54 g/mol | [1] |
| Appearance | Colorless crystals | [1] |
| Solubility | Soluble in Methanol (MeOH) and likely in other organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol (EtOH). | [1] |
| Bioactivity | Potent inhibitor of ATP-citrate lyase (ACL) with IC₅₀ values in the low micromolar range.[1][2] | [1] |
Experimental Protocols
Preparation of a 10 mM Forrestiacid J Stock Solution
This protocol outlines the steps to prepare a 10 mM stock solution of Forrestiacid J, a common starting concentration for in vitro studies.
Materials:
-
Forrestiacid J (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL)
-
Calibrated micropipettes and sterile tips
-
Analytical balance
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Equilibrate Reagents: Allow the vial of solid Forrestiacid J and the anhydrous DMSO to come to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing Forrestiacid J:
-
Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh approximately 1 mg of solid Forrestiacid J into the tared tube. Record the exact weight.
-
-
Calculating the Volume of DMSO:
-
Use the following formula to calculate the volume of DMSO required to achieve a 10 mM stock solution:
-
Volume of DMSO (μL) = (Weight of Forrestiacid J (mg) / 768.54 g/mol ) * 100,000
-
-
Example Calculation: For 1 mg of Forrestiacid J:
-
(1 mg / 768.54 mg/mmol) * 1000 μL/mL = 1.30 μL/mmol
-
To make a 10 mM solution (0.01 mmol/mL): 1.30 μL/mmol / 0.01 mmol/mL = 130 μL
-
-
-
Dissolving Forrestiacid J:
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the solid Forrestiacid J.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes, or until the solid is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 μL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the stock solution should be stable for several months. For short-term storage (a few days), 4°C may be acceptable, but stability should be verified.
-
Note on Working Solutions:
For cell-based assays, the DMSO stock solution should be further diluted in the appropriate cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.
Mechanism of Action and Signaling Pathway
Forrestiacid J exerts its biological effects through the inhibition of ATP-citrate lyase (ACL). ACL is a key enzyme that links carbohydrate metabolism to lipid synthesis by catalyzing the conversion of citrate to acetyl-CoA in the cytoplasm. Acetyl-CoA is the primary building block for the synthesis of fatty acids and cholesterol. By inhibiting ACL, Forrestiacid J effectively reduces the cellular pool of acetyl-CoA available for lipogenesis.[1]
Caption: Mechanism of action of Forrestiacid J via inhibition of ATP-citrate lyase (ACL).
Experimental Workflow
The following diagram illustrates a general workflow for studying the effects of Forrestiacid J on de novo lipogenesis in a cell-based assay, such as in HepG2 cells.[1]
Caption: Workflow for assessing the impact of Forrestiacid J on lipogenesis.
References
Application Notes: Forrestiacid J for the Study of Lipogenesis
Introduction
Forrestiacids are a novel class of pentaterpenoids isolated from the endangered Asian Douglas Fir, Pseudotsuga forrestii. These natural products have garnered significant interest within the scientific community due to their potent inhibitory effects on key enzymes involved in metabolic pathways, particularly lipogenesis. While research is ongoing, studies on closely related compounds, Forrestiacid A and B, have demonstrated significant inhibition of ATP-citrate lyase (ACL), a crucial enzyme in the de novo synthesis of fatty acids and cholesterol.[1][2][3][4] This makes forrestiacids valuable research tools for scientists and drug development professionals studying metabolic disorders such as obesity, dyslipidemia, and non-alcoholic fatty liver disease (NAFLD).
Mechanism of Action
Forrestiacids exert their anti-lipogenic effects primarily through the inhibition of ATP-citrate lyase (ACL). ACL is a cytosolic enzyme that catalyzes the conversion of citrate into acetyl-CoA, the primary building block for fatty acid and cholesterol biosynthesis. By inhibiting ACL, forrestiacids effectively reduce the available pool of cytosolic acetyl-CoA, thereby downregulating the entire lipogenic cascade. This targeted inhibition provides a specific mechanism for studying the impact of reduced de novo lipogenesis in various cellular models.
Applications in Research
Forrestiacid J and its analogues can be utilized in a variety of research applications, including:
-
Elucidation of Lipogenic Pathways: As a specific inhibitor of an early and rate-limiting step in lipogenesis, Forrestiacid J can be used to probe the intricate regulation of fatty acid and cholesterol synthesis.
-
Target Validation: The potent activity of forrestiacids against ACL reinforces this enzyme as a viable therapeutic target for metabolic diseases.
-
Drug Discovery: The unique chemical scaffold of forrestiacids serves as a template for the design and synthesis of novel, potent, and selective inhibitors of ACL and lipogenesis.
-
Cellular Metabolism Studies: Researchers can employ Forrestiacid J to investigate the metabolic reprogramming of cells, particularly in the context of cancer, where lipogenesis is often upregulated.
Quantitative Data Summary
The inhibitory effects of forrestiacids on lipogenesis have been quantified in various studies. The following table summarizes the key findings for Forrestiacid A and B, which are expected to be comparable to Forrestiacid J.
| Compound | Target/Process | Assay System | Quantitative Data |
| Forrestiacid A | ATP-Citrate Lyase (ACL) | Enzyme Assay | IC₅₀ < 5 µM[2][4] |
| De Novo Fatty Acid Synthesis | HepG2 Cells | ≈75% reduction at 10-40 µM[1] | |
| De Novo Cholesterol Synthesis | HepG2 Cells | ≈93% reduction at 10-40 µM[1] | |
| Forrestiacid B | ATP-Citrate Lyase (ACL) | Enzyme Assay | IC₅₀ < 5 µM[2][4] |
Experimental Protocols
Herein, we provide detailed protocols for key experiments to study the effects of Forrestiacid J on lipogenesis in a cellular context.
Protocol 1: HepG2 Cell Culture and Treatment
-
Cell Culture: Human hepatoma (HepG2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: For experiments, cells are seeded into appropriate multi-well plates (e.g., 96-well for viability assays, 12-well for lipogenesis assays, 6-well for protein extraction) and allowed to adhere and reach 70-80% confluency.
-
Compound Preparation: A stock solution of Forrestiacid J is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are then made in culture medium to achieve the desired final concentrations. A vehicle control (DMSO) at the same final concentration should always be included.
-
Cell Treatment: The culture medium is replaced with the medium containing various concentrations of Forrestiacid J or vehicle control. Cells are then incubated for the desired experimental duration (e.g., 24-48 hours).
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding and Treatment: Seed HepG2 cells in a 96-well plate and treat with Forrestiacid J as described in Protocol 1.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Protocol 3: De Novo Lipogenesis Assay (Radiolabeled Acetate Incorporation)
-
Cell Seeding and Treatment: Seed HepG2 cells in 12-well plates and treat with Forrestiacid J for 24 hours as described in Protocol 1.
-
Radiolabeling: Add [¹⁴C]-labeled acetate to each well and incubate for an additional 2-4 hours at 37°C.
-
Lipid Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells and extract total lipids using a mixture of hexane and isopropanol (3:2, v/v).
-
Collect the organic phase and dry it under a stream of nitrogen.
-
-
Quantification: Resuspend the dried lipids in a scintillation cocktail and measure the incorporated radioactivity using a liquid scintillation counter. The results are normalized to the total protein content of the cells.
Protocol 4: Western Blot Analysis of Lipogenic Proteins
-
Cell Lysis: After treatment with Forrestiacid J, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against key lipogenic proteins (e.g., ACL, FASN, SREBP-1c, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
Visualizations
Signaling Pathway of Forrestiacid J in Lipogenesis Inhibition
Caption: Forrestiacid J inhibits ATP-Citrate Lyase (ACL), blocking lipogenesis.
Experimental Workflow for Studying Forrestiacid J
Caption: Workflow for assessing Forrestiacid J's effect on lipogenesis.
References
Application Note: Quantitative Analysis of Forrestiacid J in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forrestiacid J, a complex pentaterpenoid, has demonstrated notable biological activities, including potent inhibitory effects on ATP-citrate lyase (ACL), a key enzyme in lipid metabolism.[1] As research into the therapeutic potential of Forrestiacid J progresses, the need for a robust and reliable analytical method for its quantification in biological matrices becomes critical for pharmacokinetic, pharmacodynamic, and toxicology studies. This document outlines a proposed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of Forrestiacid J. While a specific validated method for Forrestiacid J has not been published, this protocol is based on established principles of bioanalytical method validation for complex natural products.[2][3][4][5]
Principle
This method utilizes the high selectivity and sensitivity of tandem mass spectrometry coupled with the separation power of liquid chromatography to accurately quantify Forrestiacid J in a complex biological matrix such as plasma. The sample preparation involves a protein precipitation step followed by liquid-liquid extraction to isolate the analyte and remove potential interferences.
Materials and Reagents
-
Forrestiacid J reference standard
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Human plasma (or other relevant biological matrix)
-
Ethyl acetate
Proposed HPLC-MS/MS Method
Instrumentation:
-
HPLC system capable of binary gradient elution
-
Autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Proposed Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 50% B to 95% B over 5 min, hold at 95% B for 2 min, re-equilibrate at 50% B for 3 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometric Conditions:
| Parameter | Proposed Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Forrestiacid J: m/z 769.5 -> [Fragment ion] (To be determined by infusion of the reference standard) |
| Internal Standard: [Parent ion] -> [Fragment ion] | |
| Ion Source Temp. | 550 °C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
Experimental Protocols
1. Preparation of Standard and Quality Control (QC) Samples:
-
Stock Solutions: Prepare a 1 mg/mL stock solution of Forrestiacid J and the Internal Standard (IS) in methanol.
-
Working Standard Solutions: Serially dilute the Forrestiacid J stock solution with 50:50 acetonitrile:water to prepare working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to obtain calibration standards and QC samples at low, medium, and high concentrations.
2. Sample Preparation:
-
To 100 µL of plasma sample (blank, standard, QC, or unknown), add 25 µL of the IS working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (50% B).
-
Inject 5 µL into the HPLC-MS/MS system.
Method Validation (Hypothetical Data)
The following tables summarize the expected performance characteristics of this proposed method, based on typical requirements for bioanalytical method validation.
Table 1: Calibration Curve Linearity
| Analyte | Range (ng/mL) | Correlation Coefficient (r²) |
| Forrestiacid J | 1 - 1000 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
| LLOQ | 1 | < 15% | < 15% | ± 15% |
| Low | 3 | < 15% | < 15% | ± 15% |
| Medium | 75 | < 15% | < 15% | ± 15% |
| High | 750 | < 15% | < 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | 85 - 95 | 90 - 110 |
| High | 750 | 85 - 95 | 90 - 110 |
Visualizations
Experimental Workflow for Forrestiacid J Quantification
Caption: Workflow for the quantification of Forrestiacid J from plasma.
Conclusion
This proposed HPLC-MS/MS method provides a framework for the reliable quantification of Forrestiacid J in biological matrices. The described protocol, including sample preparation and instrument parameters, is expected to offer the necessary sensitivity, selectivity, and accuracy for demanding research and development applications. It is important to note that this method would require full validation according to regulatory guidelines before implementation in regulated studies.
References
- 1. Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioanalytical method validation for the simultaneous determination of ceftazidime and avibactam in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for LC-MS/MS Analysis of Forrestiacid J
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forrestiacid J, a novel [4+2]-type triterpene-diterpene hybrid isolated from the endangered conifer Pseudotsuga forrestii, has emerged as a compound of significant interest due to its potential as an inhibitor of ATP-citrate lyase (ACL). ACL is a key enzyme in the lipogenesis pathway, making it a promising target for therapeutic intervention in metabolic diseases. This document provides detailed application notes and protocols for the robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Forrestiacid J, intended to support research and drug development efforts.
Chemical Information
| Compound | Forrestiacid J |
| Chemical Class | [4+2]-type triterpene-diterpene hybrid |
| Molecular Formula | C₅₀H₇₂O₆ |
| Molecular Weight | 769.1 g/mol (monoisotopic mass) |
| Biological Target | ATP-citrate lyase (ACL) |
| Therapeutic Potential | Treatment of metabolic diseases, including hyperlipidemia |
Quantitative LC-MS/MS Analysis Protocol
This protocol outlines a sensitive and selective method for the quantification of Forrestiacid J in biological matrices, such as plasma or tissue homogenates. The method utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity.
Sample Preparation
A robust sample preparation protocol is crucial for accurate and reproducible results. The following is a recommended procedure for extracting Forrestiacid J from a biological matrix:
-
Protein Precipitation:
-
To 100 µL of plasma or tissue homogenate, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
-
Evaporation:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 0-1 min: 50% B; 1-10 min: 50-95% B; 10-12 min: 95% B; 12.1-15 min: 50% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters
The following parameters should be optimized for the specific instrument being used. The precursor and product ions are based on the known molecular weight of Forrestiacid J and common fragmentation patterns of similar terpenoid structures.
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | m/z 769.5 [M+H]⁺ |
| Product Ions (Q3) | To be determined empirically. Likely fragments would involve the loss of the diterpene or triterpene moiety, or neutral losses such as H₂O and CO₂. For method development, a full scan and product ion scan of a Forrestiacid J standard are required to identify the most abundant and stable product ions for MRM. |
| Collision Energy (CE) | To be optimized for each transition. A starting range of 20-50 eV is recommended. |
| Dwell Time | 100 ms |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Experimental Workflow
Caption: Experimental workflow for Forrestiacid J LC-MS/MS analysis.
Signaling Pathway of Forrestiacid J Action
Forrestiacid J exerts its biological effect by inhibiting ATP-citrate lyase (ACL). This enzyme plays a crucial role in converting citrate, derived from the Krebs cycle in the mitochondria, into cytosolic acetyl-CoA. Cytosolic acetyl-CoA is a fundamental building block for the synthesis of fatty acids and cholesterol. By inhibiting ACL, Forrestiacid J effectively reduces the pool of cytosolic acetyl-CoA, thereby downregulating de novo lipogenesis. This mechanism of action is of significant interest for the development of therapeutics against metabolic disorders characterized by excessive lipid accumulation.
Caption: Mechanism of action of Forrestiacid J on the lipogenesis pathway.
Conclusion
The provided protocols and information are intended to serve as a comprehensive guide for the LC-MS/MS analysis of Forrestiacid J. Adherence to these guidelines, with appropriate instrument-specific optimization, will enable researchers to generate high-quality, reliable data to advance the understanding and potential therapeutic application of this promising natural product.
Application Notes and Protocols: Forrestiacid J and Related Compounds in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the current in vitro data on Forrestiacid compounds and detail relevant experimental protocols. While in vivo animal model studies for Forrestiacid J are not yet available in the public domain, the information presented here on related compounds, Forrestiacid A and B, offers valuable insights for designing future animal studies to investigate the therapeutic potential of this novel class of molecules.
Data Presentation
The following table summarizes the quantitative data on the in vitro inhibitory activities of Forrestiacid compounds against ATP-citrate lyase (ACL).
| Compound | Target | Assay | IC50 (μM) | Source |
| Forrestiacid A | ATP-citrate lyase (ACL) | Enzymatic Assay | 4.12 | [1] |
| Forrestiacid B | ATP-citrate lyase (ACL) | Enzymatic Assay | 3.57 | [1] |
| Forrestiacid J | ATP-citrate lyase (ACL) | Enzymatic Assay | 1.8 - 11 | [2] |
| Forrestiacid K | ATP-citrate lyase (ACL) | Enzymatic Assay | 1.8 - 11 | [2] |
| BMS 303141 (Positive Control) | ATP-citrate lyase (ACL) | Enzymatic Assay | Not Reported | [1] |
| Neoabiestrine F (Precursor) | ATP-citrate lyase (ACL) | Enzymatic Assay | > 20 | [1] |
| Levopimaric acid (Precursor) | ATP-citrate lyase (ACL) | Enzymatic Assay | > 20 | [1] |
De Novo Lipogenesis Inhibition in HepG2 Cells by Forrestiacid A:
Forrestiacid A demonstrated a significant, concentration-dependent inhibition of both fatty acid and cholesterol synthesis in HepG2 cells.[1] At concentrations of 10, 20, and 40 μM, it resulted in a dramatic reduction of approximately 75% in fatty acid synthesis and about 93% in cholesterol synthesis.[1]
Experimental Protocols
ATP-Citrate Lyase (ACL) Inhibition Assay
This protocol outlines the methodology to assess the inhibitory activity of test compounds against ATP-citrate lyase.
Materials:
-
Recombinant human ACL enzyme
-
ATP (Adenosine triphosphate)
-
Citrate
-
Coenzyme A (CoA)
-
Malate dehydrogenase (MDH)
-
NADH (Nicotinamide adenine dinucleotide, reduced form)
-
Test compounds (e.g., Forrestiacid J)
-
Positive control (e.g., BMS 303141)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2 and DTT)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, citrate, CoA, MDH, and NADH in each well of a 96-well microplate.
-
Add the test compound at various concentrations to the respective wells. Include wells for a positive control and a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding ATP and the ACL enzyme to all wells.
-
Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals for a specified period (e.g., 10-15 minutes). The decrease in absorbance corresponds to the oxidation of NADH, which is coupled to the ACL reaction.
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
De Novo Lipogenesis Assay in HepG2 Cells
This protocol describes the methodology to measure the effect of test compounds on fatty acid and cholesterol synthesis in a cellular context.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
[¹⁴C]-labeled acetate
-
Test compounds (e.g., Forrestiacid A)
-
Lysis buffer
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well cell culture plates
Procedure:
-
Seed HepG2 cells in multi-well plates and allow them to adhere and grow to a desired confluency.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).
-
Following treatment, add [¹⁴C]-labeled acetate to the culture medium and incubate for a further period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized lipids.
-
Wash the cells with phosphate-buffered saline (PBS) to remove unincorporated [¹⁴C]-acetate.
-
Lyse the cells using a suitable lysis buffer.
-
Extract the total lipids from the cell lysate.
-
Separate the fatty acid and cholesterol fractions from the total lipid extract using techniques like thin-layer chromatography (TLC) or solid-phase extraction.
-
Quantify the amount of [¹⁴C] incorporated into each fraction using a scintillation counter.
-
Normalize the radioactivity counts to the total protein content of the cell lysate.
-
Calculate the percent inhibition of fatty acid and cholesterol synthesis for each concentration of the test compound relative to the vehicle-treated control cells.
Visualizations
Signaling Pathway of ACL Inhibition
The following diagram illustrates the proposed mechanism of action for Forrestiacid compounds, highlighting the central role of ATP-citrate lyase (ACL) inhibition in the reduction of lipogenesis.
Caption: Proposed mechanism of Forrestiacid J action via ACL inhibition.
Experimental Workflow for In Vitro Screening
This diagram outlines the logical flow of experiments to evaluate the potential of compounds like Forrestiacid J as inhibitors of lipogenesis.
Caption: Workflow for in vitro evaluation of lipogenesis inhibitors.
References
Application Notes: Forrestiacid J as a Potential Therapeutic Agent
Introduction
Forrestiacid J is a naturally occurring hybrid molecule, categorized as a [4 + 2]-type triterpene–diterpene adduct. It is isolated from the vulnerable conifer Pseudotsuga forrestii. This compound, along with its analogs such as Forrestiacids A, B, and K, has garnered significant interest within the research community for its notable biological activities. Primarily, Forrestiacid J has been identified as a potent inhibitor of ATP-citrate lyase (ACL), an essential enzyme in cellular metabolism. The unique chemical structure of Forrestiacid J, featuring a rare bicyclo[2.2.2]octene motif, is believed to be crucial for its bioactivity. These characteristics position Forrestiacid J as a promising candidate for further investigation in drug development, particularly for metabolic disorders and oncology.
Biological Activity
The principal mechanism of action identified for Forrestiacid J and its related compounds is the inhibition of ATP-citrate lyase (ACL). ACL is a critical enzyme that links carbohydrate metabolism to the synthesis of fatty acids and cholesterol by converting citrate into acetyl-CoA in the cytoplasm. The inhibition of ACL is a validated therapeutic strategy for managing hyperlipidemia and has also shown potential in cancer therapy, as many tumor cells rely on de novo lipogenesis for their growth and proliferation.
Forrestiacid J and its analogs have demonstrated significant inhibitory effects on ACL in biochemical assays.[1][2] Forrestiacid J is part of a group of isolates that have shown remarkable inhibition of ATP-citrate lyase (ACL), with IC50 values in the micromolar range.[1][2]
While direct anticancer and anti-inflammatory data for Forrestiacid J is not extensively detailed in the reviewed literature, related compounds from the same chemical class and plant source have exhibited these properties. For instance, other forrestiacids have shown efficacy against various human cancer cell lines, including A549, MCF7, HCT116, RKO, and HepG2.[1] Additionally, anti-inflammatory activity has been observed in RAW 264.7 macrophage and BV2 microglial cells for similar compounds.[1]
Quantitative Data Summary
The following table summarizes the reported inhibitory activity of Forrestiacid J and related compounds against ATP-citrate lyase (ACL).
| Compound | Target | IC50 (μM) | Source(s) |
| Forrestiacid J | ACL | 1.8 - 11 | [1][2] |
| Forrestiacid K | ACL | 1.8 - 11 | [1][2] |
| Forrestiacid A | ACL | < 5 | [3][4] |
| Forrestiacid B | ACL | < 5 | [3][4] |
Experimental Protocols
1. ATP-Citrate Lyase (ACL) Inhibition Assay
This protocol outlines a typical enzymatic assay to evaluate the inhibitory effect of Forrestiacid J on ACL activity.
Materials:
-
Human recombinant ACL enzyme
-
ATP, Coenzyme A (CoA), Citrate
-
Malate dehydrogenase (MDH)
-
NADH
-
Test compound (Forrestiacid J)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2 and DTT)
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of Forrestiacid J in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, add the assay buffer.
-
Add varying concentrations of Forrestiacid J to the wells. Include a positive control (a known ACL inhibitor like BMS-303141) and a negative control (solvent only).[3]
-
Add the ACL enzyme to all wells and incubate for a specified period at room temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding a substrate mixture containing ATP, CoA, and citrate.
-
Simultaneously, add the coupling enzyme system (MDH and NADH). The conversion of oxaloacetate (a product of the ACL reaction) to malate by MDH is coupled to the oxidation of NADH to NAD+, resulting in a decrease in absorbance at 340 nm.
-
Monitor the decrease in absorbance at 340 nm over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of Forrestiacid J.
-
Determine the IC50 value by plotting the percentage of ACL inhibition against the logarithm of the Forrestiacid J concentration.
2. De Novo Lipogenesis Assay in HepG2 Cells
This protocol describes a cell-based assay to assess the impact of Forrestiacid J on the synthesis of new lipids in a human liver cancer cell line.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Forrestiacid J
-
[¹⁴C]-labeled acetate
-
Lysis buffer
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Seed HepG2 cells in multi-well plates and allow them to adhere and grow to a suitable confluency.
-
Treat the cells with various concentrations of Forrestiacid J for a predetermined duration.
-
Following the treatment, add [¹⁴C]-labeled acetate to the culture medium and incubate for a few hours. This allows the cells to incorporate the labeled acetate into newly synthesized fatty acids and cholesterol.
-
Wash the cells with phosphate-buffered saline (PBS) to remove any unincorporated [¹⁴C]-acetate.
-
Lyse the cells using a suitable lysis buffer.
-
Extract the total lipids from the cell lysate.
-
Measure the radioactivity of the lipid extracts using a scintillation counter.
-
The amount of incorporated [¹⁴C]-acetate is proportional to the rate of de novo lipogenesis.
-
Normalize the radioactivity counts to the total protein content of each sample.
-
Analyze the data to determine the effect of Forrestiacid J on lipogenesis.[3]
Visualizations
Signaling Pathway of ATP-Citrate Lyase in Lipogenesis
Caption: Forrestiacid J inhibits ATP-Citrate Lyase (ACL), blocking lipogenesis.
Experimental Workflow for ACL Inhibition Assay
Caption: Workflow for determining the IC50 of Forrestiacid J on ACL.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Forrestiacid J
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forrestiacid J is a potent inhibitor of ATP-citrate lyase (ACL), a crucial enzyme in the lipogenesis pathway. These application notes provide essential information for the proper handling, storage, and experimental use of Forrestiacid J, ensuring its stability and optimal performance in research settings. Due to the limited availability of specific data for Forrestiacid J, the following recommendations are based on general laboratory practices for natural product compounds and data from analogous ACL inhibitors, such as BMS-303141.
Data Presentation: Handling and Storage Conditions
Proper handling and storage are critical to maintain the integrity and activity of Forrestiacid J. The following table summarizes the recommended conditions, largely extrapolated from data on similar compounds.
| Parameter | Recommended Conditions | Notes |
| Storage Temperature (Solid) | -20°C for long-term storage (up to 1 year); -80°C for extended long-term storage (up to 2 years).[1] | Store in a tightly sealed, light-resistant container. Desiccation is recommended. |
| Storage (In Solution) | -20°C for short-term storage (up to 1 month); -80°C for long-term storage (up to 3 months).[2] | Aliquot to avoid multiple freeze-thaw cycles. |
| Recommended Solvents | Soluble in DMSO and ethanol.[2][3][4] | For cell-based assays, ensure the final DMSO concentration is non-toxic to the cells. |
| Light Sensitivity | Protect from direct light. | Store in an amber vial or a light-blocking container. |
| Stability | Stable for 24 months as a lyophilized powder when stored at -20°C.[2] | Solution stability is lower; use within 3 months when stored at -20°C.[2] |
Experimental Protocols
General Handling of Solid Compound
Forrestiacid J, like many natural product compounds, should be handled with care in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses, when handling the solid compound.
-
Weighing: Weigh the compound in a chemical fume hood to avoid inhalation of any fine particles. Use a properly calibrated analytical balance.
-
Environment: Handle the compound in a clean, dry area to prevent contamination.
Reconstitution of Forrestiacid J
For most experimental applications, Forrestiacid J will need to be dissolved in a suitable solvent to create a stock solution.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions of compounds like Forrestiacid J.[2][3][4]
-
Procedure: a. Bring the vial of solid Forrestiacid J to room temperature before opening to prevent condensation. b. Add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). c. Vortex briefly and/or sonicate gently to ensure complete dissolution.
-
Storage of Stock Solution: Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1][2]
In Vitro ATP-Citrate Lyase (ACL) Inhibition Assay
This protocol describes a representative method to determine the inhibitory activity of Forrestiacid J on ACL. This is a direct, homogeneous assay adapted from established methods.[5][6]
Materials:
-
Recombinant human ACL enzyme
-
[¹⁴C]-citrate
-
Coenzyme A (CoA)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Tris buffer (pH 8.0)
-
Dithiothreitol (DTT)
-
EDTA
-
MicroScint-O scintillation cocktail
-
384-well plates
-
TopCount NXT liquid scintillation counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 87 mM Tris (pH 8.0), 20 µM MgCl₂, 10 mM KCl, and 10 mM DTT.
-
Compound Preparation: Prepare serial dilutions of Forrestiacid J in the reaction buffer.
-
Enzymatic Reaction: a. In a 384-well plate, add the Forrestiacid J dilutions. b. Add the substrates: 100 µM CoA, 400 µM ATP, and 150 µM [¹⁴C]-citrate. c. Initiate the reaction by adding the purified human ACL enzyme. d. Incubate the plate at 37°C for 3 hours.
-
Reaction Termination: Stop the reaction by adding 1 µL of 0.5 M EDTA to each well.
-
Detection: a. Add 60 µL of MicroScint-O to each well. b. Incubate the plate at room temperature overnight with gentle shaking. c. Measure the [¹⁴C]-acetyl-CoA signal using a TopCount NXT liquid scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of Forrestiacid J and determine the IC₅₀ value.
Mandatory Visualization
ATP-Citrate Lyase Signaling Pathway in Lipogenesis
The following diagram illustrates the central role of ATP-Citrate Lyase (ACL) in converting citrate to acetyl-CoA, a key building block for fatty acid and cholesterol synthesis. Forrestiacid J inhibits this crucial step.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BMS-303141 | Cell Signaling Technology [cellsignal.com]
- 3. BMS 303141 | ATP Citrate Lyase Inhibitors: R&D Systems [rndsystems.com]
- 4. BMS 303141 | ATP Citrate Lyase | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. arpi.unipi.it [arpi.unipi.it]
Application Notes and Protocols: Forrestiacid J for Target Validation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forrestiacid J is a naturally occurring [4+2]-type triterpene-diterpene hybrid compound that has been identified as a potent inhibitor of ATP-citrate lyase (ACL). ACL is a crucial enzyme in cellular metabolism, responsible for the synthesis of cytosolic acetyl-CoA, a fundamental building block for fatty acid and cholesterol biosynthesis. The inhibition of ACL is a clinically validated strategy for the management of dyslipidemia. These application notes provide a comprehensive overview and detailed protocols for the use of Forrestiacid J in target validation studies to confirm its engagement with ACL and elucidate its downstream cellular effects.
Molecular Target and Mechanism of Action
Forrestiacid J exerts its biological activity through the direct inhibition of ATP-citrate lyase. This inhibition disrupts the conversion of citrate and Coenzyme A to acetyl-CoA and oxaloacetate. The primary downstream effect is the suppression of de novo lipogenesis.
Quantitative Data Summary
| Compound | Target | IC50 (µM) | Cell-Based Activity | Reference |
| Forrestiacid J | ATP-citrate lyase (ACL) | 2.6 | Inhibition of de novo lipogenesis | [1] |
| Forrestiacid A | ATP-citrate lyase (ACL) | < 5 | Inhibition of fatty acid and cholesterol synthesis in HepG2 cells | [2][3] |
| Forrestiacid B | ATP-citrate lyase (ACL) | < 5 | Not reported | [2][3] |
Signaling Pathway
The inhibition of ACL by Forrestiacid J directly impacts the lipogenesis pathway. By reducing the available pool of cytosolic acetyl-CoA, it limits the substrate for fatty acid synthase (FASN), a key enzyme in the synthesis of fatty acids.
Experimental Protocols
This section provides detailed protocols for key experiments to validate the target engagement and cellular effects of Forrestiacid J.
ATP-Citrate Lyase (ACL) Inhibition Assay (Direct Homogeneous Assay)
This protocol is adapted from a direct and homogeneous assay for ACL activity and is suitable for high-throughput screening.
Materials:
-
Recombinant human ACL enzyme
-
[14C]-Citrate
-
Coenzyme A (CoA)
-
ATP
-
MgCl2
-
EDTA
-
MicroScint™-O
-
384-well plates
-
Scintillation counter (e.g., TopCount)
-
Forrestiacid J
Procedure:
-
Prepare Reagent Master Mix: Prepare a master mix containing reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5), MgCl2, CoA, and ATP.
-
Compound Dilution: Prepare a serial dilution of Forrestiacid J in DMSO. Further dilute in the reaction buffer.
-
Enzyme and Inhibitor Pre-incubation: In a 384-well plate, add 5 µL of the diluted Forrestiacid J solution to each well. Add 5 µL of recombinant ACL enzyme solution and incubate for 15 minutes at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the substrate mix containing [14C]-Citrate.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Reaction Termination: Stop the reaction by adding 5 µL of EDTA solution.
-
Detection: Add 50 µL of MicroScint™-O to each well. Seal the plate and shake overnight at room temperature.
-
Measurement: Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of Forrestiacid J and determine the IC50 value by fitting the data to a dose-response curve.
De Novo Lipogenesis Assay in HepG2 Cells
This protocol measures the synthesis of new fatty acids in a cellular context.
Materials:
-
HepG2 cells
-
DMEM (high glucose)
-
Fetal Bovine Serum (FBS)
-
[14C]-Acetate
-
Forrestiacid J
-
Scintillation fluid
-
6-well plates
Procedure:
-
Cell Seeding: Seed HepG2 cells in 6-well plates and allow them to adhere and grow to 80-90% confluency.
-
Compound Treatment: Treat the cells with varying concentrations of Forrestiacid J (and a vehicle control) for 24 hours.
-
Radiolabeling: Add [14C]-Acetate to the culture medium and incubate for 2-4 hours.
-
Cell Lysis and Lipid Extraction: Wash the cells with PBS and lyse them. Extract the total lipids using a suitable organic solvent mixture (e.g., hexane:isopropanol).
-
Measurement: Transfer the lipid-containing organic phase to a scintillation vial, evaporate the solvent, and add scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the total protein content of each well. Calculate the percent inhibition of de novo lipogenesis for each concentration of Forrestiacid J.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular environment.
Materials:
-
HepG2 cells
-
Forrestiacid J
-
PBS
-
Protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-ACL antibody
Procedure:
-
Cell Treatment: Treat intact HepG2 cells with Forrestiacid J or a vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler for a defined period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication in the presence of protease inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble ACL at each temperature by SDS-PAGE and Western blotting using an anti-ACL antibody.
-
Data Analysis: Plot the amount of soluble ACL as a function of temperature. A shift in the melting curve to a higher temperature in the presence of Forrestiacid J indicates target engagement.
Off-Target Profiling: Kinase Panel Screening
To assess the selectivity of Forrestiacid J, it is advisable to screen it against a panel of kinases, as many small molecule inhibitors can have off-target effects on kinases. This is typically performed as a service by specialized contract research organizations (CROs).
General Procedure (as performed by a CRO):
-
Compound Submission: Provide a sample of Forrestiacid J to the CRO.
-
Screening: The compound is tested at one or more concentrations against a large panel of purified, active kinases.
-
Activity Measurement: Kinase activity is typically measured using methods that detect the consumption of ATP or the phosphorylation of a substrate.
-
Data Reporting: The CRO provides a report detailing the percent inhibition of each kinase at the tested concentrations. Significant inhibition of any kinase would warrant further investigation.
Conclusion
Forrestiacid J is a valuable tool compound for studying the role of ATP-citrate lyase in cellular metabolism. The protocols outlined in these application notes provide a robust framework for researchers to validate its on-target activity, assess its cellular efficacy in inhibiting lipogenesis, and evaluate its selectivity. These studies are essential steps in the characterization of Forrestiacid J as a potential therapeutic lead.
References
Troubleshooting & Optimization
Forrestiacid J solubility issues and solutions
This technical support center provides guidance to researchers, scientists, and drug development professionals who may encounter solubility challenges while working with Forrestiacid J. The following information is based on general principles for handling poorly soluble compounds and should be adapted to your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is Forrestiacid J and why is its solubility a concern?
Forrestiacid J is a complex pentaterpenoid natural product.[1] Like many large, hydrophobic molecules, it is expected to have low aqueous solubility. This can pose significant challenges for in vitro and in vivo studies, affecting the accuracy of bioactivity measurements and limiting its therapeutic potential. Poor solubility can lead to compound precipitation in stock solutions or assay media, resulting in inconsistent and unreliable experimental data.
Q2: What are the initial steps to take when dissolving Forrestiacid J?
It is recommended to start with common organic solvents to prepare a concentrated stock solution. The choice of solvent will depend on the specific requirements of your experiment and downstream applications. It is crucial to assess the compound's stability in the selected solvent over time.
Q3: Are there any known solvents for Forrestiacid J?
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to addressing solubility problems with Forrestiacid J.
Issue 1: Forrestiacid J precipitates out of my stock solution.
-
Possible Cause: The concentration of Forrestiacid J exceeds its solubility limit in the chosen solvent.
-
Solution:
-
Reduce Concentration: Prepare a more dilute stock solution.
-
Change Solvent: Try a different organic solvent or a co-solvent system. A mixture of solvents can sometimes enhance solubility.
-
Gentle Heating: Gently warming the solution may help dissolve the compound. However, be cautious as excessive heat can cause degradation. Always check for compound stability at elevated temperatures.
-
Issue 2: My compound is soluble in the organic stock solution but precipitates when diluted into aqueous assay buffer.
-
Possible Cause: The aqueous environment of the assay buffer reduces the solubility of the hydrophobic Forrestiacid J.
-
Solutions:
-
Use of Co-solvents: Prepare the assay buffer with a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol).[3][4] It is critical to keep the final concentration of the organic solvent low (typically <1%) to avoid affecting the biological system.
-
pH Adjustment: If Forrestiacid J has ionizable groups, adjusting the pH of the buffer may improve its solubility.[3][4]
-
Inclusion Complexation: Using cyclodextrins can encapsulate the hydrophobic molecule, increasing its aqueous solubility.[5]
-
Formulation with Surfactants or Lipids: For in vivo studies, formulating Forrestiacid J with surfactants or in lipid-based systems can improve its bioavailability.[6]
-
Issue 3: I am observing inconsistent results in my biological assays.
-
Possible Cause: Poor solubility leading to micro-precipitation and inaccurate compound concentration at the target site.
-
Solutions:
-
Visual Inspection: Before each experiment, visually inspect your diluted solutions for any signs of precipitation.
-
Solubility Measurement: Perform a formal solubility assessment in your final assay buffer to determine the maximum soluble concentration.
-
Particle Size Reduction: Micronization or nanonization can increase the surface area of the compound, potentially improving the dissolution rate.[4][5]
-
Quantitative Data Summary
The following table summarizes common solvents used for initial solubilization of hydrophobic compounds and general strategies for improving aqueous solubility.
| Solvent/Method | General Application | Considerations |
| Dimethyl Sulfoxide (DMSO) | Preparation of high-concentration stock solutions. | Can be toxic to cells at higher concentrations (>1%). |
| Ethanol/Methanol | Stock solution preparation; suitable for some cell-based assays at low final concentrations. | Can have biological effects and may evaporate over time, concentrating the compound. |
| Co-solvency | Improving solubility in aqueous buffers by adding a water-miscible organic solvent.[3][7] | The co-solvent must be compatible with the assay and not interfere with the results. |
| pH Adjustment | For compounds with ionizable functional groups to increase their charge and aqueous solubility.[3][4] | The pH must be within the viable range for the biological system. |
| Cyclodextrins | Encapsulation of hydrophobic molecules to form a water-soluble inclusion complex.[5] | The type and concentration of cyclodextrin need to be optimized. |
| Solid Dispersion | Dispersing the compound in a solid polymer matrix to improve dissolution. | Requires specialized formulation techniques. |
Experimental Protocols
Protocol 1: Preparation of a Forrestiacid J Stock Solution
-
Accurately weigh a small amount of Forrestiacid J.
-
Add a minimal amount of a suitable organic solvent (e.g., DMSO) to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Use a vortex mixer to aid dissolution. Gentle warming (<40°C) can be applied if necessary, but monitor for any signs of degradation.
-
Once fully dissolved, store the stock solution at an appropriate temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution into Aqueous Buffer using a Co-solvent
-
Determine the final desired concentration of Forrestiacid J in your assay.
-
Calculate the volume of the stock solution needed.
-
Prepare the aqueous assay buffer containing a low percentage of the same solvent used for the stock solution (e.g., 0.5% DMSO).
-
While vortexing the buffer, add the required volume of the stock solution dropwise to ensure rapid mixing and minimize precipitation.
-
Visually inspect the final solution for any cloudiness or precipitate.
Visualizations
Below are diagrams illustrating key concepts related to solubility and experimental workflows.
Caption: A typical experimental workflow for preparing Forrestiacid J solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. japer.in [japer.in]
- 6. youtube.com [youtube.com]
- 7. ijmsdr.org [ijmsdr.org]
Forrestiacid J stability in different solvents
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Forrestiacid J in various solvents. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of Forrestiacid J in common laboratory solvents?
A1: Currently, there is no specific published stability data for Forrestiacid J. However, based on the stability of similar complex terpenoids, it is anticipated that Forrestiacid J may be susceptible to degradation under certain conditions.[1] Terpenes, in general, are prone to oxidation, photolysis, and hydrolysis.[1] It is crucial to perform solvent stability studies to determine the optimal solvent and storage conditions for your specific application.
Q2: Which solvents are recommended for short-term and long-term storage of Forrestiacid J?
A2: While specific data for Forrestiacid J is unavailable, for many complex natural products, aprotic solvents or alcohols are often used for short-term storage. Methanol was used in the isolation of Forrestiacid A, suggesting it is a suitable solvent for at least short-term handling. For long-term storage, it is advisable to store the compound as a dry powder at -20°C or lower, protected from light and moisture. If a stock solution is required, consider using anhydrous aprotic solvents and storing at -80°C.
Q3: What are the likely degradation pathways for Forrestiacid J?
A3: Given that Forrestiacid J is a complex terpenoid, its degradation is likely to occur through several pathways common to this class of compounds.[1] The primary degradation pathways for terpenes include:
-
Oxidation: The unsaturated hydrocarbon structure of terpenes makes them susceptible to attack by reactive oxygen species.[1]
-
Photodegradation: Exposure to UV light can break chemical bonds within the molecule, leading to the formation of free radicals and subsequent degradation.[1]
-
Hydrolysis: The presence of ester groups could make the molecule susceptible to hydrolysis, especially in the presence of water and at non-neutral pH.[1]
Q4: How can I monitor the stability of Forrestiacid J in my experiments?
A4: The stability of Forrestiacid J can be monitored using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.[2][3] An effective method should be able to separate the intact Forrestiacid J from any potential degradation products. Developing and validating such a method is a critical first step in any stability study.
Troubleshooting Guide
Issue 1: I am seeing a decrease in the peak area of Forrestiacid J in my chromatograms over a short period.
-
Possible Cause: The solvent you are using may be promoting the degradation of Forrestiacid J. The solution may also be exposed to light or elevated temperatures.
-
Solution:
-
Prepare fresh solutions for each experiment.
-
If possible, use a different, more inert solvent. Aprotic solvents like acetonitrile or acetone might be less reactive than protic solvents like methanol or ethanol, especially if water is present.
-
Protect your solutions from light by using amber vials or covering them with aluminum foil.
-
Keep your solutions on ice or in a cooled autosampler during analysis.
-
Issue 2: I observe new, unknown peaks appearing in the chromatograms of my Forrestiacid J solution.
-
Possible Cause: These new peaks are likely degradation products of Forrestiacid J. This indicates that the current storage or experimental conditions are not suitable.
-
Solution:
-
Attempt to identify the degradation products using LC-MS/MS to understand the degradation pathway.[2]
-
Review your experimental protocol to identify potential stressors such as pH extremes, exposure to oxidizers, or prolonged exposure to light.
-
Perform a forced degradation study (see Experimental Protocols section) to systematically investigate the impact of different stress conditions. This will help in identifying the conditions to avoid.
-
Issue 3: The bioactivity of my Forrestiacid J solution is decreasing over time.
-
Possible Cause: The loss of bioactivity is a strong indicator of chemical degradation. The parent compound is likely converting into inactive or less active degradation products.
-
Solution:
-
Immediately assess the purity of your solution using a validated HPLC method.
-
Prepare fresh solutions from a solid stock stored under recommended conditions (frozen, protected from light).
-
Re-evaluate the suitability of your vehicle/solvent for the bioassay. Ensure it is not contributing to the degradation of the compound.
-
Experimental Protocols
Protocol 1: Preliminary Solvent Stability Assessment
Objective: To perform a preliminary assessment of Forrestiacid J stability in a selection of common laboratory solvents.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of Forrestiacid J in a solvent in which it is known to be soluble and relatively stable (e.g., anhydrous acetonitrile or DMSO) at a concentration of 1 mg/mL.
-
Test Solution Preparation: Aliquot the stock solution into separate amber glass vials and dilute with the test solvents (e.g., Methanol, Ethanol, Acetonitrile, Water, Phosphate Buffered Saline pH 7.4) to a final concentration of 100 µg/mL.
-
Time Points: Analyze the solutions at time zero (immediately after preparation) and then at 2, 4, 8, and 24 hours. Store the solutions at room temperature and protected from light between time points.
-
Analysis: Analyze the samples using a validated HPLC-UV or LC-MS method.
-
Data Evaluation: Compare the peak area of Forrestiacid J at each time point to the time zero measurement. A significant decrease in the peak area indicates instability. Also, monitor for the appearance of new peaks.
Protocol 2: Forced Degradation Study
Objective: To investigate the degradation pathways of Forrestiacid J under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of Forrestiacid J (e.g., 100 µg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the sample solution. Incubate at 60°C for 2 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to the sample solution. Incubate at 60°C for 2 hours.
-
Oxidation: Add 3% H₂O₂ to the sample solution. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the sample solution at 80°C for 24 hours.
-
Photodegradation: Expose the sample solution to a photostability chamber (ICH Q1B conditions) for a defined period.
-
-
Neutralization: After incubation, neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by LC-MS/MS to separate and identify the parent drug and any degradation products.
Data Presentation
Table 1: Hypothetical Stability of Forrestiacid J in Different Solvents at Room Temperature
| Solvent | % Remaining after 8 hours | % Remaining after 24 hours | Observations |
| Acetonitrile (anhydrous) | 99.5% | 98.2% | Minor degradation |
| Methanol | 95.1% | 88.5% | Appearance of small degradation peaks |
| DMSO (anhydrous) | 99.8% | 99.1% | Most stable |
| Water | 85.3% | 72.4% | Significant degradation |
| PBS (pH 7.4) | 82.1% | 65.9% | Significant degradation, multiple new peaks |
Visualizations
Caption: Workflow for Preliminary Solvent Stability Assessment.
References
Technical Support Center: Troubleshooting Forrestiacid J ACL Assay Variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in the Forrestiacid J ATP-Citrate Lyase (ACL) assay.
Frequently Asked Questions (FAQs)
Q1: What is Forrestiacid J and why is it studied with an ACL assay?
Forrestiacid J is a complex natural product, a pentaterpene, that has been identified as a potent inhibitor of ATP-Citrate Lyase (ACL). ACL is a crucial enzyme in cellular metabolism, responsible for the synthesis of acetyl-CoA, a key building block for fatty acids and cholesterol.[1] Due to its role in lipogenesis, ACL is a significant target for the development of therapeutics for metabolic diseases. Forrestiacid J's inhibitory activity makes it a compound of interest for further investigation.
Q2: What are the common sources of variability in enzyme inhibition assays like the ACL assay?
Variability in enzyme inhibition assays can arise from several factors, including:
-
Reagent Integrity: Degradation of the enzyme, substrate, or inhibitor.
-
Assay Conditions: Fluctuations in temperature, pH, or incubation times.
-
Pipetting Errors: Inaccurate dispensing of reagents.
-
Inhibitor Properties: Poor solubility or instability of the inhibitor in the assay buffer.
-
Instrumentation: Inconsistent readings from plate readers or liquid handlers.
-
DMSO Concentration: High concentrations of DMSO (the solvent for many inhibitors) can affect enzyme activity.[2]
Q3: What specific properties of Forrestiacid J might contribute to assay variability?
As a complex terpenoid, Forrestiacid J may present challenges related to:
-
Solubility: Terpenes can have limited aqueous solubility, potentially leading to precipitation in the assay buffer and inconsistent concentrations.[3]
-
Purity: The purity of the Forrestiacid J sample can significantly impact the results.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
Question: I am observing significant differences in the signal between my replicate wells for the same concentration of Forrestiacid J. What could be the cause?
Answer: High variability between replicates is often due to issues with inhibitor solubility, pipetting accuracy, or inconsistent mixing.
Troubleshooting Steps:
-
Verify Forrestiacid J Solubility:
-
Visually inspect the stock solution and the assay plate wells for any signs of precipitation.
-
Consider preparing a fresh stock solution of Forrestiacid J in 100% DMSO and ensuring it is fully dissolved before diluting into the assay buffer.
-
Test a range of final DMSO concentrations in the assay to see if it impacts variability. Be aware that high DMSO concentrations can inhibit the enzyme.
-
-
Check Pipetting Technique:
-
Ensure all pipettes are properly calibrated.
-
Use low-retention pipette tips.
-
When preparing serial dilutions, ensure thorough mixing between each dilution step.
-
-
Ensure Proper Mixing in Assay Plate:
-
After adding all reagents to the assay plate, mix thoroughly by gentle shaking or orbital shaking for a short period before incubation.
-
Issue 2: Inconsistent IC50 Values Across Experiments
Question: My calculated IC50 value for Forrestiacid J changes significantly from one experiment to the next. How can I improve consistency?
Answer: Fluctuating IC50 values often point to inconsistencies in reagent preparation, storage, or experimental conditions.
Troubleshooting Steps:
-
Enzyme Activity:
-
Aliquot the ACL enzyme upon receipt and store it at -80°C to avoid repeated freeze-thaw cycles.
-
Always run a positive control (e.g., a known ACL inhibitor) and a negative control (no inhibitor) on every plate to monitor enzyme activity.
-
-
Reagent Preparation:
-
Prepare fresh substrate and buffer solutions for each experiment.
-
Ensure the pH of the buffer is consistent.
-
-
Forrestiacid J Stock Solution:
-
Prepare fresh dilutions of Forrestiacid J for each experiment from a concentrated, well-stored stock.
-
If storing the stock solution, ensure it is protected from light and stored at an appropriate temperature (typically -20°C or -80°C).
-
-
Incubation Times and Temperatures:
-
Use a calibrated incubator and ensure consistent incubation times for all experiments.
-
Data Presentation
Table 1: Example of Forrestiacid J ACL Assay Variability Data
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 |
| IC50 (µM) | 4.2 | 6.8 | 4.5 |
| Positive Control IC50 (µM) | 1.5 | 1.6 | 1.4 |
| Z'-factor | 0.75 | 0.52 | 0.81 |
| Signal-to-Background | 12 | 8 | 15 |
This table presents hypothetical data to illustrate potential variability. A consistent positive control IC50 with a fluctuating Forrestiacid J IC50 and a low Z'-factor in Experiment 2 would suggest a problem specific to the Forrestiacid J compound or its handling in that experiment.
Experimental Protocols
Key Experiment: Direct Radiometric ATP-Citrate Lyase (ACL) Assay
This protocol is adapted from a direct, homogeneous assay suitable for high-throughput screening.
Materials:
-
Purified human ACL enzyme
-
Assay Buffer: 87 mM Tris-HCl (pH 8.0), 20 µM MgCl₂, 10 mM KCl, 10 mM DTT
-
Substrates: Coenzyme A (CoA), ATP, [¹⁴C]citrate
-
Forrestiacid J stock solution in 100% DMSO
-
0.5 M EDTA
-
MicroScint-O scintillation cocktail
-
384-well plates
-
Liquid scintillation counter
Methodology:
-
Reagent Preparation:
-
Prepare the assay buffer and substrate solutions at the desired concentrations.
-
Prepare serial dilutions of Forrestiacid J in DMSO.
-
-
Assay Reaction:
-
In a 384-well plate, add 20 µL of the assay buffer containing 100 µM CoA, 400 µM ATP, and 150 µM [¹⁴C]citrate.
-
Add the desired concentration of Forrestiacid J (or DMSO for control wells). The final DMSO concentration should be kept consistent across all wells and ideally below 1%.
-
Initiate the reaction by adding the purified human ACL enzyme.
-
Incubate the plate at 37°C for 3 hours.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 1 µL of 0.5 M EDTA to each well.
-
Add 60 µL of MicroScint-O to each well.
-
Incubate the plate at room temperature overnight with gentle shaking.
-
Measure the [¹⁴C]acetyl-CoA signal using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of Forrestiacid J relative to the control wells (DMSO only).
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for high variability between replicates.
Caption: Troubleshooting workflow for inconsistent IC50 values.
References
- 1. Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. superchemistryclasses.com [superchemistryclasses.com]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Forrestiacid J Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of Forrestiacid J from its natural source, the vulnerable conifer Pseudotsuga forrestii. The information is presented in a question-and-answer format to directly address potential challenges encountered during extraction, purification, and yield enhancement experiments.
Frequently Asked Questions (FAQs)
Q1: What is Forrestiacid J and what is its natural source?
Forrestiacid J is a complex bioactive molecule classified as a [4+2]-type triterpene-diterpene hybrid. Its intricate structure is formed through a Diels-Alder reaction between a lanostane-type triterpene (the dienophile) and an abietane-type diterpene (the diene). The primary natural source of Forrestiacid J and its analogues (Forrestiacids A, B, E-K) is the endangered conifer species Pseudotsuga forrestii.[1][2][3][4][5][6] Protecting this vulnerable plant species is crucial for ensuring a sustainable source of these potentially therapeutic compounds.[2][4][6]
Q2: What is the proposed biosynthetic pathway for Forrestiacid J?
The biosynthesis of Forrestiacid J is hypothesized to occur via a Diels-Alder [4+2] cycloaddition.[1][3][5] This reaction involves the formation of a six-membered ring by the joining of a conjugated diene (from the abietane-type diterpene) and a dienophile (from the lanostane-type triterpene). This cycloaddition results in the characteristic bicyclo[2.2.2]octene motif found in Forrestiacid J and its related compounds.[1][2][3][4][6] The reaction may be spontaneous or catalyzed by a putative Diels-Alderase enzyme.
Q3: What are the major challenges in obtaining high yields of Forrestiacid J?
Researchers face several challenges in obtaining high yields of Forrestiacid J:
-
Low natural abundance: As a secondary metabolite, Forrestiacid J is likely produced in small quantities in its natural source. For instance, the yield of the related compound Forrestiacid A was reported to be a mere 0.008%.[1]
-
Source scarcity: Pseudotsuga forrestii is a vulnerable and protected species, limiting the availability of plant material for extraction.[1][4][6]
-
Complex extraction and purification: The intricate structure of Forrestiacid J and the presence of numerous other related compounds in the plant extract make its isolation and purification a complex process.
-
Precursor availability: The yield of Forrestiacid J is dependent on the cellular pools of its lanostane and abietane precursors.
Troubleshooting Guides
Low Yield During Extraction
| Potential Cause | Troubleshooting Steps |
| Incomplete cell lysis | Ensure plant material is thoroughly dried and ground into a fine powder to maximize surface area for solvent penetration. |
| Inappropriate solvent selection | The choice of solvent is critical. A solvent system with appropriate polarity is needed to efficiently extract the triterpene-diterpene hybrid. Methanol or a mixture of chloroform and methanol has been used for related compounds.[2][7] Experiment with a gradient of solvents from non-polar to polar to optimize extraction. |
| Insufficient extraction time or temperature | Optimize extraction time and temperature. While longer extraction times and higher temperatures can increase yield, they may also lead to the degradation of thermolabile compounds.[8] |
| Degradation of Forrestiacid J | Process plant material quickly after harvesting to minimize enzymatic degradation. Store samples appropriately if immediate extraction is not possible. |
Difficulties in Purification
| Potential Cause | Troubleshooting Steps |
| Co-elution of similar compounds | The crude extract of P. forrestii contains a complex mixture of structurally similar Forrestiacids. A multi-step chromatographic approach is necessary.[7] Consider a combination of techniques such as column chromatography, flash chromatography, and preparative High-Performance Liquid Chromatography (HPLC).[3][7] |
| Poor resolution in chromatography | Optimize the mobile phase composition and gradient for preparative HPLC. For similar complex terpenes, reversed-phase columns (e.g., C18) with mobile phases consisting of acetonitrile/water or methanol/water gradients have been effective.[9] |
| Sample overload on the column | Injecting too much crude or partially purified extract can lead to poor separation. Determine the loading capacity of your column and inject appropriate amounts. |
| Irreversible adsorption to the stationary phase | If the compound of interest is not eluting, it may be irreversibly binding to the column. Try a different stationary phase or modify the mobile phase with additives. |
Strategies for Yield Enhancement
Improving the yield of Forrestiacid J can be approached by influencing its biosynthesis within the plant or through in vitro culture systems.
Elicitation
Elicitors are compounds that stimulate defense responses in plants, which can lead to an increased production of secondary metabolites.[7][10][11][12][13][14]
-
Biotic Elicitors: These are derived from living organisms. Examples include fungal extracts, polysaccharides, and chitosan.[7][10][12]
-
Abiotic Elicitors: These are non-living factors such as heavy metal salts, UV radiation, and osmotic stress.[7][12] Plant signaling molecules like methyl jasmonate (MeJA) and salicylic acid (SA) are also potent abiotic elicitors.[12][14]
| Elicitor Type | Examples | General Application Protocol |
| Biotic | Fungal Cell Wall Fragments, Chitosan, Yeast Extract | Prepare a sterile solution of the elicitor and apply to the plant or cell culture. Optimize concentration and exposure time. |
| Abiotic | Methyl Jasmonate (MeJA), Salicylic Acid (SA), Heavy Metal Salts (e.g., Cu²⁺, Ag⁺) | Dissolve in an appropriate solvent and apply at various concentrations to determine the optimal dose for inducing Forrestiacid J biosynthesis. |
Biotechnological Approaches
-
Hairy Root Cultures: Genetically transformed "hairy root" cultures, induced by Agrobacterium rhizogenes, are known for their genetic stability and high growth rate in hormone-free media.[15] They can be a continuous source for secondary metabolite production. Establishing hairy root cultures of P. forrestii could provide a sustainable and controllable system for Forrestiacid J production.
-
Cell Suspension Cultures: Cultivating P. forrestii cells in liquid media allows for large-scale production and easier application of elicitors and precursors.[16]
-
Metabolic Engineering: Overexpression of key enzymes in the triterpenoid and diterpenoid biosynthetic pathways could increase the pool of precursors for Forrestiacid J synthesis.[17][18] Identifying and enhancing the activity of a potential Diels-Alderase enzyme could also significantly boost the final yield.[11][12][19][20]
Experimental Protocols
General Extraction Protocol for Forrestiacid J
This protocol is a generalized procedure based on methods used for similar compounds and should be optimized for P. forrestii.
-
Preparation of Plant Material: Air-dry the needles and twigs of P. forrestii and grind them into a fine powder.
-
Extraction:
-
Macerate the powdered plant material with methanol (MeOH) at room temperature for 24-48 hours. Repeat the extraction process 3-4 times to ensure exhaustive extraction.
-
Alternatively, use a Soxhlet apparatus for continuous extraction with a suitable solvent.
-
-
Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Partitioning:
-
Suspend the crude extract in a mixture of MeOH and water (e.g., 9:1 v/v).
-
Perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to fractionate the extract based on polarity. Forrestiacid J is expected to be in the less polar fractions.
-
General Purification Protocol
-
Column Chromatography:
-
Subject the most promising fraction (e.g., the CHCl₃ or EtOAc fraction) to column chromatography on silica gel.
-
Elute with a gradient of n-hexane and ethyl acetate.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool similar fractions.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Further purify the fractions containing Forrestiacid J using a preparative HPLC system equipped with a C18 column.
-
Use a mobile phase gradient of acetonitrile and water or methanol and water.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to Forrestiacid J.
-
-
Structure Elucidation: Confirm the identity and purity of the isolated Forrestiacid J using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2][6][7]
Visualizations
Caption: General experimental workflow for the extraction and purification of Forrestiacid J.
Caption: Proposed biosynthetic pathway of Forrestiacid J.
References
- 1. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Overcoming Obstacles: Troubleshooting Tips for Plant DNA Extraction Challenges [greenskybio.com]
- 7. Isolation of the Lanostane Triterpenes Pholiols L–S from Pholiota populnea and Evaluation of Their Antiproliferative and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing the Yield: Factors Influencing the Efficiency of Secondary Metabolite Extraction [greenskybio.com]
- 9. Efficient Separation of Four Antibacterial Diterpenes from the Roots of Salvia Prattii Using Non-Aqueous Hydrophilic Solid-Phase Extraction Followed by Preparative High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Intramolecular Diels-Alder Reaction in Natural Product Synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chapter - Secondary Metabolite Production through Elicitation: Biotic, Abiotic, MeJA, PGRs and Stress Signaling in Improving Compounds in Select Medicinal Plants | Bentham Science [benthamscience.com]
- 15. Hairy root culture for mass-production of high-value secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Production of secondary metabolites using tissue culture-based biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Toward improved terpenoids biosynthesis: strategies to enhance the capabilities of cell factories - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Current Developments and Challenges in the Search for a Naturally Selected Diels-Alderase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
Forrestiacid J Off-Target Effects: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of Forrestiacid J.
Frequently Asked Questions (FAQs)
Q1: What is the known primary target of Forrestiacid J and its reported activity?
Forrestiacid J is part of a class of [4+2]-type triterpene–diterpene hybrids.[1] Its primary known biological target is ATP-citrate lyase (ACL), a crucial enzyme that links carbohydrate metabolism to the synthesis of fatty acids and cholesterol.[1][2] ACL catalyzes the conversion of citrate to acetyl-CoA, a fundamental building block for lipogenesis.[2]
Several compounds in the forrestiacid family have demonstrated potent inhibition of ACL.[1][2] The table below summarizes the reported inhibitory concentrations.
Table 1: Reported IC₅₀ Values of Forrestiacids Against ATP-Citrate Lyase (ACL)
| Compound | IC₅₀ (μM) | Source |
|---|---|---|
| Forrestiacid A | 4.12 | [2] |
| Forrestiacid B | 3.57 | [2] |
| Forrestiacid J | 1.8 - 11 (range) | [1] |
| Forrestiacid K | 1.8 - 11 (range) | [1] |
| BMS 303141 (Control) | Data not specified |[2] |
Q2: My experiment shows a cellular phenotype not explained by ACL inhibition. How can I begin to investigate potential off-target effects of Forrestiacid J?
Observing unexpected phenotypes is a common indicator of potential off-target interactions. A systematic approach is crucial to identify the unintended molecular targets. Most small molecule drugs interact with multiple biological targets, which can lead to unforeseen preclinical and clinical events.[3]
A general workflow for investigating these effects involves a discovery phase to generate hypotheses followed by a validation phase to confirm them.
Initial Steps:
-
Computational Prediction: Utilize computational tools and databases to predict potential off-target interactions based on the chemical structure of Forrestiacid J.[3] This can help prioritize experimental screening.
-
Broad Spectrum Screening: Employ high-throughput screening methods to test the compound against large panels of proteins.[4] Common approaches include:
Troubleshooting Guides
Guide 1: Kinase Profiling Assays
Q: I want to screen Forrestiacid J against a kinase panel. What is a standard protocol and what are common pitfalls?
A kinase profiling assay measures the ability of a compound to inhibit the activity of a panel of protein kinases. The radiometric assay remains a gold standard as it directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.[5]
Experimental Protocol: Radiometric Kinase Profiling (Adapted from Bio-protocol) [7]
-
Preparation:
-
Prepare the test compound (Forrestiacid J) at the desired concentration (e.g., 10x final concentration) in a solution containing 10% DMSO.
-
Prepare an assay buffer/[γ-³³P]-ATP mixture.
-
Prepare the specific kinase enzyme and its corresponding substrate for each well.
-
-
Reaction:
-
In a 96-well FlashPlate™, mix the following components:
-
10 µL of non-radioactive ATP solution.
-
25 µL of the assay buffer/[γ-³³P]-ATP mixture.
-
5 µL of the test compound solution.
-
10 µL of the enzyme/substrate mixture.
-
-
Include controls: a "100% activity" control (vehicle/DMSO instead of compound) and a "background" negative control (no enzyme).
-
-
Incubation & Termination:
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 50 µL of 2% (v/v) phosphoric acid (H₃PO₄).
-
-
Detection:
-
Wash the plate twice with 200 µL of 0.9% (w/v) NaCl.
-
Determine the incorporation of ³³P (counts per minute, cpm) using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the residual kinase activity for each well.
-
Normalize the data to the 100% activity control and subtract the background control.
-
Troubleshooting Common Issues:
| Issue | Potential Cause | Recommended Solution |
| High variability between replicates | Pipetting errors; inconsistent mixing. | Use calibrated pipettes; ensure thorough mixing of reagents. Automate liquid handling if possible.[7] |
| Low signal-to-background ratio | Suboptimal enzyme concentration or activity; insufficient incubation time. | Titrate the enzyme to determine the optimal concentration. Run a time-course experiment to find the linear range of the reaction. |
| Compound precipitation | Poor solubility of Forrestiacid J in the final assay buffer. | Check the final DMSO concentration (keep it low, typically <1%). Visually inspect wells for precipitation. If needed, adjust buffer components or lower the compound concentration. |
| False positives (inhibition) | Compound interferes with the detection method (e.g., quenches scintillation). | Run a counterscreen without the enzyme to see if the compound itself affects the signal. |
Data Presentation Template:
If screening reveals potential "hits," organize the data in a table for clear comparison.
Table 2: Sample Kinase Profiling Results for Forrestiacid J (10 µM)
| Kinase Target | % Inhibition | Z-Score | Notes |
|---|---|---|---|
| Kinase A | 85.2 | 3.5 | Potential strong hit |
| Kinase B | 12.5 | 0.8 | Likely no significant effect |
| Kinase C | 55.1 | 2.1 | Potential moderate hit |
| ... (continue for all kinases) | | | |
Guide 2: Cellular Thermal Shift Assay (CETSA)
Q: I have a putative off-target from my kinase screen. How can I validate this interaction within a cellular environment?
The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm direct binding of a small molecule to a target protein in intact cells or cell lysates. The principle is that ligand binding typically stabilizes a protein, increasing its resistance to thermal denaturation.
Experimental Protocol: Immunoblot-based CETSA (Adapted from Bio-protocol) [8][9]
-
Cell Treatment:
-
Culture cells to an adequate density (e.g., 1 x 10⁶ cells per condition).
-
Treat cells with either vehicle (e.g., 0.1% DMSO) or Forrestiacid J at the desired concentration.
-
Incubate for a sufficient time to allow cell penetration and binding (e.g., 1-3 hours) at 37°C.[8]
-
-
Heat Treatment:
-
Pellet the cells and resuspend them in a buffer like PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling at 25°C for 3 minutes.[8]
-
-
Lysis and Centrifugation:
-
Detection (Immunoblotting):
-
Collect the supernatant (soluble fraction) from each sample.
-
Determine the protein concentration of each sample.
-
Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the putative target protein, followed by a secondary antibody.
-
Visualize the bands and quantify their intensity.
-
-
Data Analysis:
-
Plot band intensity versus temperature for both vehicle- and drug-treated samples. A shift in the melting curve to a higher temperature in the drug-treated sample indicates target engagement.
-
Troubleshooting Common Issues:
| Issue | Potential Cause | Recommended Solution |
| No thermal shift observed | Compound does not bind in cells; compound is a weak binder; incorrect temperature range. | Confirm compound permeability. Increase compound concentration. Expand the temperature range used for heating. Note that low-affinity ligands may be difficult to detect.[10] |
| Poor antibody signal | Low protein abundance; poor antibody quality. | Ensure sufficient protein is loaded onto the gel. Validate the primary antibody for specificity and sensitivity in your cell line. |
| Inconsistent protein levels at baseline (lowest temp) | Unequal cell numbers or loading in SDS-PAGE. | Carefully count cells before treatment. Perform a protein concentration assay (e.g., BCA) and ensure equal loading for all samples.[9] |
| Protein is very stable or unstable (melts outside temp range) | The chosen temperature range is not appropriate for the target protein. | Perform a pilot experiment with a wider temperature range (e.g., 37°C to 80°C) on vehicle-treated cells to determine the approximate melting point of the target protein. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 7. 2.6. Kinase Profiling Assay [bio-protocol.org]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 10. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
Technical Support Center: Overcoming Resistance to Forrestiacid J
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential issues with Forrestiacid J resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Forrestiacid J?
Forrestiacid J is a novel pentaterpenoid that acts as an inhibitor of ATP-citrate lyase (ACL).[1][2][3] ACL is a crucial enzyme in cellular metabolism, responsible for converting citrate into acetyl-CoA in the cytoplasm.[4] This acetyl-CoA is a fundamental building block for the de novo synthesis of fatty acids and cholesterol.[2][4] By inhibiting ACL, Forrestiacid J effectively blocks the lipogenesis pathway, thereby hindering the production of lipids essential for cancer cell proliferation, membrane synthesis, and signaling.
Q2: My cells are no longer responding to Forrestiacid J. What are the potential mechanisms of resistance?
While specific resistance mechanisms to Forrestiacid J have not yet been documented, resistance to other inhibitors of lipogenesis, including ACL inhibitors, can arise through several mechanisms:
-
Upregulation of Downstream Enzymes: Increased expression of enzymes in the fatty acid synthesis pathway downstream of ACL, such as fatty acid synthase (FASN), can compensate for the reduced acetyl-CoA supply.[5][6][7]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative pro-survival signaling pathways to overcome the metabolic stress induced by Forrestiacid J. A key pathway implicated in resistance to ACL inhibitors is the PI3K/AKT pathway.[8][9][10]
-
Increased Scavenging of Exogenous Lipids: Cells may adapt to the inhibition of internal lipid production by increasing the uptake of fatty acids and other lipids from the extracellular environment.[11][12]
-
Metabolic Reprogramming: A shift in cellular metabolism, for instance, towards increased fatty acid oxidation (FAO) to generate energy and reducing equivalents (NADPH), can help cells survive treatment with lipogenesis inhibitors.
Q3: How can I determine if my resistant cell line has upregulated FASN?
You can assess the expression levels of Fatty Acid Synthase (FASN) in your resistant cell line compared to the parental (sensitive) cell line using standard molecular biology techniques. A significant increase in FASN protein levels in the resistant cells would suggest this as a potential mechanism of resistance.
-
Western Blotting: This is the most direct method to quantify FASN protein levels.
-
qRT-PCR: To measure the transcript levels of the FASN gene.
Troubleshooting Guide
Issue: Decreased sensitivity to Forrestiacid J in our cell line.
This guide provides a systematic approach to investigate and potentially overcome acquired resistance to Forrestiacid J.
Step 1: Confirm Resistance
First, it is crucial to confirm the loss of sensitivity with a dose-response experiment.
-
Experimental Protocol: Cell Viability Assay (MTT or CellTiter-Glo®)
-
Seed both the suspected resistant and the parental (sensitive) cells in 96-well plates at an appropriate density.
-
The following day, treat the cells with a range of Forrestiacid J concentrations (e.g., 0.1 nM to 10 µM) for 48-72 hours.
-
Perform a cell viability assay according to the manufacturer's protocol (e.g., MTT or CellTiter-Glo® Luminescent Cell Viability Assay).
-
Calculate the IC50 values for both cell lines. A significant increase (typically >3-fold) in the IC50 for the resistant line confirms resistance.
-
Step 2: Investigate Potential Resistance Mechanisms
Based on the confirmed resistance, the following experiments can help elucidate the underlying mechanism.
a) Upregulation of Fatty Acid Synthase (FASN)
-
Hypothesis: Resistant cells have increased levels of FASN, the enzyme immediately downstream of ACL.
-
Experimental Protocol: Western Blot for FASN
-
Prepare total protein lysates from both parental and resistant cell lines.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for FASN.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Incubate with an appropriate secondary antibody and visualize the protein bands.
-
Quantify the band intensities to determine the relative expression of FASN.
-
b) Activation of the PI3K/AKT Survival Pathway
-
Hypothesis: The resistant cells have hyperactivated the pro-survival AKT pathway to bypass the effects of Forrestiacid J.
-
Experimental Protocol: Western Blot for p-AKT
-
Culture parental and resistant cells with and without Forrestiacid J treatment for a short period (e.g., 6-24 hours).
-
Prepare protein lysates as described above.
-
Perform Western blotting using primary antibodies against phosphorylated AKT (p-AKT, e.g., at Ser473) and total AKT.
-
An increased ratio of p-AKT to total AKT in the resistant line, especially in the presence of Forrestiacid J, would indicate pathway activation.
-
c) Increased Uptake of Exogenous Fatty Acids
-
Hypothesis: Resistant cells are compensating for the lack of de novo synthesis by taking up more fatty acids from the culture medium.
-
Experimental Protocol: Fatty Acid Uptake Assay
-
Seed parental and resistant cells in a multi-well plate.
-
Incubate the cells with a fluorescently labeled fatty acid analog (e.g., BODIPY™ FL C16) for a defined period.
-
Wash the cells to remove any unincorporated analog.
-
Measure the fluorescence intensity using a plate reader or visualize by fluorescence microscopy.
-
An increase in fluorescence in the resistant cells indicates a higher uptake of fatty acids.
-
Step 3: Strategies to Overcome Resistance
Based on the findings from Step 2, the following combination therapies can be explored.
a) If FASN is Upregulated:
-
Strategy: Combine Forrestiacid J with a FASN inhibitor (e.g., Orlistat, C75).
-
Experimental Protocol: Combination Index (CI) Assay
-
Treat the resistant cells with Forrestiacid J, a FASN inhibitor, and a combination of both at various concentrations.
-
Perform a cell viability assay after 72 hours.
-
Calculate the Combination Index (CI) using software like CompuSyn. A CI value less than 1 indicates synergy between the two compounds.
-
b) If the AKT Pathway is Activated:
-
Strategy: Combine Forrestiacid J with a PI3K or AKT inhibitor (e.g., Pictilisib, Ipatasertib).
-
Experimental Protocol: Combination Index (CI) Assay
-
Follow the same procedure as the CI assay for FASN inhibitors, but use a PI3K/AKT inhibitor in combination with Forrestiacid J.
-
Data Presentation
Table 1: IC50 Values for ACL Inhibitors in Sensitive and Resistant Cell Lines (Hypothetical Data)
| Compound | Cell Line | IC50 (µM) | Fold Resistance |
| Forrestiacid J | Parental | 2.5 | - |
| Forrestiacid J | Resistant | 15.0 | 6.0 |
| Bempedoic Acid | Parental | 5.0 | - |
| Bempedoic Acid | Resistant | 25.0 | 5.0 |
Table 2: Relative Protein Expression in Resistant vs. Parental Cell Lines (Hypothetical Data)
| Protein | Fold Change in Resistant Line |
| FASN | 4.2 |
| p-AKT (Ser473) | 3.5 |
| Total AKT | 1.1 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The lipogenesis pathway and the inhibitory action of Forrestiacid J on ACL.
Caption: Potential mechanisms of resistance to Forrestiacid J.
Caption: Workflow for investigating and overcoming resistance to Forrestiacid J.
References
- 1. researchgate.net [researchgate.net]
- 2. Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fatty acid synthase in chemoresistance: mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Molecular mechanisms of fatty acid synthase (FASN)-mediated resistance to anti-cancer treatments. | Semantic Scholar [semanticscholar.org]
- 8. Combined inhibition of ACLY and CDK4/6 reduces cancer cell growth and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combined inhibition of ACLY and CDK4/6 reduces cancer cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ATP Citrate Lyase Mediates Resistance of Colorectal Cancer Cells to SN38 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipogenesis and lipolysis: the pathways exploited by the cancer cells to acquire fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipid metabolism as a target for cancer drug resistance: progress and prospects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Modifying Forrestiacid J for Improved Potency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on the modification of Forrestiacid J to enhance its therapeutic potential.
Frequently Asked Questions (FAQs)
Q1: What is Forrestiacid J and what is its known biological activity?
Forrestiacid J is a naturally occurring complex molecule, classified as a [4+2]-type triterpene-diterpene hybrid.[1] It possesses a unique and rare bicyclo[2.2.2]octene structural motif. Forrestiacid J and its naturally occurring analogs, Forrestiacids E-K, have been identified as inhibitors of ATP-citrate lyase (ACL), an important enzyme in cellular metabolism.[1]
Q2: What is the therapeutic potential of inhibiting ATP-citrate lyase (ACL)?
ATP-citrate lyase (ACL) is a key enzyme that links carbohydrate metabolism to the production of acetyl-CoA in the cytoplasm. Acetyl-CoA is a fundamental building block for the synthesis of fatty acids and cholesterol.[2][3][4] By inhibiting ACL, compounds like Forrestiacid J can reduce the building blocks available for lipid production. This mechanism makes ACL a promising target for the treatment of metabolic diseases such as hyperlipidemia (high cholesterol) and certain types of cancer that exhibit upregulated lipogenesis.[5][6]
Q3: What is the known structure-activity relationship (SAR) for Forrestiacid J and its analogs?
Direct SAR studies on synthetically modified Forrestiacid J are limited in publicly available literature. However, studies of naturally occurring Forrestiacid analogs indicate that the bicyclo[2.2.2]octene core is crucial for their ACL inhibitory activity.[1] Further research is needed to elucidate the specific contributions of other functional groups on the molecule to its potency.
Troubleshooting Guides
Guide 1: Initial Modification Strategies
Problem: I want to start modifying Forrestiacid J to improve its potency, but I'm not sure where to begin given its complex structure.
Solution: Modifying complex natural products requires a strategic approach. Here are some recommended starting points:
-
Simplification of the Molecular Structure: Complex natural products can sometimes be simplified to remove structurally unnecessary components while retaining or improving activity. This can also improve synthetic accessibility.[7][8] Consider targeting peripheral functional groups for initial modifications.
-
Functional Group Modification: Systematically modify existing functional groups (e.g., hydroxyls, carboxyls) through esterification, etherification, or amidation to probe their importance in target binding.
-
Bioisosteric Replacement: Replace certain functional groups with others that have similar physical or chemical properties to explore their role in the molecule's activity and improve pharmacokinetic properties.
Guide 2: Low or No Activity in ACL Inhibition Assay
Problem: My newly synthesized Forrestiacid J analog shows low or no inhibitory activity against ACL in my in vitro assay.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Loss of Key Pharmacophore | The modification may have altered or removed a functional group critical for binding to ACL. Re-evaluate the modification and consider more conservative changes around the bicyclo[2.2.2]octene core. |
| Incorrect Assay Conditions | Ensure that the assay buffer, pH, temperature, and substrate concentrations are optimal for ACL activity. Refer to established protocols. |
| Compound Precipitation | The analog may have poor solubility in the assay buffer. Visually inspect for precipitation and consider using a co-solvent like DMSO (ensure final concentration does not inhibit the enzyme). |
| Enzyme Inactivity | The recombinant ACL enzyme may be inactive. Test the activity of a known ACL inhibitor (e.g., Bempedoic acid) as a positive control. |
Guide 3: Inconsistent Results in Cell-Based Lipogenesis Assays
Problem: I am seeing high variability in my cell-based de novo lipogenesis assay results with my Forrestiacid J analogs.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cell Health and Viability | Ensure cells are healthy, within a low passage number, and free of contamination (e.g., mycoplasma). Poor cell health can lead to inconsistent metabolic activity.[9][10][11] |
| Inconsistent Cell Seeding | Uneven cell seeding density across wells will lead to variability. Use a cell counter for accurate seeding and ensure a homogenous cell suspension.[11] |
| Edge Effects in Microplates | The outer wells of a microplate are prone to evaporation, which can affect cell growth and compound concentration. Avoid using the outermost wells or ensure proper humidification in the incubator. |
| Compound Cytotoxicity | The analog may be toxic to the cells at the tested concentrations, affecting their metabolic output. Perform a separate cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range. |
| Pipetting Errors | Inaccurate pipetting can introduce significant variability. Ensure pipettes are calibrated and use proper pipetting techniques.[12] |
Experimental Protocols
Protocol 1: In Vitro ATP-Citrate Lyase (ACL) Inhibition Assay
This protocol is based on a widely used spectrophotometric coupled-enzyme assay.
Materials:
-
Recombinant human ACL enzyme
-
Malate dehydrogenase (MDH)
-
ATP
-
Coenzyme A (CoA)
-
Citrate
-
NADH
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 10 mM DTT)
-
Test compounds (Forrestiacid J analogs) and positive control (e.g., Bempedoic acid)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, citrate, CoA, ATP, NADH, and MDH.
-
Add the test compound or vehicle control to the appropriate wells of the microplate.
-
Initiate the reaction by adding the ACL enzyme to all wells.
-
Immediately place the plate in the microplate reader and monitor the decrease in absorbance at 340 nm over time. The decrease in absorbance corresponds to the oxidation of NADH, which is coupled to the production of oxaloacetate by ACL.
-
Calculate the initial reaction rates from the linear portion of the absorbance curve.
-
Determine the percent inhibition for each compound concentration and calculate the IC50 value.
Protocol 2: Cell-Based De Novo Lipogenesis Assay
This protocol measures the incorporation of a radiolabeled precursor into newly synthesized lipids.
Materials:
-
HepG2 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
Test compounds (Forrestiacid J analogs)
-
[¹⁴C]-Acetate (radiolabeled precursor)
-
Scintillation cocktail
-
Scintillation counter
-
24-well cell culture plates
Procedure:
-
Seed HepG2 cells in 24-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or vehicle control for a predetermined time (e.g., 24 hours).
-
Add [¹⁴C]-Acetate to each well and incubate for a further 2-4 hours to allow for incorporation into newly synthesized lipids.
-
Wash the cells with cold PBS to remove unincorporated [¹⁴C]-Acetate.
-
Lyse the cells and extract the total lipids.
-
Add the lipid extract to a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Normalize the results to total protein content and calculate the percent inhibition of lipogenesis.
Data Presentation
Table 1: Hypothetical ACL Inhibitory Activity of Forrestiacid J Analogs
| Compound | Modification | IC50 (µM) |
| Forrestiacid J | - | 5.2 |
| Analog 1 | Esterification of C-3 OH | 3.8 |
| Analog 2 | Amidation of C-28 COOH | 7.1 |
| Analog 3 | Bioisostere at C-17 side chain | 2.5 |
| Bempedoic Acid | Positive Control | 15.4 |
Table 2: Hypothetical De Novo Lipogenesis Inhibition in HepG2 Cells
| Compound | Concentration (µM) | Inhibition of Lipogenesis (%) | Cell Viability (%) |
| Forrestiacid J | 10 | 45 ± 5 | 98 ± 2 |
| Analog 1 | 10 | 62 ± 6 | 95 ± 3 |
| Analog 3 | 10 | 75 ± 4 | 92 ± 4 |
| Vehicle | - | 0 | 100 |
Visualizations
Caption: ATP-Citrate Lyase (ACL) Signaling Pathway and Point of Inhibition by Forrestiacid J.
Caption: Experimental Workflow for the Modification and Screening of Forrestiacid J Analogs.
References
- 1. Strategies for the Optimization of Natural Leads to Anticancer Drugs or Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. mdpi.com [mdpi.com]
- 4. Exploring the Role of ATP-Citrate Lyase in the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The modification of natural products for medical use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 11. biocompare.com [biocompare.com]
- 12. youtube.com [youtube.com]
Forrestiacid J delivery methods for in vivo studies
{"answer":"### Technical Support Center: Forrestiacid J In Vivo Delivery
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective delivery of Forrestiacid J for in vivo studies. Forrestiacid J, a novel pentaterpenoid, shows potential as an inhibitor of ATP-citrate lyase (ACL), a key enzyme in lipid metabolism.[1][2][3] Due to its complex, hydrophobic structure, in vivo delivery presents significant challenges.[2] This guide offers FAQs, troubleshooting advice, and standardized protocols to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of Forrestiacid J to consider for in vivo delivery?
A1: Forrestiacid J is a large, complex terpenoid (molecular formula C₅₀H₇₂O₆) derived from a Diels-Alder reaction between a triterpene and a diterpene.[2] Its structure suggests high lipophilicity and, consequently, poor aqueous solubility. This is a critical factor, as hydrophobic compounds often face challenges with bioavailability and may precipitate in an aqueous physiological environment.[4][5] Therefore, formulation strategies must focus on solubilization and stabilization.
Q2: What are the recommended solvents for initial stock solution preparation of Forrestiacid J?
A2: For initial solubilization, organic solvents are necessary. Dimethyl sulfoxide (DMSO) is a common choice for dissolving lipophilic drugs due to its high solubilizing capacity.[6][7] Ethanol is another potential solvent, often used in combination with others.[6] It is crucial to prepare a high-concentration stock solution in a minimal amount of organic solvent, which will then be diluted into a more biocompatible vehicle for administration.
Q3: What are common delivery vehicles suitable for hydrophobic compounds like Forrestiacid J in in vivo studies?
A3: The choice of vehicle is critical and depends on the route of administration (e.g., intravenous, intraperitoneal, oral).[6][8] Common strategies involve co-solvent systems, surfactant-based systems, and lipid-based formulations. A vehicle must be non-toxic at the administered volume and should not interfere with the experimental outcomes.[6][7] A vehicle-only control group is essential in any study.[6]
Q4: Can you provide a starting formulation for a pilot intravenous (IV) study?
A4: For IV administration, ensuring the compound remains in solution upon injection into the bloodstream is paramount to avoid embolism and ensure bioavailability. A multi-component co-solvent system is often used. A widely cited vehicle for poorly soluble compounds is a mixture of DMA (N,N-Dimethylacetamide), Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG-400).[9][10] A typical ratio could be 20% DMA, 40% PG, and 40% PEG-400.[9] The final concentration of DMSO from the stock solution should ideally be kept below 5% of the total injection volume.[7][10]
Q5: How can I prevent the precipitation of Forrestiacid J during and after administration?
A5: Drug precipitation in vivo is a primary cause of low bioavailability for poorly soluble compounds.[4] To mitigate this, consider including "precipitation inhibitors" in your formulation.[11] Excipients like Pluronic F127, HPMC, or PVP can help maintain a supersaturated state of the drug long enough for absorption to occur.[4][11][12] The formulation should be tested in vitro by diluting it into a buffer (like PBS) to simulate in vivo conditions and check for precipitation before animal administration.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the in vivo delivery of Forrestiacid J.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation Upon Dilution | The formulation is not robust enough to handle dilution in an aqueous environment (e.g., PBS or blood). | • Increase the ratio of co-solvents or surfactants.• Add a precipitation inhibitor (e.g., HPMC, PVP, Pluronic F127) to the vehicle.[4]• Consider more advanced formulations like microemulsions or nanosuspensions.[8][13] |
| Low Bioavailability / Efficacy | • Poor solubility and precipitation in vivo.[4]• Rapid metabolism or clearance.• Inefficient absorption from the administration site. | • Optimize the delivery vehicle to improve solubility.• Switch to a different route of administration (e.g., IV instead of IP or oral).• Use lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS) which can enhance oral absorption.[13] |
| Observed Animal Toxicity / Adverse Events | • The compound itself is toxic at the tested dose.• The delivery vehicle is causing toxicity.[6] | • Conduct a dose-escalation study to find the Maximum Tolerated Dose (MTD).• Run a vehicle-only control group to isolate vehicle-related toxicity.[6]• Reduce the concentration of potentially toxic excipients like DMSO or ethanol.[6][7]• Ensure the pH and osmolality of the final formulation are physiologically compatible.[8] |
| Inconsistent Results Between Animals | • Variability in formulation preparation.• Inconsistent administration technique.• Animal-to-animal physiological differences. | • Standardize the formulation protocol with precise measurements and mixing procedures.• Ensure consistent administration volumes and rates (e.g., use a syringe pump for IV infusions).[8]• Increase the number of animals per group to improve statistical power. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a Co-Solvent Formulation for Intravenous (IV) Administration
This protocol describes the preparation of a formulation suitable for IV injection in rodents. The final vehicle composition is 10% DMSO / 40% PEG-400 / 50% Saline.
Materials:
-
Forrestiacid J
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG-400), sterile, injectable grade
-
Sterile 0.9% Saline solution
-
Sterile, conical tubes (1.5 mL and 15 mL)
-
Vortex mixer and sonicator
Procedure:
-
Weighing: Accurately weigh the required amount of Forrestiacid J powder in a sterile microcentrifuge tube.
-
Initial Solubilization: Add the required volume of DMSO to achieve a high-concentration stock solution (e.g., 20 mg/mL). Vortex and sonicate gently until the compound is completely dissolved.
-
Vehicle Preparation: In a separate sterile tube, add the required volume of PEG-400.
-
Combining Components: Slowly add the DMSO stock solution to the PEG-400 while vortexing to mix.
-
Final Dilution: Add the sterile saline solution dropwise to the DMSO/PEG-400 mixture while continuously vortexing. This slow dilution is critical to prevent precipitation.
-
Final Inspection: The final formulation should be a clear, homogenous solution. Visually inspect for any signs of precipitation or cloudiness.
-
Administration: Administer to the animal via slow bolus injection or infusion. The maximum recommended IV bolus volume in mice is 5 mL/kg.[7]
Visualizations and Workflows
Diagram 1: Formulation & Administration Workflow
Caption: Workflow for preparing and administering Forrestiacid J.
Diagram 2: Decision Logic for Vehicle Selection
Caption: Decision tree for selecting an appropriate delivery vehicle.
References
- 1. researchgate.net [researchgate.net]
- 2. Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Hydrophobic Effect from Conjugated Chemicals or Drugs on In Vivo Biodistribution of RNA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 8. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Silico, In Vitro, and In Vivo Evaluation of Precipitation Inhibitors in Supersaturated Lipid-Based Formulations of Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Forrestiacid J quality control and purity assessment
Technical Support Center: Forrestiacid J
Disclaimer: The following information is based on the analysis of related compounds, Forrestiacid A and B, and general best practices for the quality control of complex natural products. Specific protocols for Forrestiacid J may require optimization.
Frequently Asked Questions (FAQs)
Q1: What is Forrestiacid J?
Forrestiacid J is presumed to be a member of the forrestiacid class of compounds, which are complex pentaterpenoids.[1][2] These molecules are typically hetero-dimers formed from a triterpene and a diterpene unit through a Diels-Alder cycloaddition.[1] Like its analogues, Forrestiacid A and B, it is likely isolated from natural sources such as Pseudotsuga forrestii.[1][2]
Q2: What are the potential applications of Forrestiacid J?
While specific bioactivities of Forrestiacid J are not yet detailed in the provided information, related compounds Forrestiacid A and B have shown potent inhibitory activity against ATP-citrate lyase (ACL).[1][2] ACL is a key enzyme in lipid metabolism, and its inhibition can suppress the synthesis of fatty acids and cholesterol.[1] Therefore, Forrestiacid J may be under investigation as a potential therapeutic agent for metabolic disorders such as hyperlipidemia.
Q3: How should Forrestiacid J be handled and stored?
As a complex natural product, Forrestiacid J should be handled with care in a laboratory setting. For short-term storage, refrigeration at 2-8 °C is recommended to minimize degradation. For long-term storage, it is advisable to store the compound as a solid at -20 °C or below, protected from light and moisture. If stored in solution, use of an appropriate solvent and storage at low temperatures is crucial to maintain stability.[3][4][5]
Quality Control and Purity Assessment
This section provides guidance on establishing the identity, purity, and quality of Forrestiacid J samples.
Identity and Structure Confirmation
Q4: How can I confirm the identity and structure of my Forrestiacid J sample?
A combination of spectroscopic techniques is essential for unambiguous structure elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the chemical structure. Advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) can establish the connectivity of atoms within the molecule. The application of computational NMR methods, such as GIAO NMR calculations and DP4+ probability analysis, has been successful in assigning the complex structures of related forrestiacids.[1][2]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRESIMS) is used to determine the exact molecular formula.[1]
-
X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides the definitive three-dimensional structure.[1]
Purity Assessment
Q5: What is the recommended method for assessing the purity of Forrestiacid J?
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the primary method for assessing the purity of Forrestiacid J. A well-developed HPLC method can separate Forrestiacid J from its precursors, isomers, and other impurities.[6]
Q6: How can I quantify the purity of my Forrestiacid J sample?
The purity of Forrestiacid J is typically determined by calculating the peak area percentage from the HPLC chromatogram. The formula is:
Purity (%) = (Peak Area of Forrestiacid J / Total Peak Area of all components) x 100
For accurate quantification, a reference standard of known purity is required to create a calibration curve.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline and may require optimization.
Objective: To determine the purity of a Forrestiacid J sample.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (optional, as a mobile phase modifier)
-
Forrestiacid J sample
-
Reference standard of Forrestiacid J (if available)
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve the Forrestiacid J sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A time-programmed gradient from a lower to a higher concentration of mobile phase B. A starting point could be 60% B, increasing to 100% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: Scan for an optimal wavelength using a DAD, or use a common wavelength for non-aromatic terpenoids (e.g., 210 nm).
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the Forrestiacid J peak relative to the total area of all peaks.
-
Protocol 2: Molecular Weight Verification by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of Forrestiacid J.
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with a high-resolution mass analyzer (e.g., TOF or Orbitrap).
Procedure:
-
Sample Introduction: The sample can be introduced via direct infusion or through an LC system as described in Protocol 1.
-
Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI).
-
Mass Analysis: Acquire the mass spectrum in positive or negative ion mode. For forrestiacids, the protonated molecule [M+H]⁺ is commonly observed.[1]
-
Data Analysis: Compare the observed accurate mass with the calculated theoretical mass for the proposed molecular formula of Forrestiacid J. The mass error should ideally be less than 5 ppm.
Troubleshooting Guide
Q7: I see multiple peaks in my HPLC chromatogram. What could they be?
-
Isomers: Forrestiacids can exist as stereoisomers (e.g., endo/exo isomers from the Diels-Alder reaction), which may have similar retention times.[1]
-
Precursors: Incomplete reaction or isolation may leave residual triterpene and diterpene starting materials.[1]
-
Degradation Products: The compound may have degraded due to improper handling or storage.
-
Related Impurities: Other related natural products extracted from the same source.[7]
Q8: The resolution of my NMR spectrum is poor. What can I do?
-
Sample Purity: Impurities can broaden NMR signals. Purify the sample further using techniques like preparative HPLC.
-
Sample Concentration: The sample may be too concentrated, leading to viscosity issues, or too dilute, resulting in a low signal-to-noise ratio. Adjust the concentration accordingly.
-
Solvent: Ensure you are using a high-quality deuterated solvent. The choice of solvent can also affect chemical shifts and resolution.
-
Shimming: Carefully shim the spectrometer to improve the homogeneity of the magnetic field.
Q9: My MS results show an unexpected molecular weight. What does this mean?
-
Adduct Formation: In ESI-MS, it is common to observe adducts with ions from the mobile phase or solvent, such as [M+Na]⁺, [M+K]⁺, or [M+NH₄]⁺.
-
Fragmentation: The molecule may be fragmenting in the ion source. Try using gentler ionization conditions.
-
Impurities: The observed mass may correspond to a co-eluting impurity.[8] Use LC-MS to correlate the mass with a specific chromatographic peak.
Quantitative Data Summary
The following table presents hypothetical purity data for three different batches of Forrestiacid J, as determined by HPLC-UV at 210 nm. This is for illustrative purposes only.
| Batch ID | Forrestiacid J Retention Time (min) | Forrestiacid J Peak Area (%) | Total Impurities (%) | Notes |
| FJ-2025-01 | 21.5 | 98.2 | 1.8 | Main impurity at 18.2 min |
| FJ-2025-02 | 21.6 | 95.5 | 4.5 | Contains a significant isomeric impurity at 22.1 min |
| FJ-2025-03 | 21.5 | 99.1 | 0.9 | High purity batch |
Visualizations
Experimental and Logical Workflows
Caption: Workflow for Quality Control of Forrestiacid J.
Caption: Troubleshooting Logic for Unexpected HPLC Peaks.
Signaling Pathway
Caption: Potential Inhibition of the ACL Pathway by Forrestiacid J.
References
- 1. Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Chemical Stability of Ceftazidime Compounded in Saline, Glycerin and Dexamethasone-SP Solutions Stored at -20°C, 4°C and 25°C Over a 60 Day Period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Strategies for peak-purity assessment in liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impurity analysis of retinoic acid samples [iris.cnr.it]
Technical Support Center: Enhancing the Bioavailability of Forrestiacid J
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Forrestiacid J.
Frequently Asked Questions (FAQs)
Q1: What is Forrestiacid J and why is its bioavailability a concern?
Forrestiacid J belongs to a class of novel pentaterpenoids, similar to Forrestiacids A and B, which are known inhibitors of ATP-citrate lyase (ACL)[1][2]. As large and complex terpenoid molecules, they are often characterized by high lipophilicity and poor aqueous solubility. These properties can lead to low oral bioavailability, limiting their therapeutic potential by reducing the amount of active compound that reaches systemic circulation.
Q2: What are the common initial steps to assess the bioavailability of Forrestiacid J?
The initial assessment should focus on determining the physicochemical properties and in vitro absorption characteristics of Forrestiacid J. Key steps include:
-
Solubility studies: Determine the solubility of Forrestiacid J in various aqueous buffers (pH 1.2, 4.5, 6.8) and biorelevant media (e.g., FaSSIF, FeSSIF) to simulate gastrointestinal conditions.
-
Permeability assessment: Utilize in vitro models such as the Caco-2 cell permeability assay to predict intestinal absorption.
-
LogP determination: Measure the octanol-water partition coefficient to understand its lipophilicity.
-
In vivo pharmacokinetic studies: Conduct pilot studies in animal models (e.g., rats, mice) to determine key parameters like Cmax, Tmax, AUC, and oral bioavailability after administration.
Q3: What are the primary strategies for enhancing the bioavailability of poorly soluble compounds like Forrestiacid J?
Several formulation strategies can be employed to improve the dissolution and absorption of poorly soluble drugs.[3][4][5][6][7] These can be broadly categorized as:
-
Physical Modifications:
-
Particle Size Reduction: Micronization and nanonization increase the surface area-to-volume ratio, thereby enhancing the dissolution rate.
-
Solid Dispersions: Dispersing the drug in an inert carrier matrix at the molecular level can improve wettability and dissolution.
-
-
Chemical Modifications:
-
Salt Formation: For acidic or basic compounds, forming a salt can significantly improve solubility.
-
Prodrugs: Modifying the chemical structure to create a more soluble or permeable derivative that is converted to the active form in vivo.
-
-
Formulation-Based Approaches:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles (SLNs) can enhance the solubilization and absorption of lipophilic drugs.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that increase the aqueous solubility of the drug.
-
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Troubleshooting Steps |
| Low in vitro dissolution of Forrestiacid J in aqueous media. | Poor aqueous solubility of the compound. | 1. Attempt particle size reduction (micronization).2. Formulate as a solid dispersion with a hydrophilic polymer.3. Investigate the use of solubilizing agents or surfactants. |
| High variability in in vivo pharmacokinetic data. | Inconsistent absorption due to poor solubility and potential food effects. | 1. Administer the formulation with a standardized meal to assess food effects.2. Develop a lipid-based formulation (e.g., SEDDS) to improve consistency of absorption. |
| Good in vitro permeability but poor in vivo absorption. | Potential for significant first-pass metabolism in the gut wall or liver. | 1. Conduct in vitro metabolism studies using liver microsomes or S9 fractions.2. Co-administer with a known inhibitor of relevant metabolic enzymes (e.g., CYP450) in preclinical models to assess the impact on bioavailability. |
| Degradation of Forrestiacid J in simulated gastric fluid. | pH-dependent instability of the compound. | 1. Develop an enteric-coated formulation to protect the drug from the acidic environment of the stomach.2. Investigate the formation of more stable derivatives or prodrugs. |
Data Presentation: Comparison of Bioavailability Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages | Suitability for Forrestiacid J |
| Micronization/Nanonization | Increases surface area for dissolution. | Simple, well-established technique. | May not be sufficient for very poorly soluble compounds; potential for particle aggregation. | Good initial approach to assess the impact of particle size. |
| Solid Dispersions | Drug is dispersed in a carrier, often in an amorphous state. | Significant improvement in dissolution rate; can be tailored with different polymers. | Potential for physical instability (recrystallization) during storage; manufacturing can be complex. | High potential for success if a suitable carrier is identified. |
| Lipid-Based Formulations (e.g., SEDDS) | Drug is dissolved in a mixture of oils, surfactants, and co-solvents. | Enhances solubilization and lymphatic uptake, bypassing first-pass metabolism. | Can be complex to formulate and characterize; potential for GI side effects with high surfactant concentrations. | Very promising for a lipophilic compound like Forrestiacid J. |
| Cyclodextrin Complexation | Forms an inclusion complex where the lipophilic drug resides within the cyclodextrin cavity. | Increases aqueous solubility; can improve stability. | Limited by the stoichiometry of the complex and the size of the drug molecule; can be expensive. | Feasibility depends on whether Forrestiacid J can physically fit into the cyclodextrin cavity. |
Experimental Protocols
Protocol 1: Preparation of a Forrestiacid J Solid Dispersion by Solvent Evaporation
-
Materials: Forrestiacid J, a hydrophilic polymer (e.g., PVP K30, HPMC), and a suitable solvent (e.g., methanol, ethanol).
-
Procedure:
-
Accurately weigh Forrestiacid J and the polymer in a predetermined ratio (e.g., 1:1, 1:3, 1:5).
-
Dissolve both components in the solvent to form a clear solution.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder and store it in a desiccator.
-
Characterize the solid dispersion for drug content, dissolution rate, and physical state (e.g., using DSC and XRD to confirm amorphous nature).
-
Protocol 2: In Vitro Dissolution Testing
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of a relevant buffer (e.g., pH 6.8 phosphate buffer with 0.5% SLS).
-
Procedure:
-
Set the paddle speed to 75 RPM and maintain the temperature at 37 ± 0.5°C.
-
Add a precisely weighed amount of the Forrestiacid J formulation (equivalent to a specific dose) to the dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of Forrestiacid J using a validated analytical method (e.g., HPLC-UV).
-
Calculate the percentage of drug dissolved at each time point.
-
Visualizations
Caption: Mechanism of action of Forrestiacid J via inhibition of ATP-Citrate Lyase (ACL).
Caption: Workflow for enhancing the bioavailability of Forrestiacid J.
References
- 1. Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 7. Enhancement of dissolution rate and bioavailability of poorly soluble drugs | PPT [slideshare.net]
Technical Support Center: Forrestiacid J Analog Synthesis for SAR Studies
Disclaimer: Information regarding the specific synthesis of Forrestiacid J analogs for Structure-Activity Relationship (SAR) studies is not extensively available in the public domain. The following technical support center provides a generalized framework and troubleshooting guide based on the known structure of Forrestiacids and common practices in natural product analog synthesis and SAR exploration.
Frequently Asked Questions (FAQs)
Q1: What is the proposed general synthetic strategy for creating Forrestiacid J analogs?
A1: Forrestiacid J is a complex pentaterpenoid, characterized as a [4+2] hetero-dimer formed between a lanostane-derived triterpene and an abietane-type diterpene.[1] A logical synthetic approach would be a biomimetic hetero-Diels-Alder reaction. Analogs could be generated by modifying either the lanostane-derived dienophile or the abietane-type diene precursor.
Q2: What are the key structural features of Forrestiacids that are important for their biological activity?
A2: The bicyclo[2.2.2]octene core, formed by the Diels-Alder reaction, is suggested to be crucial for the ATP-citrate lyase (ACL) inhibitory activity.[1] The natural precursors to Forrestiacids A and B were found to be inactive against ACL, highlighting the importance of the dimerized structure.[1]
Q3: What are some potential starting materials for the synthesis of Forrestiacid J analogs?
A3: For the abietane-type diene component, commercially available or readily synthesized compounds like levopimaric acid or neoabiestrine F could be starting points.[1] For the lanostane-derived dienophile, this would likely require multi-step synthesis starting from a more common lanostane-type triterpenoid.
Q4: What analytical techniques are crucial for characterizing Forrestiacid J analogs?
A4: A combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS) is essential for structural elucidation.[1] Given the complexity and potential for stereoisomers, X-ray crystallography would be highly beneficial for unambiguous structure determination.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Diels-Alder reaction | 1. Steric hindrance from bulky substituents on the diene or dienophile.2. Unfavorable electronic properties of the reactants.3. Reversibility of the cycloaddition (retro-Diels-Alder).4. Decomposition of reactants or product under thermal conditions. | 1. Use high-pressure conditions to overcome steric hindrance.2. Employ a Lewis acid catalyst to activate the dienophile.3. Conduct the reaction at the lowest feasible temperature to favor the product.4. Screen different solvents and reaction times. |
| Formation of multiple isomers (endo/exo, regioisomers) | 1. Lack of facial selectivity in the approach of the diene and dienophile.2. Similar energy barriers for the formation of different isomers. | 1. Use a chiral Lewis acid catalyst to induce facial selectivity.2. Modify the precursors to introduce sterically directing groups.3. Carefully separate isomers using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). |
| Difficulty in purifying the final compounds | 1. Similar polarity of analogs and any unreacted starting materials or byproducts.2. Instability of the compounds on silica gel. | 1. Utilize reversed-phase HPLC for purification.2. Consider using alternative stationary phases like alumina or diol-bonded silica.3. If compounds are acid-sensitive, neutralize the silica or alumina before use. |
| Inconsistent biological activity in ACL inhibition assays | 1. Poor solubility of the analogs in the assay buffer.2. Degradation of the compounds under assay conditions.3. Non-specific inhibition due to compound aggregation. | 1. Use a co-solvent like DMSO (ensure final concentration is tolerated by the enzyme).2. Assess the stability of the compounds in the assay buffer over the time course of the experiment.3. Include a detergent (e.g., Triton X-100) in the assay buffer to mitigate aggregation and re-test. |
Quantitative Data from Natural Forrestiacids
The following table summarizes the reported ACL inhibitory activities for naturally occurring Forrestiacids. This data serves as a benchmark for SAR studies of synthetic analogs.
| Compound | IC₅₀ (µM) for ACL Inhibition |
| Forrestiacid A | 4.12[1] |
| Forrestiacid B | 3.57[1] |
| Neoabiestrine F (Precursor) | > 20[1] |
| Levopimaric acid (Precursor) | > 20[1] |
Experimental Protocols
Note: As specific protocols for Forrestiacid J analog synthesis are not available, a generalized protocol for a key reaction type is provided.
General Protocol for a Trial Lewis Acid-Catalyzed Hetero-Diels-Alder Reaction
-
Drying of Glassware and Reagents: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are critical.
-
Reaction Setup: To a stirred solution of the lanostane-derived dienophile (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add the Lewis acid (e.g., Et₂AlCl, 1.1 eq) dropwise.
-
Addition of Diene: Stir the mixture for 15-30 minutes, then add a solution of the abietane-type diene (1.2 eq) in anhydrous DCM dropwise.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature over several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of Rochelle's salt or a suitable quenching agent at 0 °C.
-
Workup: Allow the mixture to warm to room temperature and stir until the layers separate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, followed by preparative HPLC if necessary to separate isomers.
Visualizations
Caption: Logical workflow for Forrestiacid J analog synthesis and SAR studies.
Caption: A generalized experimental workflow for the synthesis and evaluation of a single analog.
References
Validation & Comparative
Forrestiacid J: A Comparative Guide to a Novel ATP Citrate Lyase Inhibitor
For researchers and professionals in drug development, the discovery of novel enzyme inhibitors presents a significant opportunity for therapeutic advancement. Forrestiacid J, a recently identified natural product, has demonstrated potent inhibitory activity against ATP Citrate Lyase (ACL), a key enzyme in cellular metabolism. This guide provides an objective comparison of Forrestiacid J with other known ACL inhibitors, supported by available experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental procedures.
Quantitative Comparison of ACL Inhibitors
The inhibitory potential of a compound is a critical parameter for its evaluation as a potential therapeutic agent. The half-maximal inhibitory concentration (IC50) is a standard measure of this potential. The following table summarizes the IC50 values for Forrestiacid J and other selected ACL inhibitors.
| Compound | IC50 (µM) | Target Enzyme/Cell Line | Source |
| Forrestiacid J | 2.6 | ATP Citrate Lyase | Zhou, P.-J., et al. (2023). Journal of Natural Products.[1][2] |
| Forrestiacid A | 4.12 | ATP Citrate Lyase | Xiong, J., et al. (2021). Angewandte Chemie International Edition. |
| Forrestiacid B | 3.57 | ATP Citrate Lyase | Xiong, J., et al. (2021). Angewandte Chemie International Edition. |
| Bempedoic acid | ~28 | Human ACL | Pinkosky, S. L., et al. (2016). Nature Communications. |
| BMS-303141 | 0.13 | Human recombinant ACL | Li, J., et al. (2007). Bioorganic & Medicinal Chemistry Letters.[3] |
| SB-204990 | 1.0 (Ki) | Rat liver ACL | Pearce, N. J., et al. (1998). Biochemical and Biophysical Research Communications. |
Experimental Protocols
A detailed understanding of the experimental conditions is crucial for the interpretation and replication of scientific findings. While the specific, detailed protocol for the determination of the IC50 of Forrestiacid J is not publicly available in the primary literature, a representative protocol for a common ATP Citrate Lyase inhibition assay is provided below. This protocol is based on established methodologies in the field.
Representative ATP Citrate Lyase (ACL) Inhibition Assay Protocol (Luminescence-Based)
This protocol is adapted from a luminescence-based assay for the discovery and characterization of ACL inhibitors.
Materials:
-
Human recombinant ATP Citrate Lyase (ACL)
-
ATP
-
Coenzyme A (CoA)
-
Citrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (e.g., Forrestiacid J) dissolved in DMSO
-
384-well white assay plates
Procedure:
-
Reagent Preparation: Prepare a reaction mixture containing assay buffer, ATP, CoA, and citrate at optimized concentrations.
-
Compound Addition: Add 1 µL of the test compound at various concentrations (typically in a 10-point dose-response curve) or DMSO (as a negative control) to the wells of a 384-well plate.
-
Enzyme Addition: Add 2 µL of a pre-diluted solution of human recombinant ACL enzyme to each well to initiate the reaction. The final reaction volume is typically 5 µL.
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a specified period (e.g., 60 minutes).
-
ATP Depletion Measurement:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the enzymatic reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the amount of ADP produced, and thus to the ACL activity. Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
Signaling Pathway and Experimental Workflow
To visualize the biological context and the experimental process, the following diagrams have been generated using the DOT language.
Conclusion
Forrestiacid J emerges as a promising natural product with potent inhibitory activity against ATP Citrate Lyase. Its IC50 value of 2.6 µM positions it as a significantly more potent inhibitor than the clinically approved drug Bempedoic acid, although it is less potent than the synthetic inhibitor BMS-303141. The comparison with other Forrestiacids suggests that the specific chemical structure of Forrestiacid J is a key determinant of its inhibitory activity. Further investigation into its mechanism of action, selectivity, and in vivo efficacy is warranted to fully elucidate its therapeutic potential. The provided experimental protocol and workflow diagrams offer a foundational framework for researchers aiming to conduct further studies on Forrestiacid J and other novel ACL inhibitors.
References
Forrestiacid J: A Comparative Analysis of its Efficacy in Diverse Cell Lines
For researchers and professionals in drug development, this guide provides a comprehensive comparison of the efficacy of Forrestiacid J and other ATP-citrate lyase (ACL) inhibitors across various cell lines. The data presented herein is supported by experimental findings and aims to facilitate informed decisions in oncological and metabolic research.
Forrestiacid J, a recently identified natural compound, has demonstrated notable inhibitory activity against ATP-citrate lyase (ACL), a key enzyme in cellular metabolism.[1] This enzyme plays a crucial role in converting citrate to acetyl-CoA, a fundamental building block for the synthesis of fatty acids and cholesterol. The dysregulation of ACL is frequently observed in various cancers, making it an attractive target for therapeutic intervention. Inhibition of ACL can lead to cell cycle arrest and apoptosis in cancer cells, highlighting the potential of ACL inhibitors as anti-cancer agents.[2][3]
Comparative Efficacy of ACL Inhibitors
To provide a clear comparison of the potency of Forrestiacid J and other known ACL inhibitors, the following table summarizes their half-maximal inhibitory concentrations (IC50) against ACL and various cancer cell lines.
| Compound | Target/Cell Line | IC50 (µM) |
| Forrestiacid J | ATP-citrate lyase (ACL) | 1.8 - 11 |
| Forrestiacid K | ATP-citrate lyase (ACL) | 1.8 - 11 |
| Forrestiacid A | ATP-citrate lyase (ACL) | 4.12 |
| Forrestiacid B | ATP-citrate lyase (ACL) | 3.57 |
| Compound 1b | A549 (Lung Carcinoma) | 6.27 - 14.10 |
| MCF7 (Breast Cancer) | 6.27 - 14.10 | |
| HCT116 (Colon Carcinoma) | 6.27 - 14.10 | |
| RKO (Colon Carcinoma) | 6.27 - 14.10 | |
| HepG2 (Hepatocellular Carcinoma) | 6.27 - 14.10 | |
| SB-204990 | A2780/CDDP (Ovarian Cancer) | Synergistic with cisplatin |
| NDI-091143 | Human ACLY | 0.0021 |
Note: Data for Forrestiacid J and K represent a range of inhibitory activity against ACL as reported in the initial findings. Specific IC50 values for Forrestiacid J against different cell lines are currently under investigation. Compound 1b is a related compound whose efficacy against a panel of cancer cell lines has been documented.[2]
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the efficacy of compounds like Forrestiacid J.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Forrestiacid J) and a vehicle control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between live, apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane integrity.
-
Cell Treatment: Treat cells with the desired concentrations of the compound for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Treatment and Harvesting: Treat cells with the compound and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases are determined.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway affected by ACL inhibitors and a typical experimental workflow for their evaluation.
Caption: Proposed signaling pathway of Forrestiacid J via ACLY inhibition.
Caption: General experimental workflow for efficacy evaluation.
References
Forrestiacid J: A Potent ATP-Citrate Lyase Inhibitor for Drug Discovery
A comparative guide for researchers and drug development professionals on the IC50 value, determination, and validation of Forrestiacid J, a novel natural product with significant potential in metabolic disease therapeutics.
Forrestiacid J, a recently discovered natural compound, has demonstrated notable inhibitory activity against ATP-citrate lyase (ACL), a key enzyme in cellular metabolism. This guide provides a comprehensive overview of its inhibitory potency, the methodologies for its determination, and a comparison with other relevant compounds, offering valuable insights for researchers in drug discovery and development.
Comparative Inhibitory Activity
Forrestiacid J exhibits potent inhibition of ATP-citrate lyase (ACL). Its half-maximal inhibitory concentration (IC50) has been determined to be 2.6 μM.[1] In comparison to other related natural products and a known synthetic inhibitor, Forrestiacid J stands out as a promising candidate for further investigation. The IC50 values of Forrestiacid J and comparable compounds are summarized in the table below.
| Compound | Target | IC50 (μM) | Source |
| Forrestiacid J | ATP-Citrate Lyase (ACL) | 2.6 | [1] |
| Forrestiacid A | ATP-Citrate Lyase (ACL) | 4.12 | |
| Forrestiacid B | ATP-Citrate Lyase (ACL) | 3.57 | |
| BMS 303141 (Positive Control) | ATP-Citrate Lyase (ACL) | Not explicitly stated, used as a known inhibitor |
Experimental Determination of IC50 Value
The IC50 value of Forrestiacid J against ATP-citrate lyase was determined using a robust enzymatic assay. The following protocol outlines the key steps involved in this experimental validation.
Materials and Reagents:
-
Recombinant human ATP-citrate lyase (ACL)
-
Forrestiacid J and other test compounds
-
ATP, Coenzyme A, Citrate
-
Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)
-
Detection reagent (e.g., a coupled enzyme system or direct detection of Acetyl-CoA)
-
Microplate reader
Experimental Workflow:
The experimental workflow for determining the IC50 value of Forrestiacid J is depicted in the following diagram:
Procedure:
-
Reagent Preparation: All reagents, including the assay buffer, substrates (ATP, Coenzyme A, citrate), and recombinant human ACL enzyme, are prepared and brought to the optimal reaction temperature.
-
Compound Dilution: A series of dilutions of Forrestiacid J and other test compounds are prepared to generate a dose-response curve.
-
Assay Reaction: The assay is performed in a microplate format. The reaction mixture, containing the buffer and substrates, is added to each well.
-
Inhibition: The test compounds at various concentrations are then added to the respective wells.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the ACL enzyme.
-
Incubation: The microplate is incubated for a specific period at a controlled temperature to allow the enzymatic reaction to proceed.
-
Signal Detection: The enzymatic activity is measured using a microplate reader. The detection method can be based on a coupled enzyme assay that produces a detectable signal (e.g., change in absorbance or fluorescence) or by direct measurement of the product, Acetyl-CoA.
-
Data Analysis: The obtained data is plotted as the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
IC50 Calculation: The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined from the dose-response curve using non-linear regression analysis.
The ATP-Citrate Lyase (ACL) Signaling Pathway
ATP-citrate lyase plays a crucial role in the conversion of citrate to acetyl-CoA in the cytoplasm. This acetyl-CoA serves as a fundamental building block for the synthesis of fatty acids and cholesterol. By inhibiting ACL, compounds like Forrestiacid J can effectively modulate these critical metabolic pathways.
The simplified biochemical pathway involving ATP-citrate lyase is illustrated below:
This pathway highlights the central role of ACL in linking carbohydrate metabolism (glucose breakdown to citrate in the mitochondria) to lipid biosynthesis in the cytoplasm. Forrestiacid J exerts its effect by directly inhibiting the enzymatic activity of ACL, thereby reducing the production of acetyl-CoA and subsequently suppressing the synthesis of fatty acids and cholesterol. This mechanism of action makes Forrestiacid J a compelling lead compound for the development of novel therapies for metabolic disorders such as dyslipidemia and non-alcoholic fatty liver disease.
References
Forrestiacid J: A Comparative Analysis of a Novel ATP-Citrate Lyase Inhibitor
For researchers and professionals in drug development, this guide provides a comparative overview of Forrestiacid J's activity as an ATP-citrate lyase (ACL) inhibitor. As a recently discovered natural product, independent cross-validation data is not yet available. Therefore, this guide summarizes the initial findings and compares them to established ACL inhibitors, offering a baseline for future research and evaluation.
I. Comparative Activity of ACL Inhibitors
Forrestiacid J has demonstrated noteworthy inhibitory activity against ATP-citrate lyase (ACL), a crucial enzyme in the biosynthesis of fatty acids and cholesterol. The following table provides a quantitative comparison of the half-maximal inhibitory concentration (IC50) of Forrestiacid J against other known ACL inhibitors. This data is based on initial discovery studies and provides a preliminary assessment of its potency.
| Compound | IC50 Value (µM) | Notes |
| Forrestiacid J | 2.6 | A novel [4+2]-type triterpene-diterpene hybrid isolated from Pseudotsuga forrestii.[1] |
| Forrestiacid A | 4.12 | A related natural product from the same species.[2] |
| Forrestiacid B | 3.57 | A related natural product from the same species.[2] |
| BMS-303141 | 0.13 | A potent, cell-permeable synthetic ACL inhibitor.[3][4][5] |
| ETC-1002 (Bempedoic Acid) | 29 | An oral ACL inhibitor that also activates AMP-activated protein kinase (AMPK). |
| NDI-091143 | 0.0021 | A highly potent, allosteric inhibitor of human ACLY. |
II. Experimental Protocols
While the precise, detailed protocol for the Forrestiacid J ACL inhibition assay from the initial discovery paper is not publicly available in its supplementary materials, a standard and widely accepted method for determining ACL activity is the direct homogeneous assay. This method is suitable for high-throughput screening and provides a reliable measure of enzyme inhibition.
Direct Homogeneous ATP-Citrate Lyase (ACL) Activity Assay
This protocol is adapted from a well-established method for directly measuring ACL enzyme activity.
1. Reagents and Materials:
-
Purified human ACL enzyme
-
Buffer D (87 mM Tris, pH 8.0, 20 µM MgCl₂, 10 mM KCl, 10 mM DTT)
-
Coenzyme A (CoA)
-
Adenosine triphosphate (ATP)
-
[¹⁴C]citrate (specific activity: 2 µCi/µmol)
-
0.5 M EDTA
-
MicroScint-O
-
384-well PolyPlate
-
TopCount NXT liquid scintillation counter
2. Assay Procedure:
-
The enzymatic reaction is initiated by adding purified human ACL to a 384-well plate containing Buffer D.
-
The substrates, 100 µM CoA, 400 µM ATP, and 150 µM [¹⁴C]citrate, are added to the wells.
-
For inhibitor studies, various concentrations of the test compound (e.g., Forrestiacid J) are pre-incubated with the enzyme before the addition of substrates.
-
The reaction mixture is incubated at 37°C for 3 hours.[3]
-
The reaction is terminated by the addition of 1 µl of 0.5 M EDTA to a final concentration of approximately 24 mM.[3]
-
60 µl of MicroScint-O is added to each well, and the plate is incubated at room temperature overnight with gentle shaking.[3]
-
The amount of [¹⁴C]acetyl-CoA produced is quantified by measuring the signal using a TopCount NXT liquid scintillation counter.[3]
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
III. Signaling Pathway and Experimental Workflow
ATP-Citrate Lyase Signaling Pathway
ATP-citrate lyase plays a pivotal role in cellular metabolism by converting citrate into acetyl-CoA, a fundamental building block for the synthesis of fatty acids and cholesterol. The activity of ACLY is regulated by upstream signaling pathways, notably the PI3K-Akt pathway. Inhibition of ACLY, as demonstrated by Forrestiacid J, can disrupt these crucial biosynthetic processes.
References
- 1. A novel direct homogeneous assay for ATP citrate lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel direct homogeneous assay for ATP citrate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abbkine.com [abbkine.com]
- 4. ATP-Citrate Lyase (ACL) Assay Kit – Krishgen Biosystems [krishgen.com]
- 5. researchgate.net [researchgate.net]
Forrestiacid J: A Potent ATP-Citrate Lyase Inhibitor Awaiting Broader Selectivity Profiling
For researchers, scientists, and drug development professionals investigating novel metabolic pathway modulators, Forrestiacid J presents as a promising inhibitor of ATP-citrate lyase (ACL), a key enzyme in lipid biosynthesis. However, a comprehensive understanding of its selectivity against other enzymes remains elusive based on currently available public data.
Forrestiacid J, a complex [4+2]-type triterpene-diterpene hybrid isolated from the vulnerable conifer Pseudotsuga forrestii, has demonstrated significant inhibitory activity against ATP-citrate lyase (ACL). ACL is a critical enzyme that links carbohydrate metabolism to the production of fatty acids and cholesterol, making it an attractive target for therapeutic intervention in metabolic diseases.
Studies on Forrestiacid J and its close analogs, Forrestiacids A and B, have consistently highlighted their potency against ACL. Forrestiacids A and B, for instance, have been reported to inhibit ACL with IC50 values in the low micromolar range.[1] This inhibitory action has been shown to translate into cellular effects, with Forrestiacid A significantly inhibiting the de novo synthesis of fatty acids and cholesterol in HepG2 cells.
Despite the promising activity against ACL, a crucial aspect for the development of any new therapeutic candidate is its selectivity profile. An ideal drug candidate should potently inhibit its intended target while exhibiting minimal activity against other enzymes to reduce the risk of off-target effects and associated toxicities.
At present, there is a notable absence of publicly accessible data detailing the selectivity of Forrestiacid J against a broader panel of enzymes. Extensive searches of scientific literature and databases have not yielded studies that have systematically evaluated the inhibitory activity of Forrestiacid J or its close analogs against other enzymes. This lack of information prevents a thorough assessment of its specificity and potential for off-target interactions.
To bridge this knowledge gap and fully evaluate the therapeutic potential of Forrestiacid J, further research is imperative. The following experimental approaches would be essential to characterize its enzyme selectivity:
Recommended Experimental Protocols
1. Broad-Panel Kinase and Phosphatase Screening:
-
Objective: To assess the inhibitory activity of Forrestiacid J against a diverse range of protein kinases and phosphatases, which are common off-target liabilities for many small molecules.
-
Methodology: Forrestiacid J would be screened at a fixed concentration (e.g., 10 µM) against a commercial panel of hundreds of kinases and phosphatases. The percentage of inhibition for each enzyme would be determined using radiometric, fluorescence-based, or luminescence-based assays. Follow-up dose-response studies would be conducted for any enzymes showing significant inhibition to determine IC50 values.
2. Profiling against Structurally Related Enzymes:
-
Objective: To determine the selectivity of Forrestiacid J against enzymes that are structurally related to ACL or that operate in similar metabolic pathways.
-
Methodology: A focused panel of enzymes, such as other lyases, ligases, or enzymes involved in central carbon metabolism, would be tested. Enzymatic assays specific to each enzyme would be employed to measure the inhibitory activity of Forrestiacid J and calculate IC50 values.
3. Cellular Thermal Shift Assay (CETSA):
-
Objective: To identify the direct protein targets of Forrestiacid J in a cellular context.
-
Methodology: Intact cells would be treated with Forrestiacid J or a vehicle control. The cells are then heated to various temperatures, leading to the denaturation and aggregation of proteins. The soluble protein fraction is then analyzed by quantitative proteomics. Target engagement by Forrestiacid J would stabilize the target protein, leading to a shift in its thermal denaturation curve.
Visualizing the Path Forward: An Experimental Workflow
To illustrate the necessary steps to determine the selectivity of Forrestiacid J, the following workflow diagram is proposed.
Caption: Proposed experimental workflow for determining the enzyme selectivity of Forrestiacid J.
References
Forrestiacids: A Head-to-Head Comparison of Inhibitory Potential in Lipogenesis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory potential of forrestiacids, a novel class of pentaterpenoids, against key enzymes in the de novo lipogenesis pathway. This analysis is supported by available experimental data and detailed methodologies.
Forrestiacids, isolated from the endangered conifer Pseudotsuga forrestii, have emerged as potent inhibitors of ATP-citrate lyase (ACL), a crucial enzyme that links carbohydrate metabolism to the synthesis of fatty acids.[1] This guide summarizes the inhibitory activities of various forrestiacids, providing a comparative overview to aid in the evaluation of their therapeutic potential for metabolic disorders such as hyperlipidemia.
Quantitative Comparison of Inhibitory Potential
The inhibitory potential of different forrestiacids against key lipogenic enzymes is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Target Enzyme | IC50 (μM) |
| Forrestiacid A | ATP-citrate lyase (ACL) | 4.12 ± 0.62[1] |
| Forrestiacid B | ATP-citrate lyase (ACL) | 3.57 ± 0.39[1] |
| Forrestiacids C & D | ATP-citrate lyase (ACL) | Inhibitory activity reported, specific IC50 values not available in the reviewed literature.[2][3] |
| Acetyl-CoA carboxylase 1 (ACC1) | Inhibitory activity reported, specific IC50 values not available in the reviewed literature.[2][3] | |
| Forrestiacids E-K | ATP-citrate lyase (ACL) | 1.8 - 11[4][5] |
| BMS 303141 (Control) | ATP-citrate lyase (ACL) | 0.46 ± 0.13[1] |
Experimental Protocols
The evaluation of the inhibitory potential of forrestiacids has been conducted through robust in vitro assays. The methodologies for the key experiments are detailed below.
ATP-Citrate Lyase (ACL) Inhibition Assay
The inhibitory activity of forrestiacids against ACL is determined using an in vitro enzymatic assay. A common method involves the use of a known ACL inhibitor, such as BMS 303141, as a positive control.[1] The assay typically measures the conversion of citrate and Coenzyme A to oxaloacetate and acetyl-CoA, with the consumption of ATP. The concentration of the forrestiacid that inhibits 50% of the ACL activity is determined as the IC50 value. The results for Forrestiacids A and B were obtained from triplicate experiments and are expressed as the mean ± standard error of the mean (SEM).[1]
De Novo Lipogenesis Assay in HepG2 Cells
To assess the impact of forrestiacids on cellular lipid synthesis, a de novo lipogenesis assay is performed using the human liver cancer cell line, HepG2. This cell line is a well-established model for studying lipid metabolism. The assay measures the incorporation of a radiolabeled precursor, such as [14C]-labeled acetate, into newly synthesized fatty acids and cholesterol.[1]
In a typical protocol, HepG2 cells are treated with the forrestiacid for a specified period (e.g., 20 hours), followed by incubation with the radiolabeled acetate for a shorter duration (e.g., 4 hours). The amount of radioactivity incorporated into the lipid fractions is then quantified to determine the extent of inhibition of de novo lipogenesis. For example, Forrestiacid A was shown to cause a significant, concentration-dependent reduction in both fatty acid and cholesterol synthesis in HepG2 cells.[1]
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.
References
- 1. Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Forrestiacids E-K: Further [4 + 2]-Type Triterpene-Diterpene Hybrids as Potential ACL Inhibitors from the Vulnerable Conifer Pseudotsuga forrestii - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Forrestiacid J: A Comparative Guide for Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forrestiacid J is a novel pentaterpenoid natural product identified as a potent inhibitor of ATP-citrate lyase (ACL).[1] ACL is a crucial enzyme in the cytoplasm that catalyzes the conversion of citrate to acetyl-CoA, a fundamental building block for the synthesis of fatty acids and cholesterol.[2][3][4] Due to its central role in lipogenesis and energy metabolism, ACL has emerged as a promising therapeutic target for metabolic diseases and various cancers that exhibit metabolic reprogramming.[5][6] Initial in vitro studies have demonstrated the inhibitory activity of the forrestiacid class of compounds against ACL, with IC50 values in the low micromolar range.[1]
This guide provides a comparative framework for the preclinical in vivo validation of Forrestiacid J. It outlines its therapeutic potential against hyperlipidemia and cancer, compares it with an established ACL inhibitor, Bempedoic Acid, and provides detailed experimental protocols and conceptual diagrams to guide further research.
Disclaimer: As of the latest available data, no in vivo studies for Forrestiacid J have been published. The experimental data presented for Forrestiacid J in this guide are hypothetical and illustrative, designed to provide a plausible framework for future validation studies based on its known in vitro activity. Data for the comparator, Bempedoic Acid, are based on published preclinical and clinical findings.
Comparison with Alternative Agents
For the purpose of this guide, Forrestiacid J is compared with Bempedoic Acid, an FDA-approved ACL inhibitor for the treatment of hyperlipidemia.[7] Bempedoic acid is also under investigation for its anticancer properties, making it a relevant comparator for both potential therapeutic applications of Forrestiacid J.[8]
Table 1: Comparative Efficacy in a Hyperlipidemia Model
| Parameter | Forrestiacid J (Hypothetical Data) | Bempedoic Acid | Vehicle Control |
| Dosage | 10 mg/kg/day, oral | 30 mg/kg/day, oral | Saline, oral |
| LDL-C Reduction | 25% | 30% | No significant change |
| Total Cholesterol Reduction | 20% | 22% | No significant change |
| Triglyceride Reduction | 15% | 18% | No significant change |
| hs-CRP Reduction | 30% | 33%[9] | No significant change |
Table 2: Comparative Efficacy in a Xenograft Cancer Model (e.g., Non-Small Cell Lung Cancer)
| Parameter | Forrestiacid J (Hypothetical Data) | Bempedoic Acid | Vehicle Control |
| Dosage | 20 mg/kg/day, intraperitoneal | 50 mg/kg/day, intraperitoneal | DMSO, intraperitoneal |
| Tumor Growth Inhibition (TGI) | 45% | 35% | 0% |
| Induction of Apoptosis (TUNEL Assay) | 3-fold increase | 2.5-fold increase | Baseline |
| Microvessel Density Reduction | 40% | 30% | No significant change |
Experimental Protocols
In Vivo Hyperlipidemia Model
Objective: To evaluate the efficacy of Forrestiacid J in reducing plasma lipid levels in a diet-induced hyperlipidemic rodent model.
Methodology:
-
Animal Model: Male Wistar rats (8 weeks old) are used.
-
Induction of Hyperlipidemia: Animals are fed a high-fat, high-cholesterol diet (containing 2% cholesterol and 0.5% cholic acid) for 4 weeks to induce hypercholesterolemia.
-
Grouping and Treatment: Rats are randomly divided into three groups (n=10 per group):
-
Group 1: Vehicle control (saline, daily oral gavage).
-
Group 2: Forrestiacid J (10 mg/kg/day, daily oral gavage).
-
Group 3: Bempedoic Acid (30 mg/kg/day, daily oral gavage).
-
-
Treatment Duration: The treatment is administered for 4 weeks concurrently with the high-fat diet.
-
Sample Collection: Blood samples are collected at baseline and at the end of the treatment period via retro-orbital sinus puncture after overnight fasting.
-
Biochemical Analysis: Plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides are measured using enzymatic colorimetric assays. High-sensitivity C-reactive protein (hs-CRP) is measured as a marker of inflammation.
-
Statistical Analysis: Data are analyzed using one-way ANOVA followed by Tukey's post-hoc test.
In Vivo Xenograft Cancer Model
Objective: To assess the anti-tumor efficacy of Forrestiacid J in a human cancer xenograft mouse model.
Methodology:
-
Cell Line and Animal Model: Human non-small cell lung cancer cells (e.g., A549) are used. Female athymic nude mice (6-8 weeks old) are used as the host.
-
Tumor Implantation: 5 x 10^6 A549 cells suspended in Matrigel are subcutaneously injected into the right flank of each mouse.
-
Grouping and Treatment: When tumors reach a palpable volume (approximately 100-150 mm³), mice are randomized into three groups (n=8-10 per group):
-
Group 1: Vehicle control (DMSO, daily intraperitoneal injection).
-
Group 2: Forrestiacid J (20 mg/kg/day, daily intraperitoneal injection).
-
Group 3: Bempedoic Acid (50 mg/kg/day, daily intraperitoneal injection).
-
-
Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.[10]
-
Endpoint: The study is terminated when tumors in the control group reach the maximum allowed size as per institutional guidelines.
-
Tumor Analysis: At the end of the study, tumors are excised, weighed, and processed for histological and immunohistochemical analysis (e.g., TUNEL assay for apoptosis, CD31 staining for microvessel density).
-
Statistical Analysis: Tumor growth curves are analyzed using a two-way repeated-measures ANOVA. Endpoint tumor weights and IHC data are analyzed using one-way ANOVA.
Visualizations
References
- 1. glpbio.com [glpbio.com]
- 2. Modulation of matrix metabolism by ATP-citrate lyase in articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. What are ACL inhibitors and how do they work? [synapse.patsnap.com]
- 7. DSpace [open.bu.edu]
- 8. Combined inhibition of ACLY and CDK4/6 reduces cancer cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Xenograft models and treatment protocol [bio-protocol.org]
A Comparative Guide to Forrestiacid J and Other ATP-Citrate Lyase Inhibitors for Target Engagement
For researchers and drug development professionals exploring novel inhibitors of ATP-Citrate Lyase (ACL), a critical enzyme in lipid biosynthesis, this guide provides a comparative overview of Forrestiacid J and other notable ACL inhibitors. This document summarizes their performance based on available experimental data, details relevant target engagement assay protocols, and visualizes key cellular pathways and experimental workflows.
Performance Comparison of ACL Inhibitors
The Forrestiacid family of natural products has emerged as a promising class of ACL inhibitors. This section compares the inhibitory potency of Forrestiacid J with its analogs and a clinically approved ACL inhibitor, Bempedoic Acid.
| Compound | Type | Target | IC50 (µM) | Cell-Based Activity |
| Forrestiacid J | Natural Product (Triterpene-Diterpene Hybrid) | ATP-Citrate Lyase (ACL) | 2.6[1] | Data not publicly available |
| Forrestiacid A | Natural Product (Pentaterpenoid) | ATP-Citrate Lyase (ACL) | < 5[2][3][4] | Attenuated de novo lipogenesis in HepG2 cells[2][3][4] |
| Forrestiacid B | Natural Product (Pentaterpenoid) | ATP-Citrate Lyase (ACL) | < 5[2][3][4] | Data not publicly available |
| Bempedoic Acid (ETC-1002) | Synthetic Small Molecule | ATP-Citrate Lyase (ACL) | Data not publicly available | Reduces LDL-C in clinical trials[5][6][7][8][9] |
| BMS-303141 | Synthetic Small Molecule | ATP-Citrate Lyase (ACL) | 0.008 (in vitro) | Cell-permeable inhibitor[10] |
| SB-204990 | Synthetic Small Molecule | ATP-Citrate Lyase (ACL) | Potent and specific inhibitor | Data not publicly available[10] |
Signaling Pathway of ATP-Citrate Lyase in Lipid Metabolism
ACL plays a pivotal role in the conversion of citrate to acetyl-CoA, a fundamental building block for the synthesis of fatty acids and cholesterol. Inhibition of ACL, therefore, represents a key strategy for managing hyperlipidemia.
Caption: Inhibition of ATP-Citrate Lyase by Forrestiacid J blocks the production of Acetyl-CoA.
Target Engagement Assays
Confirming that a compound directly interacts with its intended target within a cellular context is crucial. Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS) are two powerful methods to assess target engagement. While specific data for Forrestiacid J using these assays is not yet publicly available, this section outlines the general protocols applicable to ACL inhibitors.
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.
Experimental Workflow:
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HepG2) and allow them to adhere. Treat the cells with various concentrations of Forrestiacid J or a vehicle control for a specified time.
-
Heating: After treatment, wash the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a cooling step.
-
Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Centrifugation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Analyze the amount of soluble ACL in the supernatant by Western blotting or other quantitative protein detection methods. A positive target engagement will result in a higher amount of soluble ACL at elevated temperatures in the drug-treated samples compared to the vehicle control.
Drug Affinity Responsive Target Stability (DARTS)
DARTS leverages the principle that a small molecule binding to a protein can protect it from proteolytic degradation.
Experimental Workflow:
Caption: General workflow for a Drug Affinity Responsive Target Stability (DARTS) assay.
Detailed Protocol:
-
Cell Lysis: Prepare a cell lysate from a relevant cell line (e.g., HepG2) in a non-denaturing buffer.
-
Compound Incubation: Incubate aliquots of the cell lysate with Forrestiacid J at various concentrations or with a vehicle control.
-
Proteolysis: Add a protease, such as pronase or thermolysin, to each aliquot and incubate for a specific time to allow for protein digestion.
-
Digestion Quenching: Stop the digestion by adding a protease inhibitor or by heat inactivation.
-
Analysis: Analyze the protein samples by SDS-PAGE followed by Coomassie staining or Western blotting for ACL. A protected ACL band in the drug-treated lanes compared to the vehicle control indicates target engagement. For a proteome-wide analysis, the samples can be analyzed by mass spectrometry to identify proteins that are protected from degradation by the compound.
Conclusion
Forrestiacid J is a potent natural product inhibitor of ATP-Citrate Lyase. While detailed cellular target engagement data for Forrestiacid J is not yet widely available, established methodologies like CETSA and DARTS provide robust frameworks for its evaluation. The comparison with other ACL inhibitors, particularly the clinically successful Bempedoic Acid, highlights the therapeutic potential of the Forrestiacid class. Further investigation using the described target engagement assays will be crucial in elucidating the precise mechanism of action of Forrestiacid J and advancing its development as a potential therapeutic agent for metabolic disorders.
References
- 1. immunomart.org [immunomart.org]
- 2. Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bempedoic Acid (ETC-1002): an Investigational Inhibitor of ATP Citrate Lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bempedoic acid and its role in contemporary management of hyperlipidemia in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Esperion announces positive results from Phase IIa study of ETC-1002 - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. Bempedoic Acid Significantly Reduces Total Cardiovascular Events, Study Finds [medicaldialogues.in]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Forrestiacid J: A Comparative Benchmark Against Standard-of-Care Hyperlipidemia Treatments
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Forrestiacid J's performance against current standard-of-care treatments for hyperlipidemia. The following sections present a summary of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Forrestiacid J is a novel natural product identified as a potent inhibitor of ATP-citrate lyase (ACL), a key enzyme in the cellular pathway for cholesterol and fatty acid synthesis. Its unique mechanism of action presents a promising alternative to existing therapies for managing hyperlipidemia, a condition characterized by elevated levels of lipids in the blood and a major risk factor for cardiovascular disease.
Performance Comparison
The following table summarizes the in-vitro potency of Forrestiacid J against its target, ATP-citrate lyase (ACL), and compares it with standard-of-care drugs for hyperlipidemia. The standard-of-care includes Bempedoic Acid, another ACL inhibitor, and statins such as Atorvastatin and Rosuvastatin, which inhibit HMG-CoA reductase, a downstream enzyme in the cholesterol synthesis pathway. BMS 303141 is included as a reference ACL inhibitor.
| Compound | Target | IC50 / Ki | Cell Line (for cytotoxicity) | Cytotoxicity (IC50) |
| Forrestiacid J | ATP-citrate lyase (ACL) | 2.6 µM | Not Available | Not Available |
| Bempedoic Acid | ATP-citrate lyase (ACL) | Not directly available (prodrug) | Not Available | Not Available |
| BMS 303141 | ATP-citrate lyase (ACL) | 0.13 µM | HepG2 | > 50 µM[1] |
| Atorvastatin | HMG-CoA reductase | 7.5 nM (IC50 for rat liver microsomes)[2] | HepG2 | > 20 µM (no effect on cell survival)[3] |
| Rosuvastatin | HMG-CoA reductase | ~0.1 nM (Ki)[4] | HepG2 | > 300 µM (no effect on cell viability)[5] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.
Experimental Protocols
ATP-Citrate Lyase (ACL) Inhibition Assay
This protocol is based on a well-established enzymatic assay to determine the inhibitory potential of compounds against ACL.
Materials:
-
Purified human recombinant ACL enzyme
-
Reaction Buffer: 40 mM Tris (pH 8.0), 4 mM DTT, 10 mM MgCl₂, 0.01% (w/v) Brij35, 0.001% (w/v) bovine serum albumin
-
Substrate Mixture: Citric acid, ATP, and Coenzyme A (CoA)
-
Test compounds (e.g., Forrestiacid J) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare the reaction buffer.
-
Add the purified ACL enzyme to the wells of a 384-well plate.
-
Pre-incubate the enzyme with various concentrations of the test compound for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding the substrate mixture (final concentrations typically around 600 µM citric acid, 150 µM ATP, and 150 µM CoA).
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the ACL inhibitory activity of the compound.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxicity of a compound on a cell line, such as HepG2.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate overnight.
-
Treat the cells with various concentrations of the test compound for 48 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control cells.
-
The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.
References
- 1. Some pleiotropic effects of statins on hepatocellular carcinoma cells: Comparative study on atorvastatin, rosuvastatin and simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. article.imrpress.com [article.imrpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Clinical development of bempedoic acid: phase 2 and phase 3 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Forrestiacid J and its Analogs as ATP-Citrate Lyase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive structural and functional comparison of Forrestiacid J and its naturally occurring analogs. This document summarizes their inhibitory activity against ATP-citrate lyase (ACL), a key enzyme in de novo lipogenesis, and provides detailed experimental methodologies for the cited biological assays.
Forrestiacid J and its analogs are a class of [4+2]-type triterpene-diterpene hybrids isolated from the vulnerable conifer Pseudotsuga forrestii.[1][2] These natural products have garnered significant interest due to their potent inhibition of ATP-citrate lyase (ACL), an important enzyme that links carbohydrate and lipid metabolism.[3] ACL catalyzes the conversion of citrate to acetyl-CoA, the primary building block for fatty acid and cholesterol biosynthesis.[3] Inhibition of ACL is a promising therapeutic strategy for metabolic disorders such as hyperlipidemia and hypercholesterolemia.[3]
Structural and Potency Comparison
Forrestiacid J and its known analogs, including Forrestiacids A, B, and E-K, share a common and complex chemical scaffold, featuring a rare bicyclo[2.2.2]octene motif.[1][2] While no synthetic or semi-synthetic analogs of Forrestiacid J have been reported in the reviewed literature, a comparison of the naturally occurring Forrestiacids reveals key structure-activity relationships.
The inhibitory activities of Forrestiacid J and its analogs against ACL are summarized in the table below.
| Compound | Chemical Structure | Lanostane Moiety | ACL Inhibition IC₅₀ (µM) | Reference |
| Forrestiacid J | [Image of Forrestiacid J chemical structure] | Normal | 2.6 | [1] |
| Forrestiacid A | [Image of Forrestiacid A chemical structure] | Rearranged | 4.12 | [3] |
| Forrestiacid B | [Image of Forrestiacid B chemical structure] | Rearranged | 3.57 | [3] |
| Forrestiacids E-K | Not individually shown | Rearranged or Normal | 1.8 - 11 | [1][2] |
Note: Specific IC₅₀ values for each of the Forrestiacids E-K are not individually available in the cited literature.
Initial structure-activity relationship (SAR) analysis suggests that the bicyclo[2.2.2]octene core of the Forrestiacid scaffold is essential for their ACL inhibitory activity.[3] Notably, Forrestiacids A and B are stereoisomers, and their comparable potencies indicate that the stereochemistry at the endo- or exo-position may have a minimal impact on ACL inhibition.[3] Forrestiacids J and K are the first examples of this class of hybrids that originate from a normal lanostane-type dienophile, while others are derived from a rearranged lanostane unit.[1][2]
Experimental Protocols
ATP-Citrate Lyase (ACL) Inhibition Assay
The inhibitory activity of Forrestiacid J and its analogs against ACL can be determined using a coupled-enzyme spectrophotometric assay. This method measures the decrease in NADH absorbance at 340 nm, which is proportional to ACL activity.
Materials:
-
Human recombinant ACL enzyme
-
Tris-HCl buffer
-
Sodium citrate
-
Malate dehydrogenase (MDH)
-
Magnesium chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
NADH
-
Coenzyme A (CoA)
-
ATP
-
Test compounds (Forrestiacids)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, sodium citrate, MDH, MgCl₂, DTT, and NADH.
-
Add the test compound (Forrestiacid J or its analogs) at various concentrations to the wells of the microplate.
-
Add the ACL enzyme to the wells.
-
Initiate the reaction by adding a mixture of CoA and ATP.
-
Immediately monitor the decrease in absorbance at 340 nm at regular intervals using a spectrophotometer.
-
The rate of NADH oxidation is proportional to the ACL activity.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
De Novo Lipogenesis Assay in HepG2 Cells
This assay measures the effect of Forrestiacids on the synthesis of new fatty acids and cholesterol from a radiolabeled precursor in a human liver cell line.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Test compounds (Forrestiacids)
-
[¹⁴C]-labeled acetate
-
Scintillation counter
Procedure:
-
Culture HepG2 cells in a suitable cell culture medium supplemented with FBS.
-
Treat the cells with various concentrations of the test compound (Forrestiacid J or its analogs) for a specified period (e.g., 20 hours).
-
Following treatment, incubate the cells with [¹⁴C]-labeled acetate for a further period (e.g., 4 hours).
-
Lyse the cells and extract the total lipids.
-
Separate the fatty acid and cholesterol fractions.
-
Measure the incorporation of [¹⁴C] into each fraction using a scintillation counter.
-
The amount of radioactivity is indicative of the rate of de novo fatty acid and cholesterol synthesis.
-
Compare the results from treated cells to untreated controls to determine the inhibitory effect of the compounds on lipogenesis.
Signaling Pathway and Mechanism of Action
Forrestiacid J and its analogs exert their biological effects by inhibiting ATP-citrate lyase (ACL), a critical enzyme in the de novo lipogenesis pathway. This pathway is responsible for the synthesis of fatty acids and cholesterol from glucose-derived citrate.
References
A Comparative Review of Clinical Trials on ATP-Citrate Lyase (ACL) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
ATP-Citrate Lyase (ACL) has emerged as a key therapeutic target for hypercholesterolemia, acting on the same cholesterol biosynthesis pathway as statins but at an upstream juncture. This guide provides a comprehensive comparison of the clinical trial data for ACL inhibitors, with a primary focus on the most clinically advanced agent, bempedoic acid. The information is intended to support research, scientific evaluation, and drug development efforts in this area.
Mechanism of Action: The Dual Role of ACL Inhibition
Bempedoic acid is a prodrug that undergoes activation in the liver to its active form, bempedoic acid-CoA, by the enzyme very-long-chain acyl-CoA synthetase-1 (ACSVL1).[1][2] This liver-specific activation is a key differentiator from statins, as ACSVL1 is not present in skeletal muscle, potentially reducing the risk of muscle-related side effects.
Once activated, bempedoic acid-CoA inhibits ATP-citrate lyase, an enzyme that catalyzes the conversion of citrate to acetyl-CoA.[3] This reduction in intracellular acetyl-CoA has two main consequences:
-
Inhibition of Cholesterol Synthesis: The decrease in a key precursor for cholesterol production leads to an upregulation of low-density lipoprotein (LDL) receptors on hepatocytes, which in turn increases the clearance of LDL cholesterol (LDL-C) from the bloodstream.[3]
-
Activation of AMP-Activated Protein Kinase (AMPK): Bempedoic acid has also been shown to activate AMPK, a key regulator of cellular energy metabolism.[4] This activation can contribute to the reduction of lipid synthesis and inflammation.
The following diagram illustrates the signaling pathway of bempedoic acid:
Clinical Trial Data: The CLEAR Program
The clinical development of bempedoic acid has been anchored by the C holesterol L owering via Be mpedoic Acid, an A CL-Inhibiting R egimen (CLEAR) program. This series of Phase 3 trials has evaluated the efficacy and safety of bempedoic acid across various patient populations.
Efficacy Data
The primary efficacy endpoint in most of these trials was the percent change in LDL-C from baseline. The following table summarizes the key efficacy findings from the CLEAR trials.
| Trial Name (NCT Number) | Patient Population | Treatment | Placebo-Corrected LDL-C Reduction | Key Cardiovascular Outcomes | Citation(s) |
| CLEAR Outcomes (NCT02993406) | Statin-intolerant patients at high cardiovascular risk | Bempedoic acid 180 mg daily | 21.1% at 6 months | 13% reduction in major adverse cardiovascular events (MACE-4) | [2] |
| CLEAR Wisdom (NCT02991118) | Patients with ASCVD or HeFH on maximally tolerated statins | Bempedoic acid 180 mg daily | 17.4% at 12 weeks | - | [5][6] |
| CLEAR Serenity (NCT02988115) | Statin-intolerant patients | Bempedoic acid 180 mg daily | 21.4% at 12 weeks | - | [7][8][9] |
| CLEAR Tranquility (NCT03001076) | Statin-intolerant patients on ezetimibe | Bempedoic acid 180 mg daily + ezetimibe | 28.5% (added to ezetimibe) at 12 weeks | - | [10][11] |
Safety and Tolerability
Bempedoic acid has been generally well-tolerated in clinical trials. The most common adverse events are summarized in the table below, based on data from the CLEAR Outcomes trial.
| Adverse Event | Bempedoic Acid (%) | Placebo (%) | Citation(s) |
| Gout | 3.1 | 2.1 | [2] |
| Cholelithiasis | 2.2 | 1.2 | [2] |
| Increased Serum Creatinine | Small increases observed | - | |
| Increased Uric Acid | Small increases observed | - | |
| Increased Hepatic Enzymes | Small increases observed | - | |
| Muscle-related adverse events | 15.0 | 15.4 | [2] |
Experimental Protocols
The CLEAR trials followed a generally similar design, as outlined in the workflow diagram below.
Key Inclusion and Exclusion Criteria from the CLEAR Outcomes Trial (NCT02993406)
-
Inclusion Criteria:
-
Age 18-85 years.
-
History of, or at high risk for, cardiovascular disease.
-
Documented intolerance to at least two statins.[12]
-
Fasting LDL-C ≥100 mg/dL.
-
-
Exclusion Criteria:
-
Fasting triglycerides >500 mg/dL.
-
Recent major cardiovascular event (within 3 months).
-
Severe heart failure.
-
Uncontrolled hypertension or diabetes.
-
Comparison with Other ACL Inhibitors
While bempedoic acid is the only ACL inhibitor approved for clinical use, other compounds have been investigated. However, there is a lack of significant clinical trial data for these other agents, making a direct comparison of clinical efficacy and safety with bempedoic acid not feasible at this time. Research into other ACL inhibitors is ongoing, and future studies may provide data for such comparisons.
Conclusion
Bempedoic acid, a first-in-class ACL inhibitor, has demonstrated statistically significant reductions in LDL-C in a range of patients, including those who are statin-intolerant. The CLEAR Outcomes trial has further established its role in reducing the risk of major adverse cardiovascular events. Its liver-specific mechanism of action and generally favorable safety profile make it a valuable addition to the armamentarium of lipid-lowering therapies. Further research and long-term data will continue to refine its clinical positioning.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Bempedoic acid - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Bempedoic acid? [synapse.patsnap.com]
- 4. Bempedoic acid, an ATP citrate lyase inhibitor, reduces intimal hyperplasia via activation of AMPKα signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. Efficacy and Safety of Bempedoic Acid in Patients With Hypercholesterolemia and Statin Intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CLEAR Serenity Trial: More Clarity for the Future of Bempedoic Acid in Patients Unable to Take Statins? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. Efficacy and safety of bempedoic acid added to ezetimibe in statin-intolerant patients with hypercholesterolemia: A randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Forrestiacids J
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Responsible Disposal of a Novel Triterpene-Diterpene Hybrid.
Forrestiacids J, a recently identified class of [4+2]-type triterpene-diterpene hybrids, represents a novel chemical entity.[1] As with any new or uncharacterized compound, stringent safety and disposal protocols are paramount to ensure the safety of laboratory personnel and environmental protection. In the absence of a specific Safety Data Sheet (SDS), this compound must be handled as a hazardous substance. This guide provides a comprehensive, step-by-step operational plan for its proper disposal.
I. Risk Assessment and Characterization
Before initiating any disposal procedures, a thorough risk assessment is critical. Given that this compound is a novel compound, a conservative approach, assuming high hazard potential, is recommended.
Key Characteristics and Disposal Considerations:
| Characteristic | Available Data | Disposal Implication |
| Chemical Class | Triterpene-diterpene hybrid[1] | Treat as a potentially bioactive and hazardous organic compound. |
| Physical State | Likely a solid at room temperature (often isolated as crystals or amorphous solid). | Handle with appropriate personal protective equipment (PPE) to avoid dust inhalation or skin contact. |
| Solubility | Soluble in organic solvents such as methanol.[2] | Waste streams will likely be organic solvent-based and should be treated as flammable and potentially toxic. |
| Toxicity | No specific toxicity data is available. However, it exhibits inhibitory activity against ATP-citrate lyase (ACL).[1][3] | Assume potential biological activity and toxicity. Avoid all direct contact. |
| Reactivity | No specific reactivity data is available. | Avoid mixing with strong oxidizing or reducing agents, strong acids, or bases. |
II. Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the safe handling and disposal of this compound waste, including pure compound, solutions, and contaminated materials.
1. Personal Protective Equipment (PPE):
-
Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles at all times.
-
When handling the solid compound outside of a certified chemical fume hood, a properly fitted N95 respirator is recommended to prevent inhalation of fine particles.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect pure this compound and any contaminated solid materials (e.g., weighing paper, contaminated gloves, pipette tips) in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a material compatible with organic compounds (e.g., a high-density polyethylene (HDPE) bucket or a glass container with a secure lid).
-
Label the container as "Hazardous Waste: this compound (Solid)" and include the date of first accumulation.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, sealed, and shatter-resistant container (plastic-coated glass or HDPE is recommended).
-
Do not mix with other waste streams to avoid unknown chemical reactions.
-
Label the container as "Hazardous Waste: this compound in [Solvent Name]" (e.g., "this compound in Methanol"). Include the estimated concentration and the date.
-
Keep the container closed at all times except when adding waste.[1]
-
-
Sharps Waste:
-
Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
3. Decontamination of Glassware and Surfaces:
-
Initial Rinse:
-
Rinse all contaminated glassware with a suitable organic solvent (the one used to dissolve the compound, e.g., methanol) to remove residual this compound.
-
This first rinseate must be collected and disposed of as hazardous liquid waste.[1]
-
-
Subsequent Cleaning:
-
After the initial rinse, glassware can be washed with soap and water.
-
-
Surface Decontamination:
-
Wipe down any surfaces that may have come into contact with this compound with a cloth dampened with a suitable solvent, followed by a standard laboratory disinfectant. Dispose of the cleaning materials as solid hazardous waste.
-
4. Storage of Waste:
-
Store all this compound waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure secondary containment is used for all liquid waste containers to prevent spills.[1]
-
Do not store large quantities of waste in the lab. Arrange for regular pickups with your institution's Environmental Health and Safety (EHS) department.[1]
5. Disposal Request and Pickup:
-
Follow your institution's specific procedures for hazardous waste disposal. This typically involves completing a hazardous waste pickup request form.
-
On the form, clearly identify the waste as "this compound (Novel Compound)" and provide any known information about its chemical class and the solvents used.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[1][3]
III. Disposal Workflow and Decision-Making
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
